2'-Deoxycytidine hydrate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >36.8 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O4.H2O/c10-7-1-2-12(9(15)11-7)8-3-5(14)6(4-13)16-8;/h1-2,5-6,8,13-14H,3-4H2,(H2,10,11,15);1H2/t5-,6+,8+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXBGOHZLZCFWLH-OERIEOFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=CC(=NC2=O)N)CO)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)CO)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00369129 | |
| Record name | 2'-Deoxycytidine hydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00369129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>36.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID56322743 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
652157-52-3 | |
| Record name | 2'-Deoxycytidine hydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00369129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Cornerstone of DNA Synthesis: A Technical Guide to the Role of 2'-Deoxycytidine Hydrate
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide elucidates the critical role of 2'-deoxycytidine (B1670253) and its hydrated form in the intricate process of DNA synthesis. As a fundamental building block of deoxyribonucleic acid, understanding the metabolic pathways, enzymatic kinetics, and experimental methodologies associated with 2'-deoxycytidine is paramount for advancements in molecular biology, oncology, and antiviral therapies. This document provides a comprehensive overview of the core concepts, quantitative data, and detailed protocols relevant to the study of this essential deoxyribonucleoside.
Introduction: The Significance of 2'-Deoxycytidine in Cellular Proliferation
2'-Deoxycytidine is a pyrimidine (B1678525) deoxyribonucleoside, a fundamental component of DNA.[1] Its structure consists of a cytosine base attached to a deoxyribose sugar. Before it can be incorporated into a growing DNA strand by DNA polymerases, 2'-deoxycytidine must first be phosphorylated to its triphosphate form, deoxycytidine triphosphate (dCTP). This conversion process is a tightly regulated and indispensable aspect of cell proliferation and DNA repair.
In laboratory and research settings, 2'-deoxycytidine is often supplied as 2'-deoxycytidine hydrate (B1144303) or 2'-deoxycytidine hydrochloride.[2] These hydrated and salt forms are stable, crystalline solids that readily dissolve in aqueous solutions for use in cell culture and enzymatic assays. Once dissolved, the hydrate form is functionally identical to the anhydrous 2'-deoxycytidine, serving as a substrate for the same metabolic pathways.
Metabolic Pathways: From Nucleoside to DNA Precursor
The cellular pool of dCTP is maintained through two primary pathways: the de novo synthesis pathway and the salvage pathway. The balance between these two pathways is crucial for maintaining genomic integrity and is a key area of investigation in cancer research and drug development.
The De Novo Synthesis Pathway
The de novo pathway constructs nucleotides from simpler precursor molecules. In this pathway, ribonucleotides are synthesized first, and then converted to deoxyribonucleotides. The key steps leading to dCTP are:
-
UTP to CTP Conversion: Uridine triphosphate (UTP) is converted to cytidine (B196190) triphosphate (CTP) by CTP synthetase.
-
Ribonucleotide Reduction: CTP is then reduced to deoxycytidine diphosphate (B83284) (dCDP) by the enzyme ribonucleotide reductase (RNR). This is a critical regulatory step in DNA synthesis.
-
Phosphorylation to dCTP: Finally, dCDP is phosphorylated to dCTP by a nucleoside diphosphate kinase.
The Salvage Pathway
The salvage pathway recycles pre-existing nucleosides and bases from the degradation of DNA and RNA, or from exogenous sources, to synthesize nucleotides.[3] This pathway is particularly important in cells that are not actively dividing or in tissues with limited de novo synthesis capacity. The key steps for 2'-deoxycytidine are:
-
Phosphorylation by Deoxycytidine Kinase (dCK): 2'-deoxycytidine is phosphorylated to deoxycytidine monophosphate (dCMP) by the enzyme deoxycytidine kinase (dCK).[4] This is the rate-limiting step in the salvage of 2'-deoxycytidine.[4]
-
Further Phosphorylation: dCMP is then sequentially phosphorylated to deoxycytidine diphosphate (dCDP) and finally to dCTP by other cellular kinases.
Catabolism of 2'-Deoxycytidine
Excess 2'-deoxycytidine can be catabolized to prevent the accumulation of potentially toxic levels of nucleotides. The primary catabolic enzyme is cytidine deaminase (CDA), which converts 2'-deoxycytidine to 2'-deoxyuridine.[5]
Quantitative Data: Enzymatic Kinetics
The efficiency and regulation of the enzymes involved in 2'-deoxycytidine metabolism are critical for maintaining a balanced dNTP pool for DNA synthesis. The following tables summarize key kinetic parameters for the human enzymes central to this process.
| Enzyme | Substrate | Km (µM) | Vmax (U/mg) | Notes |
| Deoxycytidine Kinase (dCK) | 2'-Deoxycytidine | ~1.4 | - | High affinity for the natural substrate.[6] Vmax data is often context-dependent and not consistently reported. |
| Cytidine Deaminase (CDA) | 2'-Deoxycytidine | 133 ± 15 | 110 ± 5 | Data for the K27/A70 variant of human CDA.[5] One unit is 1 µmole of substrate deaminated per minute.[5] |
| dCMP Deaminase (DCTD) | dCMP | - | - | Exhibits sigmoidal kinetics and is allosterically regulated by dCTP (activator) and dTTP (inhibitor).[7] |
Experimental Protocols
The following are detailed methodologies for key experiments used to study the role of 2'-deoxycytidine in DNA synthesis.
Protocol for Measuring Deoxycytidine Kinase (dCK) Activity
This protocol is based on a luminescence-based assay that measures ATP consumption during the phosphorylation of 2'-deoxycytidine.
Materials:
-
HeLa cell lysate (or other source of dCK)
-
2'-Deoxycytidine (substrate)
-
ATP (phosphate donor)
-
Reaction buffer (e.g., Tris-HCl with MgCl2)
-
Luminase-based ATP detection reagent (e.g., Kinase-Glo®)
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Prepare Reagents:
-
Prepare a 2X solution of 2'-deoxycytidine in reaction buffer.
-
Prepare a 2X solution of ATP in reaction buffer.
-
Prepare the cell lysate containing dCK. The protein concentration should be determined.
-
-
Set up the Kinase Reaction:
-
In a 96-well plate, add 25 µL of the cell lysate.
-
To initiate the reaction, add 25 µL of the 2X substrate/ATP mixture.
-
Incubate at 37°C for a defined period (e.g., 30 minutes). Include a no-substrate control.
-
-
Stop the Reaction and Detect ATP:
-
Add 50 µL of the ATP detection reagent to each well to stop the kinase reaction and initiate the luminescence reaction.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Measure Luminescence:
-
Read the luminescence of each well using a luminometer.
-
-
Data Analysis:
-
The decrease in luminescence in the presence of the substrate compared to the control is proportional to the dCK activity.
-
A standard curve with known ATP concentrations should be used to quantify the amount of ATP consumed.
-
Enzyme activity can be expressed as pmol of ATP consumed per minute per mg of protein.
-
Protocol for Monitoring 2'-Deoxycytidine Incorporation into DNA using 5-Ethynyl-2'-deoxycytidine (EdC)
This protocol utilizes "click chemistry" to detect newly synthesized DNA containing the alkyne-modified nucleoside, EdC.[8]
Materials:
-
Cells in culture
-
5-Ethynyl-2'-deoxycytidine (EdC)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Click chemistry reaction cocktail:
-
Fluorescent azide (B81097) (e.g., Alexa Fluor 488 azide)
-
Copper(II) sulfate (B86663) (CuSO4)
-
Reducing agent (e.g., sodium ascorbate)
-
Buffer (e.g., Tris-HCl)
-
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Labeling:
-
Incubate the cells with EdC in their culture medium for the desired length of time (e.g., 1-24 hours). The optimal concentration of EdC should be determined empirically for the cell type, but is typically in the range of 10-50 µM.
-
-
Cell Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with the fixative solution for 15 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells with the permeabilization buffer for 20 minutes at room temperature.
-
Wash the cells with PBS.
-
-
Click Reaction:
-
Prepare the click chemistry reaction cocktail immediately before use.
-
Incubate the cells with the reaction cocktail for 30 minutes at room temperature, protected from light.
-
-
Washing and Imaging:
-
Wash the cells with PBS.
-
The cells are now ready for analysis by fluorescence microscopy or flow cytometry to detect the incorporated EdC.
-
Mandatory Visualizations
Signaling Pathways
The metabolic fate of 2'-deoxycytidine is intricately linked to the overall regulation of dNTP pools, which is essential for DNA replication and repair. The following diagram illustrates the key enzymatic steps in the de novo and salvage pathways for dCTP synthesis.
References
- 1. 5-Ethynyl-2′-deoxycytidine and 5-ethynyl-2′-deoxyuridine are differentially incorporated in cells infected with HSV-1, HCMV, and KSHV viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Cytidine deaminase - Wikipedia [en.wikipedia.org]
- 4. Deoxycytidine kinase - Wikipedia [en.wikipedia.org]
- 5. Human cytidine deaminase: A biochemical characterization of its naturally occurring variants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Kinetic behaviour and allosteric regulation of human deoxycytidylate deaminase derived from leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 5-Ethynyl-2'-deoxycytidine (5-EdC), DNA synthesis monitoring (Cell proliferation) - Jena Bioscience [jenabioscience.com]
2'-Deoxycytidine Hydrate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Core Summary
2'-Deoxycytidine (B1670253), a fundamental building block of deoxyribonucleic acid (DNA), exists in a hydrated form that is crucial for various biological and therapeutic applications. This technical guide provides an in-depth overview of the structure, function, and analytical methodologies related to 2'-deoxycytidine hydrate (B1144303). It is intended for researchers, scientists, and professionals involved in drug development who are interested in the multifaceted roles of this nucleoside. The guide details its structural characteristics, its pivotal function in DNA synthesis and as a precursor for significant anticancer and antiviral agents, and provides comprehensive experimental protocols for its analysis.
Structure of 2'-Deoxycytidine Hydrate
2'-Deoxycytidine is a pyrimidine (B1678525) 2'-deoxyribonucleoside, which consists of a cytosine base attached to a deoxyribose sugar. The "2'-deoxy" designation indicates the absence of a hydroxyl group at the 2' position of the ribose ring, a key feature that distinguishes DNA from RNA. In its hydrated form, one or more water molecules are integrated into the crystal lattice structure of 2'-deoxycytidine. This hydration can influence the molecule's conformation and stability.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₉H₁₃N₃O₄·H₂O | [1][2] |
| Molecular Weight | 245.24 g/mol | [1][2] |
| Melting Point | 209-211 °C | [2] |
| Appearance | White crystalline powder | [2] |
| Solubility | Soluble in water and DMSO | [2] |
Crystallographic Data of 2'-Deoxycytidine Hydrochloride (as a proxy for hydrate)
| Parameter | Value | Reference |
| Crystal System | Monoclinic | |
| Space Group | P2₁ | |
| a | 6.561 Å | |
| b | 17.659 Å | |
| c | 5.125 Å | |
| β | 108.08° | |
| Volume | 563.9 ų | |
| Z | 2 |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of 2'-deoxycytidine.
| Nucleus | Chemical Shift (ppm) in D₂O |
| ¹H | 7.87 (H6), 6.30 (H1'), 6.28 (H5), 4.47 (H3'), 4.06 (H4'), 3.85 (H5'a), 3.78 (H5'b), 2.42 (H2'a), 2.38 (H2'b) |
| ¹³C | 168.9, 160.1, 144.2, 98.9, 89.3, 88.8, 73.3, 64.1, 41.9 |
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern. The exact mass of the anhydrous form is 227.091 g/mol . In mass spectra, the protonated molecule [M+H]⁺ is typically observed at m/z 228.
Function of 2'-Deoxycytidine
2'-Deoxycytidine plays a central role in cellular metabolism and is a cornerstone for the synthesis of DNA. Its functions extend to its use as a therapeutic agent and as a building block for potent drug analogs.
Role in DNA Synthesis and the Salvage Pathway
2'-Deoxycytidine is a precursor for the synthesis of deoxycytidine triphosphate (dCTP), one of the four deoxynucleoside triphosphates required for DNA replication and repair.[3] Cells can synthesize dCTP through two main pathways: the de novo pathway and the salvage pathway. The salvage pathway recycles pre-existing nucleosides like 2'-deoxycytidine, which is particularly important in cells that are not actively dividing or have a limited capacity for de novo synthesis.[4]
In the salvage pathway, 2'-deoxycytidine is first phosphorylated by deoxycytidine kinase (dCK) to deoxycytidine monophosphate (dCMP).[3] Subsequent phosphorylations by other kinases convert dCMP into deoxycytidine diphosphate (B83284) (dCDP) and finally to dCTP, which can then be incorporated into newly synthesized DNA strands by DNA polymerases.
Role in Anticancer and Antiviral Therapy
2'-Deoxycytidine serves as a scaffold for the synthesis of several clinically important nucleoside analogs used in the treatment of cancer and viral infections. These analogs mimic the natural nucleoside and can interfere with DNA synthesis or other cellular processes.
Gemcitabine (2',2'-difluoro-2'-deoxycytidine) is a potent anticancer agent used to treat various solid tumors, including pancreatic, lung, breast, and ovarian cancers. It is a prodrug that is intracellularly phosphorylated to its active diphosphate (dFdCDP) and triphosphate (dFdCTP) forms.[5] dFdCTP competes with the natural dCTP for incorporation into DNA, leading to "masked chain termination" where after its incorporation, one additional nucleotide is added before DNA synthesis is halted. This prevents DNA repair mechanisms from excising the fraudulent nucleotide. Additionally, dFdCDP inhibits ribonucleotide reductase, the enzyme responsible for producing deoxynucleotides, thereby depleting the pool of natural dNTPs and further enhancing the cytotoxic effect of gemcitabine.[5]
5-Aza-2'-deoxycytidine is a hypomethylating agent used in the treatment of myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML).[6] After being incorporated into DNA, it covalently traps DNA methyltransferases (DNMTs), enzymes that are crucial for maintaining methylation patterns.[6] This leads to a reduction in DNA methylation, which can reactivate tumor suppressor genes that were silenced by hypermethylation, ultimately leading to cell cycle arrest and apoptosis.[7]
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of 2'-deoxycytidine and its analogs.
Synthesis and Crystallization of this compound (Representative Protocol)
Synthesis:
-
Starting Material: 2'-Deoxyuridine.
-
Conversion to 2'-Deoxycytidine: A common method involves the conversion of the uracil (B121893) base to a cytosine base. This can be achieved through a multi-step process involving protection of the hydroxyl groups of the deoxyribose, activation of the C4 position of the uracil ring (e.g., by triazolation), and subsequent amination.
-
Deprotection: Removal of the protecting groups from the deoxyribose moiety yields 2'-deoxycytidine.
-
Purification: The crude product is purified by column chromatography on silica (B1680970) gel.
Crystallization:
-
Solvent Selection: Prepare a saturated solution of purified 2'-deoxycytidine in a suitable solvent, typically water or an alcohol-water mixture.
-
Slow Evaporation: Allow the solvent to evaporate slowly at room temperature in a dust-free environment. This can be achieved by covering the container with a perforated film.
-
Crystal Harvesting: Once crystals of sufficient size have formed, they are carefully harvested from the mother liquor and dried.
Analysis by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
This protocol describes the quantification of 2'-deoxycytidine in biological samples, such as cell culture media or digested DNA.
Sample Preparation (from cell culture):
-
Collect the cell culture medium.
-
Centrifuge to remove any cells or debris.
-
Perform a protein precipitation step by adding a cold organic solvent (e.g., acetonitrile) in a 1:3 ratio (sample:solvent).
-
Vortex and centrifuge at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the sample in the mobile phase for injection.
HPLC-MS/MS Conditions:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile (B52724) with 0.1% formic acid (Solvent B).
-
Flow Rate: 0.2-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
MRM Transitions: Monitor the transition of the parent ion (m/z 228) to a specific daughter ion (e.g., m/z 112, corresponding to the cytosine base).
Assessment of Anticancer Activity: MTT and Annexin V Assays
The following protocols are used to evaluate the cytotoxic and apoptotic effects of 2'-deoxycytidine analogs on cancer cells.
MTT Assay (Cell Viability):
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with various concentrations of the 2'-deoxycytidine analog for a specified period (e.g., 24, 48, or 72 hours). Include untreated control wells.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Annexin V Apoptosis Assay (Flow Cytometry):
-
Cell Treatment: Treat cells with the 2'-deoxycytidine analog as described for the MTT assay.
-
Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium (B1200493) iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are in early apoptosis, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.
Conclusion
This compound is a molecule of profound importance in molecular biology and medicine. Its fundamental role as a DNA precursor is paralleled by its significance as a lead compound in the development of life-saving anticancer and antiviral drugs. A thorough understanding of its structure, function, and the experimental methodologies for its study is essential for researchers and professionals in the field. This guide provides a solid foundation of this knowledge, aiming to facilitate further research and innovation in the therapeutic applications of 2'-deoxycytidine and its analogs.
References
- 1. scispace.com [scispace.com]
- 2. benchchem.com [benchchem.com]
- 3. interchim.fr [interchim.fr]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
biological significance of 2'-deoxycytidine hydrate
An In-depth Technical Guide on the Core Biological Significance of 2'-Deoxycytidine (B1670253) Hydrate
Abstract
2'-Deoxycytidine, a fundamental pyrimidine (B1678525) deoxyribonucleoside, is an essential building block for the synthesis of deoxyribonucleic acid (DNA).[1][2] Beyond this primary role, its metabolic pathways and synthetic analogs are of profound significance in molecular biology and medicine. The phosphorylation of 2'-deoxycytidine by deoxycytidine kinase (dCK) is a rate-limiting step in the nucleoside salvage pathway, providing essential precursors for DNA replication and repair.[3] This pathway is critically exploited in pharmacology, where nucleoside analogs such as Gemcitabine (B846) and Decitabine, which require activation by dCK, serve as potent anticancer agents.[2][4][] These analogs function by terminating DNA chain elongation, inhibiting essential enzymes for DNA synthesis, or reversing epigenetic silencing of tumor suppressor genes.[6][7] Consequently, the expression and activity of dCK are key determinants of therapeutic efficacy and resistance.[8] Furthermore, 2'-deoxycytidine and its oxidized derivatives are implicated in DNA damage and repair mechanisms and are emerging as valuable biomarkers for cancer diagnosis and prognosis.[2][9] This guide provides a comprehensive overview of the biological roles of 2'-deoxycytidine, its metabolism, its central importance in the mechanism of major therapeutic agents, and its application in drug development.
Core Biological Functions and Metabolism
2'-Deoxycytidine is a deoxyribonucleoside composed of a cytosine base attached to a deoxyribose sugar.[2] As a fundamental component of DNA, its primary role is to serve as a precursor for DNA synthesis.[10] The molecule exists in all living organisms and is integral to the transmission of genetic information.[11][12] Its metabolism is tightly regulated through two primary pathways: an anabolic (salvage) pathway that leads to its incorporation into DNA and a catabolic pathway that leads to its degradation.
The Anabolic Salvage Pathway
The salvage pathway provides an efficient mechanism for cells to recycle nucleosides from DNA breakdown to synthesize new DNA. For 2'-deoxycytidine, this pathway is initiated by the enzyme deoxycytidine kinase (dCK), which catalyzes its phosphorylation to 2'-deoxycytidine monophosphate (dCMP).[2][13] This is the first and rate-limiting step.[3] dCMP is subsequently phosphorylated to 2'-deoxycytidine diphosphate (B83284) (dCDP) and then to 2'-deoxycytidine triphosphate (dCTP), which is one of the four deoxyribonucleoside triphosphates used by DNA polymerases to synthesize DNA.
Significance in Oncology
The metabolic pathways of 2'-deoxycytidine are central to the mechanism of a major class of chemotherapeutic drugs: nucleoside analogs. These drugs are structurally similar to endogenous nucleosides and can thus enter the same metabolic and synthetic pathways, ultimately disrupting cancer cell proliferation.
Deoxycytidine Analogs as Chemotherapeutic Agents
Gemcitabine is a prodrug that is widely used to treat various solid tumors, including pancreatic, non-small cell lung, bladder, and breast cancers.[6][14] Its cytotoxic effects are dependent on its intracellular activation by dCK.[8][15]
-
Activation: Gemcitabine is phosphorylated by dCK to form gemcitabine monophosphate (dFdCMP), which is then converted to the active diphosphate (dFdCDP) and triphosphate (dFdCTP) forms.[4]
-
DNA Chain Termination: dFdCTP competes with the natural dCTP for incorporation into DNA.[16] After the gemcitabine nucleotide is incorporated, one additional deoxynucleotide is added before DNA polymerase is unable to proceed, an action termed "masked chain termination".[15] This irreparable error halts DNA synthesis and triggers apoptosis (programmed cell death).[6][16]
-
Self-Potentiation: The diphosphate form, dFdCDP, inhibits the enzyme ribonucleotide reductase. This enzyme is responsible for generating the pool of deoxynucleotides for DNA synthesis.[4][6] Its inhibition depletes the cell of normal dCTP, which reduces competition and enhances the incorporation of dFdCTP into DNA, a mechanism known as self-potentiation.[4][15]
Decitabine is another critical analog used primarily for myelodysplastic syndromes (MDS).[2] It functions as a DNA hypomethylating agent. After incorporation into DNA, it covalently binds to and inhibits DNA methyltransferases (DNMTs).[17] This leads to the reactivation of silenced tumor suppressor genes, inducing cell differentiation or apoptosis.[7][18]
Deoxycytidine as a Cancer Biomarker
Altered DNA metabolism in tumors can lead to changes in circulating nucleoside levels. Elevated plasma concentrations of 2'-deoxycytidine have been associated with a poor prognosis in some cancer patients.[19] Furthermore, intermediates in the DNA demethylation pathway, such as 5-(hydroxymethyl)-2′-deoxycytidine (5-hmdC), have been identified as potential urinary biomarkers for the early detection of breast cancer.[2] In patients with breast cancer, urinary levels of 5-hmdC were found to be significantly reduced, while levels of other oxidized forms were elevated.[2]
| Deoxycytidine Analog | Mechanism of Action | Primary Clinical Applications |
| Gemcitabine | Activated by dCK; incorporates into DNA causing masked chain termination; inhibits ribonucleotide reductase.[4][6][15] | Pancreatic, non-small cell lung, bladder, breast, and ovarian cancers.[6][14] |
| Decitabine (5-aza-2'-dC) | DNA methyltransferase (DNMT) inhibitor; reactivates tumor suppressor genes.[2][17] | Myelodysplastic syndromes (MDS), acute myeloid leukemia (AML).[7] |
| Zalcitabine (ddC) | Chain terminator of DNA synthesis; used as an antiviral (HIV).[] | Antiretroviral therapy. |
| Cytarabine (ara-C) | Activated by dCK; inhibits DNA polymerase and incorporates into DNA causing chain termination. | Acute myeloid leukemia (AML), lymphomas. |
Role in DNA Damage and Repair
Cellular DNA is under constant threat from endogenous and exogenous agents that cause damage. 2'-Deoxycytidine is susceptible to such damage, and the cellular machinery that responds to these lesions is vital for maintaining genomic integrity.
Oxidative Damage to Deoxycytidine
Reactive oxygen species (ROS) generated during normal metabolism can oxidize DNA bases. 2'-deoxycytidine can be transformed into lesions such as 5-hydroxy-2'-deoxycytidine (B120496) (HO-dC).[9] The presence of HO-dC in a DNA duplex is thermodynamically destabilizing and can lead to miscoding during DNA replication, making it a potentially mutagenic lesion.[9]
The DNA Damage Response
Cells have evolved sophisticated DNA damage response (DDR) pathways to detect and repair lesions and to coordinate cell-cycle checkpoints. Deoxycytidine kinase (dCK) is a key player in this response.
-
Activation by ATM Kinase: In response to DNA double-strand breaks induced by agents like ionizing radiation, the Ataxia-Telangiectasia Mutated (ATM) kinase is activated.[3] ATM then phosphorylates dCK on the Serine 74 residue.[3][13]
-
G2/M Checkpoint Control: This phosphorylation event activates dCK, which is required for the proper functioning of the G2/M cell cycle checkpoint.[13] The checkpoint arrests the cell cycle to provide time for DNA repair before the cell enters mitosis, thus preventing the propagation of damaged DNA.
References
- 1. 2'-Deoxycytidine | 951-77-9 | ND06286 | Biosynth [biosynth.com]
- 2. Deoxycytidine - Wikipedia [en.wikipedia.org]
- 3. Deoxycytidine kinase regulates the G2/M checkpoint through interaction with cyclin-dependent kinase 1 in response to DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 6. Gemcitabine - Wikipedia [en.wikipedia.org]
- 7. 5-aza-2'-deoxycytidine induces apoptosis and inhibits tumour growth in vivo of FaDu cells, a specific HPVnegative HNSCC cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Thermodynamic Signature of DNA Damage: Characterization of DNA with a 5-Hydroxy-2'-deoxycytidine•2'-Deoxyguanosine Base Pair - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ≥99% (HPLC), synthetic (organic), powder | Sigma-Aldrich [sigmaaldrich.com]
- 11. Deoxycytidine | C9H13N3O4 | CID 13711 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Human Metabolome Database: Showing metabocard for Deoxycytidine (HMDB0000014) [hmdb.ca]
- 13. mdpi.com [mdpi.com]
- 14. cancercareontario.ca [cancercareontario.ca]
- 15. Gemcitabine: metabolism, mechanisms of action, and self-potentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. urology-textbook.com [urology-textbook.com]
- 17. apexbt.com [apexbt.com]
- 18. 5-Aza-2'-deoxycytidine may influence the proliferation and apoptosis of cervical cancer cells via demethylation in a dose- and time-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. 2'-Deoxycytidine decreases the anti-tumor effects of 5-fluorouracil on mouse myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
2'-deoxycytidine hydrate CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 2'-deoxycytidine, a fundamental building block of DNA, with a focus on its hydrated form. This document will cover its chemical properties, relevant biological pathways, and common experimental methodologies.
Core Chemical Properties
2'-Deoxycytidine is a deoxyribonucleoside composed of a pyrimidine (B1678525) base, cytosine, linked to the C1' position of a 2'-deoxyribose sugar. In its hydrated form, it incorporates one or more water molecules into its crystal structure. While the CAS number for the anhydrous form is widely referenced, a distinct CAS number for the hydrated form is not consistently cited.
| Property | Value | Source |
| CAS Number (Anhydrous) | 951-77-9 | [1][2][3][4][5] |
| Molecular Formula (Anhydrous) | C9H13N3O4 | [2][3][6] |
| Molecular Weight (Anhydrous) | 227.22 g/mol | [1][3][4][6] |
| Molecular Weight (Monohydrate) | 245.23 g/mol | |
| Appearance | White to off-white powder or crystals | [2] |
| Solubility | Soluble in water and DMSO | [6] |
Biological Significance and Signaling Pathways
2'-Deoxycytidine plays a crucial role in DNA synthesis and repair. Inside the cell, it is phosphorylated by a series of kinases to its active triphosphate form, deoxycytidine triphosphate (dCTP), which is then utilized by DNA polymerases to incorporate cytosine into a growing DNA strand.
References
- 1. 2′-Deoxycytidine =99 HPLC 951-77-9 [sigmaaldrich.com]
- 2. 2'-Deoxycytidine 25 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 3. akonscientific.com [akonscientific.com]
- 4. scbt.com [scbt.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. 2'-Deoxycytidine [chembk.com]
An In-depth Technical Guide on the Discovery and History of 2'-Deoxycytidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'-Deoxycytidine (B1670253) (dC) is a fundamental component of deoxyribonucleic acid (DNA), one of the four canonical deoxyribonucleosides that constitute the building blocks of the genetic code. Its discovery and the elucidation of its structure were pivotal moments in the history of biochemistry and molecular biology, paving the way for our current understanding of genetics and the development of targeted therapeutics. This technical guide provides a comprehensive overview of the discovery, history, and key experimental methodologies related to 2'-deoxycytidine, with a focus on its isolation, structural determination, synthesis, and its crucial role in cellular pathways and drug development.
I. The Dawn of Nucleic Acid Chemistry: The Discovery and Isolation of 2'-Deoxycytidine
The story of 2'-deoxycytidine is intrinsically linked to the broader history of nucleic acid research. In the late 19th and early 20th centuries, pioneering chemists laid the groundwork for identifying the fundamental components of the cell nucleus.
A. Early Investigations and the Identification of Pyrimidines
The journey began with the isolation of "nuclein" by Friedrich Miescher in 1869 from the nuclei of white blood cells. Subsequent work by Albrecht Kossel and his students in the late 19th and early 20th centuries led to the identification of the purine (B94841) and pyrimidine (B1678525) bases as components of nucleic acids. The pyrimidine base, cytosine, was first isolated from the hydrolysates of nucleic acids between 1874 and 1900.[1]
B. The Seminal Work of Phoebus A. Levene
The central figure in the discovery and characterization of 2'-deoxycytidine is the Russian-American biochemist Phoebus Aaron Theodore Levene. His meticulous work at the Rockefeller Institute for Medical Research was instrumental in dissecting the chemical nature of what was then called "thymus nucleic acid" (DNA).
Levene and his colleagues, through a series of elegant experiments, were the first to identify the sugar component of DNA as a "deoxypentose."[2] Specifically, in 1929, Levene and London successfully isolated nucleosides from "thymonucleic acid" and identified the sugar moiety as a deoxypentose.[2] This was a landmark discovery that distinguished DNA from ribonucleic acid (RNA), which Levene had earlier shown to contain ribose.
The isolation of the individual deoxyribonucleosides, including 2'-deoxycytidine, from the complex mixture of DNA hydrolysates was a significant challenge. Levene's approach involved a "new gradual decomposition method" that utilized milder pH levels and avoided the use of alcohol for precipitation, which allowed for the isolation of intermediate products with greater purity.[3]
II. Experimental Protocols: Unraveling the Structure
The following sections detail the key experimental methodologies employed in the early 20th century for the isolation and structural elucidation of 2'-deoxycytidine.
A. Isolation of 2'-Deoxycytidine from Calf Thymus DNA
The primary source for early DNA research was calf thymus tissue. The general procedure for isolating pyrimidine deoxyribonucleosides involved the hydrolysis of the nucleic acid, followed by separation of the resulting components.
Experimental Protocol: Hydrolysis of Thymus Nucleic Acid (Based on Levene's Methods)
-
Preparation of Thymus Nucleic Acid: Thymus glands were minced and treated to remove proteins and lipids, yielding a crude preparation of nucleoprotein. Further purification steps, such as those developed by Neumann, were employed to obtain protein-free nucleic acid.
-
Acid Hydrolysis: The purified thymus nucleic acid was subjected to mild acid hydrolysis. This was a critical step, as harsh conditions would degrade the sugar component. Levene and his colleagues experimented with different acids and conditions to achieve controlled breakdown of the phosphodiester bonds while preserving the nucleoside structure. A common method involved heating the nucleic acid in a dilute acid solution (e.g., sulfuric acid) for a specific duration.
-
Separation of Purine and Pyrimidine Components: Following hydrolysis, the purine bases would precipitate upon cooling and neutralization, while the pyrimidine nucleosides remained in solution.
-
Isolation of Pyrimidine Nucleosides: The soluble fraction containing the pyrimidine nucleosides was further processed. Techniques such as precipitation with silver salts were often employed to separate the different nucleosides based on their differential solubility.
-
Crystallization and Purification: The crude 2'-deoxycytidine fraction was then subjected to repeated crystallization to obtain a pure sample for further analysis.
B. Structural Elucidation of 2'-Deoxycytidine
Once a pure sample of 2'-deoxycytidine was obtained, its chemical structure was determined through a combination of chemical degradation and analysis of the resulting products.
Experimental Protocol: Structural Determination
-
Hydrolysis to Base and Sugar: 2'-Deoxycytidine was hydrolyzed under more stringent acidic conditions to cleave the N-glycosidic bond, yielding cytosine and the deoxy sugar.
-
Identification of Cytosine: The isolated base was identified as cytosine through comparison of its chemical properties and elemental analysis with known standards.
-
Characterization of the Deoxy Sugar: The sugar component was identified as a deoxypentose through various chemical tests. Levene's crucial contribution was the definitive identification of this sugar as 2-deoxy-D-ribose.[3] This was achieved through a series of chemical transformations and comparisons with synthetic sugar derivatives.
-
Determination of the Glycosidic Linkage: The point of attachment of the cytosine base to the deoxyribose sugar (the N-glycosidic bond) was determined through chemical methods that probed the reactivity of the different positions on both the pyrimidine ring and the sugar.
III. Chemical Synthesis of 2'-Deoxycytidine
The chemical synthesis of 2'-deoxycytidine was a significant achievement that confirmed its structure and provided a means to produce it and its analogs for further study. Early synthetic methods were complex and have been refined over the years.
Historical Synthetic Approach (Conceptual)
Early syntheses often involved the condensation of a protected pyrimidine base with a protected deoxyribose derivative.
-
Preparation of a Protected Cytosine Derivative: The amino group and other reactive sites on the cytosine ring were protected with chemical groups to prevent unwanted side reactions.
-
Preparation of a Protected 2-Deoxyribose Derivative: The hydroxyl groups of 2-deoxyribose were protected, and a reactive group (e.g., a halogen) was introduced at the anomeric carbon (C1').
-
Glycosylation Reaction: The protected cytosine was reacted with the protected deoxyribose derivative to form the N-glycosidic bond. This reaction often produced a mixture of anomers (α and β), requiring subsequent separation.
-
Deprotection: The protecting groups were removed from the sugar and the base to yield 2'-deoxycytidine.
IV. The Biological Significance of 2'-Deoxycytidine: Beyond a Structural Component
While its role as a building block of DNA is fundamental, 2'-deoxycytidine and its metabolites are also key players in cellular metabolism and signaling, particularly in the context of DNA synthesis and repair.
A. The Nucleoside Salvage Pathway
Cells have two primary pathways for synthesizing deoxyribonucleotides: the de novo pathway, which builds them from simpler precursors, and the salvage pathway, which recycles pre-existing nucleosides and bases.[4][5] 2'-Deoxycytidine is a key substrate for the salvage pathway.
Key Enzyme: Deoxycytidine Kinase (dCK)
Deoxycytidine kinase (dCK) is the rate-limiting enzyme in the salvage of deoxycytidine.[6][7] It catalyzes the phosphorylation of 2'-deoxycytidine to 2'-deoxycytidine monophosphate (dCMP).[7]
B. Role in DNA Damage Response and Cell Cycle Regulation
Recent research has unveiled a more intricate role for dCK, and by extension 2'-deoxycytidine metabolism, in the cellular response to DNA damage.
-
Activation by ATM Kinase: In response to DNA damage induced by ionizing radiation, the Ataxia-Telangiectasia Mutated (ATM) kinase phosphorylates dCK on Serine 74, leading to its activation.[1][6]
-
G2/M Checkpoint Regulation: Activated dCK is required for the G2/M cell cycle checkpoint, a critical control point that prevents cells with damaged DNA from entering mitosis.[6] dCK interacts with and inhibits cyclin-dependent kinase 1 (Cdk1), a key driver of mitotic entry.[6]
V. 2'-Deoxycytidine in Drug Development
The central role of 2'-deoxycytidine in DNA synthesis and the salvage pathway has made it and its analogs attractive targets for the development of anticancer and antiviral drugs.
A. 2'-Deoxycytidine Analogs as Chemotherapeutic Agents
Many successful chemotherapeutic agents are analogs of 2'-deoxycytidine. These drugs exploit the cellular machinery for nucleoside uptake and metabolism to exert their cytotoxic effects.
-
Mechanism of Action: These analogs, such as gemcitabine (B846) (2',2'-difluoro-2'-deoxycytidine) and cytarabine (B982) (Ara-C), are transported into cancer cells and then phosphorylated by dCK to their active triphosphate forms.[8] These triphosphates can then inhibit DNA polymerase and be incorporated into DNA, leading to chain termination and apoptosis.[8][9]
-
Resistance Mechanisms: Resistance to these drugs can arise through various mechanisms, including reduced activity of nucleoside transporters, or, more commonly, a deficiency in dCK activity, which prevents the activation of the drug.[8][10]
B. Quantitative Data on 2'-Deoxycytidine Analog Activity
| Drug Analog | Target Enzyme/Process | IC50 (Varies by cell line) | Mechanism of Resistance |
| Gemcitabine | DNA polymerase, Ribonucleotide reductase | Nanomolar to micromolar range | Decreased dCK activity, altered nucleoside transporter expression |
| Cytarabine (Ara-C) | DNA polymerase | Nanomolar to micromolar range | Decreased dCK activity, increased cytidine (B196190) deaminase activity |
| 5-Aza-2'-deoxycytidine (Decitabine) | DNA Methyltransferase | Micromolar range | Decreased dCK activity |
| (E)-2'-deoxy-2'-(fluoromethylene)cytidine (FMdC) | DNA polymerase | Nanomolar range | Decreased dCK activity |
Note: IC50 values are highly dependent on the specific cancer cell line and experimental conditions.
VI. Visualizing the Core Concepts
To better illustrate the key pathways and experimental workflows discussed, the following diagrams are provided in the DOT language for use with Graphviz.
A. Signaling Pathway of dCK Activation and G2/M Checkpoint Control
Caption: Activation of dCK by ATM kinase in response to DNA damage leads to the inhibition of Cdk1/Cyclin B and subsequent G2/M cell cycle arrest.
B. Experimental Workflow for the Isolation of 2'-Deoxycytidine from Calf Thymus
References
- 1. The Role of Deoxycytidine Kinase (dCK) in Radiation-Induced Cell Death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. The “scientific catastrophe” in nucleic acids research that boosted molecular biology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nucleotide salvage - Wikipedia [en.wikipedia.org]
- 5. fiveable.me [fiveable.me]
- 6. academic.oup.com [academic.oup.com]
- 7. Deoxycytidine kinase - Wikipedia [en.wikipedia.org]
- 8. benthamdirect.com [benthamdirect.com]
- 9. Action of 2',2'-difluorodeoxycytidine on DNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ashpublications.org [ashpublications.org]
2'-Deoxycytidine Hydrate: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Technical Guide on the Core Building Block of Nucleic Acids
Introduction
2'-Deoxycytidine (B1670253), a fundamental component of deoxyribonucleic acid (DNA), is a pyrimidine (B1678525) 2'-deoxyribonucleoside. In its hydrated form, 2'-deoxycytidine hydrate (B1144303) serves as a crucial building block in the chemical synthesis of DNA and is a vital precursor in numerous cellular processes. This technical guide provides a comprehensive overview of 2'-deoxycytidine hydrate, including its physicochemical properties, its central role in nucleic acid synthesis, detailed experimental protocols for its application, and its significance in the development of therapeutic agents.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development. The following table summarizes key quantitative data for 2'-deoxycytidine and its common salt form, 2'-deoxycytidine hydrochloride, which serves as a close proxy for the hydrate.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₃N₃O₄·H₂O | [1] |
| Molecular Weight | 245.24 g/mol | [1] |
| Melting Point | 209-211 °C | [1] |
| Solubility in Water | Soluble | [1] |
| Solubility in DMSO | Soluble | [1] |
| Appearance | White crystalline solid | [2] |
| Storage Temperature | -20°C | |
| ¹H NMR Spectrum | Data available | [3] |
| ¹³C NMR Spectrum | Data available | [4] |
Role in Nucleic Acid Synthesis and Cellular Metabolism
2'-Deoxycytidine is a cornerstone of DNA synthesis. Inside the cell, it is phosphorylated to 2'-deoxycytidine triphosphate (dCTP), one of the four deoxyribonucleoside triphosphates that are the monomeric units of DNA. The metabolic activation of 2'-deoxycytidine is primarily initiated by the enzyme deoxycytidine kinase (dCK), which catalyzes the first phosphorylation step to form deoxycytidine monophosphate (dCMP).[5][6] Subsequent phosphorylations by other kinases yield dCTP.
The cellular uptake of 2'-deoxycytidine and its analogs is mediated by human nucleoside transporters (hNTs).[7] This transport across the cell membrane is a critical step for both its physiological role and the therapeutic action of its derivatives.
Significance in Drug Development
The central role of 2'-deoxycytidine in DNA synthesis makes it and its analogs prime targets for the development of antiviral and anticancer agents.[8] By modifying the structure of 2'-deoxycytidine, researchers have created potent drugs that can interfere with viral replication or inhibit the proliferation of cancer cells. These analogs often act as chain terminators during DNA synthesis or as inhibitors of key enzymes involved in nucleotide metabolism. For instance, Gemcitabine (2',2'-difluorodeoxycytidine) is a widely used chemotherapeutic agent.[9]
Experimental Protocols
Solid-Phase Oligonucleotide Synthesis using Phosphoramidite (B1245037) Chemistry
This protocol outlines the standard procedure for the chemical synthesis of DNA oligonucleotides on a solid support, a process where 2'-deoxycytidine phosphoramidite is a key reagent.[10][11][12][13]
Materials:
-
2'-Deoxycytidine phosphoramidite and other nucleoside phosphoramidites (dA, dG, dT)
-
Controlled Pore Glass (CPG) solid support
-
Detritylation solution (e.g., 3% trichloroacetic acid in dichloromethane)
-
Activator solution (e.g., 0.45 M tetrazole in acetonitrile)
-
Capping solution A (acetic anhydride/lutidine/THF) and Capping solution B (N-methylimidazole/THF)
-
Oxidizing solution (e.g., 0.02 M iodine in THF/water/pyridine)
-
Cleavage and deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide)
-
Automated DNA synthesizer
Procedure:
-
Support Preparation: Start with a CPG solid support functionalized with the first nucleoside of the desired sequence.
-
Detritylation: Remove the 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside by treating with the detritylation solution. This exposes the 5'-hydroxyl group for the next coupling step.
-
Coupling: Activate the incoming 2'-deoxycytidine phosphoramidite with the activator solution and add it to the reaction column. The activated phosphoramidite couples with the free 5'-hydroxyl group of the growing oligonucleotide chain.
-
Capping: Cap any unreacted 5'-hydroxyl groups by acetylation using the capping solutions. This prevents the formation of deletion mutations in the final product.
-
Oxidation: Oxidize the newly formed phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester linkage using the oxidizing solution.
-
Repeat: Repeat steps 2-5 for each subsequent nucleoside to be added to the sequence.
-
Cleavage and Deprotection: After the final cycle, cleave the oligonucleotide from the solid support and remove all protecting groups by treating with concentrated ammonium hydroxide (B78521) at an elevated temperature.
-
Purification: Purify the full-length oligonucleotide from shorter sequences and other impurities using techniques such as high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE).
Polymerase Chain Reaction (PCR)
This protocol describes a standard PCR for amplifying a specific DNA sequence, where dCTP, derived from 2'-deoxycytidine, is a crucial component.[14][15][16][17]
Materials:
-
DNA template
-
Forward and reverse primers
-
dNTP mix (containing dATP, dGTP, dCTP, and dTTP)
-
Taq DNA polymerase or other thermostable polymerase
-
PCR buffer
-
Nuclease-free water
-
Thermal cycler
Procedure:
-
Reaction Setup: In a PCR tube, combine the following components on ice: nuclease-free water, PCR buffer, dNTP mix, forward primer, reverse primer, DNA template, and Taq DNA polymerase.
-
Initial Denaturation: Place the PCR tube in a thermal cycler and heat to 94-98°C for 1-5 minutes to denature the double-stranded DNA template into single strands.
-
Cycling (25-35 cycles):
-
Denaturation: Heat to 94-98°C for 15-30 seconds.
-
Annealing: Cool to 50-65°C for 15-60 seconds to allow the primers to anneal to the single-stranded DNA template.
-
Extension: Heat to 72°C for 30-60 seconds per kilobase of the target sequence to allow the DNA polymerase to synthesize the new DNA strand.
-
-
Final Extension: After the last cycle, perform a final extension at 72°C for 5-15 minutes to ensure all PCR products are fully extended.
-
Hold: Hold the reaction at 4°C.
-
Analysis: Analyze the PCR product by agarose (B213101) gel electrophoresis to verify the size and purity of the amplified DNA fragment.
In Vitro Antiviral Screening Assay
This protocol provides a general method for screening compounds, such as 2'-deoxycytidine analogs, for antiviral activity using a cytopathic effect (CPE) reduction assay.[18][19]
Materials:
-
Host cell line susceptible to the virus of interest
-
Virus stock
-
Test compounds (2'-deoxycytidine analogs)
-
Cell culture medium
-
96-well plates
-
Cell viability assay reagent (e.g., Neutral Red, MTT)
-
Plate reader
Procedure:
-
Cell Seeding: Seed the host cells in 96-well plates and incubate until they form a confluent monolayer.
-
Compound Preparation: Prepare serial dilutions of the test compounds in cell culture medium.
-
Compound Addition: Remove the medium from the cells and add the diluted test compounds to the wells. Include wells with no compound as virus controls and wells with no compound and no virus as cell controls.
-
Virus Infection: Infect the cells with the virus at a predetermined multiplicity of infection (MOI).
-
Incubation: Incubate the plates for a period sufficient to cause significant CPE in the virus control wells.
-
CPE Assessment: Observe the cells microscopically for the presence of CPE.
-
Cell Viability Assay: Quantify the cell viability using a suitable assay.
-
Data Analysis: Calculate the 50% effective concentration (EC₅₀) and the 50% cytotoxic concentration (CC₅₀) of the test compounds. The selectivity index (SI = CC₅₀/EC₅₀) is then determined to assess the therapeutic window of the compound.
Visualizations
Signaling and Metabolic Pathways
The following diagram illustrates the metabolic pathway of 2'-deoxycytidine to its active triphosphate form, dCTP, which is essential for DNA synthesis.
References
- 1. 2'-Deoxycytidine [chembk.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. 2'-Deoxycytidine hydrochloride(3992-42-5) 1H NMR spectrum [chemicalbook.com]
- 4. 2'-Deoxycytidine monohydrate(951-77-9) 13C NMR spectrum [chemicalbook.com]
- 5. Deoxycytidine kinase - Wikipedia [en.wikipedia.org]
- 6. [Special function of deoxycytidine kinase (dCK) in the activation of chemotherapeutic nucleoside analogs and in the inhibition of cell proliferation] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Role of human nucleoside transporters in the uptake and cytotoxicity of azacitidine and decitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Role of deoxycytidine kinase (dCK) activity in gemcitabine's radioenhancement in mice and human cell lines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 11. Manual Oligonucleotide Synthesis Using the Phosphoramidite Method | Springer Nature Experiments [experiments.springernature.com]
- 12. DNA Oligonucleotide Synthesis [sigmaaldrich.com]
- 13. youtube.com [youtube.com]
- 14. ProtocolsStandardPCR < Lab < TWiki [barricklab.org]
- 15. genscript.com [genscript.com]
- 16. asm.org [asm.org]
- 17. coleparmer.com [coleparmer.com]
- 18. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io]
- 19. Antiviral Methods and Protocols. Methods in Molecular Medicine, Volume 24. Kinchington D, Schinazi RF, eds. ($99.00.) Humana Press, 2000. ISBN 0 896 03561 1 - PMC [pmc.ncbi.nlm.nih.gov]
The Cellular Odyssey of 2'-Deoxycytidine: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
2'-Deoxycytidine (B1670253) (dC) is a fundamental building block for DNA synthesis, playing a pivotal role in cellular proliferation and genome integrity. Its metabolism, primarily through the nucleoside salvage pathway, is a tightly regulated process essential for normal cell function. However, this pathway is also adeptly exploited by a class of powerful chemotherapeutic agents—nucleoside analogs—that mimic endogenous nucleosides to exert potent cytotoxic effects. This technical guide provides an in-depth exploration of the mechanism of action of 2'-deoxycytidine and its clinically significant analogs, such as decitabine (B1684300) and gemcitabine, within the cellular environment. We will dissect the journey of these molecules from cellular uptake to their ultimate impact on DNA replication, cell cycle progression, and apoptosis. This guide offers a comprehensive resource for researchers and drug development professionals, complete with quantitative data, detailed experimental protocols, and visual representations of the key molecular pathways and experimental workflows.
Cellular Uptake and Transport
The journey of 2'-deoxycytidine and its analogs into the cell is mediated by two major families of nucleoside transporter (NT) proteins: the equilibrative nucleoside transporters (ENTs) and the concentrative nucleoside transporters (CNTs).[1][2][3][4][5][6]
-
Equilibrative Nucleoside Transporters (ENTs; SLC29 gene family): These transporters facilitate the movement of nucleosides down their concentration gradient and are sodium-independent.[1][2][4] hENT1 is a primary transporter for both 2'-deoxycytidine and its analogs, decitabine and gemcitabine.[7]
-
Concentrative Nucleoside Transporters (CNTs; SLC28 gene family): These are sodium-dependent symporters that can transport nucleosides against their concentration gradient.[1][2] The substrate specificity varies among CNTs, with CNT1 showing a preference for pyrimidine (B1678525) nucleosides.[1]
The expression levels of these transporters can significantly influence the cellular uptake and, consequently, the efficacy of nucleoside analog drugs.[8]
The Salvage Pathway: Activation of 2'-Deoxycytidine and its Analogs
Once inside the cell, 2'-deoxycytidine enters the pyrimidine salvage pathway to be converted into its active triphosphate form, a prerequisite for its incorporation into DNA. This multi-step phosphorylation cascade is also the critical activation pathway for its therapeutic analogs.
The Rate-Limiting Step: Deoxycytidine Kinase (dCK)
The initial and rate-limiting step in the activation of 2'-deoxycytidine and its analogs is the phosphorylation to their 5'-monophosphate form, a reaction catalyzed by the enzyme deoxycytidine kinase (dCK) .[9] dCK exhibits broad substrate specificity, enabling it to phosphorylate not only the endogenous deoxycytidine but also a range of clinically important nucleoside analogs. The activity of dCK is therefore a critical determinant of the therapeutic efficacy of these drugs.[10]
The regulation of dCK is complex, involving post-translational modifications such as phosphorylation at Serine 74, which can alter its activity and substrate specificity.[11][12] The expression of the dCK gene can also be regulated by epigenetic mechanisms, including promoter methylation, and by micro-RNAs.[13]
Subsequent Phosphorylation Events
Following the initial phosphorylation by dCK, two subsequent phosphorylation steps are carried out by other nucleoside and nucleotide kinases to yield the diphosphate (B83284) and finally the active triphosphate form (e.g., dCTP, dFdCTP, or 5-aza-dCTP).
The metabolic activation pathway is depicted in the following diagram:
References
- 1. ABC Transporters and their Role in Nucleoside and Nucleotide Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural basis of nucleoside and nucleoside drug selectivity by concentrative nucleoside transporters | eLife [elifesciences.org]
- 3. Transporters that translocate nucleosides and structural similar drugs: structural requirements for substrate recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Equilibrative Nucleoside Transporters – A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Toward a Molecular Basis of Cellular Nucleoside Transport in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nucleoside transporters: biological insights and therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cellular Uptake of Decitabine by Equilibrative Nucleoside Transporters in HCT116 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Role of human nucleoside transporters in the uptake and cytotoxicity of azacitidine and decitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Deoxycytidine kinase - Wikipedia [en.wikipedia.org]
- 10. Kinetic studies on 2',2'-difluorodeoxycytidine (Gemcitabine) with purified human deoxycytidine kinase and cytidine deaminase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Gemcitabine Pharmacogenomics: Deoxycytidine Kinase (DCK) and Cytidylate Kinase (CMPK) Gene Resequencing and Functional Genomics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The role of human nucleoside transporters in cellular uptake of 4'-thio-beta-D-arabinofuranosylcytosine and beta-D-arabinosylcytosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Click-iT EdU Protocol for Flow Cytometry | Thermo Fisher Scientific - FR [thermofisher.com]
An In-depth Technical Guide to 2'-Deoxycytidine Hydrate: Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Abstract
2'-Deoxycytidine (B1670253), a fundamental component of deoxyribonucleic acid (DNA), is a pyrimidine (B1678525) deoxyribonucleoside that plays a critical role in various biological processes. Its hydrated form is frequently utilized in research and pharmaceutical development. A thorough understanding of its solubility and stability is paramount for its effective application in drug formulation, preclinical studies, and as a tool in molecular biology. This technical guide provides a comprehensive overview of the solubility and stability of 2'-deoxycytidine hydrate (B1144303), presenting available quantitative data, detailed experimental protocols for its determination, and insights into its metabolic pathway.
Physicochemical Properties
2'-Deoxycytidine is a deoxyribonucleoside composed of a cytosine base attached to a deoxyribose sugar. The hydrate form incorporates water molecules into its crystal structure.
| Property | Value | Reference |
| Chemical Formula | C₉H₁₃N₃O₄·xH₂O | N/A |
| Molar Mass (Anhydrous) | 227.22 g/mol | N/A |
| Appearance | White crystalline powder | [1] |
| Melting Point | 209-211 °C | [1] |
Solubility Profile
The solubility of 2'-deoxycytidine hydrate is a critical parameter for its handling and formulation. While it is known to be soluble in polar solvents, precise quantitative data across a range of solvents and temperatures is limited and presents some discrepancies in the literature.
Aqueous Solubility
This compound is soluble in water. However, reported values for its aqueous solubility vary. One source indicates a solubility of 50 mg/mL, while another reports a higher value of 100 mg/mL.[2][3] A third source reports a significantly higher value of 870 mg/mL, which may be an outlier. This highlights the importance of standardized experimental determination.
Solubility in Organic Solvents
Summary of Quantitative Solubility Data
| Solvent | Temperature (°C) | Solubility | Reference |
| Water | Not Specified | 50 mg/mL | [3] |
| Water | Not Specified | 100 mg/mL | [2] |
| DMSO | Not Specified | Soluble | [1] |
Stability Profile
The stability of this compound is influenced by several factors, including pH, temperature, and light. Understanding its degradation pathways is crucial for ensuring its integrity in formulations and experimental solutions.
pH-Dependent Stability
The stability of 2'-deoxycytidine is pH-dependent. Based on studies of related cytosine derivatives, it is expected to be most stable in neutral to slightly alkaline conditions and less stable in acidic environments.[5] Protonation of the cytosine ring at low pH can accelerate hydrolytic deamination to 2'-deoxyuridine.[5]
Thermal Stability
Elevated temperatures can lead to the degradation of 2'-deoxycytidine. The kinetics of thermal degradation can be studied to determine the shelf-life of solutions and solid forms. An Arrhenius plot, which correlates the degradation rate constant with temperature, can be used to predict stability at different storage temperatures.
Photostability
Exposure to light, particularly ultraviolet (UV) radiation, can induce photochemical reactions in 2'-deoxycytidine. The International Council for Harmonisation (ICH) guideline Q1B provides a framework for photostability testing of new drug substances.[6][7][8][9] This involves exposing the substance to a minimum of 1.2 million lux hours of visible light and 200 watt-hours/square meter of UVA radiation.[7]
Experimental Protocols
Detailed and validated experimental protocols are essential for obtaining reliable and reproducible data on the solubility and stability of this compound.
Protocol for Solubility Determination by HPLC-UV
This protocol outlines a method to determine the solubility of this compound in various solvents using High-Performance Liquid Chromatography with UV detection.
Objective: To quantify the equilibrium solubility of this compound.
Materials:
-
This compound
-
Selected solvents (e.g., water, ethanol, DMSO)
-
HPLC system with UV detector
-
Analytical column (e.g., C18, 5 µm, 4.6 x 150 mm)
-
Mobile phase: To be optimized, but a common starting point for nucleosides is a gradient of a buffered aqueous solution (e.g., 20 mM ammonium (B1175870) acetate, pH 6.8) and an organic modifier (e.g., acetonitrile (B52724) or methanol).
-
Syringe filters (0.22 µm)
-
Thermostatted shaker
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial.
-
Equilibrate the vials in a thermostatted shaker at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Preparation:
-
After equilibration, allow the vials to stand to let the undissolved solid settle.
-
Carefully withdraw an aliquot of the supernatant and immediately filter it through a 0.22 µm syringe filter to remove any undissolved particles.
-
Dilute the filtered solution with the mobile phase to a concentration within the linear range of the calibration curve.
-
-
HPLC Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.
-
Inject the standard solutions to construct a calibration curve by plotting peak area against concentration.
-
Inject the diluted sample solutions.
-
Monitor the elution of 2'-deoxycytidine at its maximum absorbance wavelength (around 270-280 nm).
-
-
Data Analysis:
-
Determine the concentration of 2'-deoxycytidine in the diluted sample solutions from the calibration curve.
-
Calculate the solubility in the original solvent by accounting for the dilution factor.
-
Workflow for Solubility Determination:
Solubility Determination Workflow
Protocol for pH-Dependent Stability Study by HPLC-UV
This protocol describes a method to evaluate the degradation kinetics of this compound at different pH values.
Objective: To determine the rate of hydrolysis of this compound as a function of pH.
Materials:
-
This compound
-
A series of buffers covering a range of pH values (e.g., pH 2, 4, 7, 9, 11)
-
HPLC system with UV detector
-
Analytical column (e.g., C18 or Phenyl-Hexyl)
-
Mobile phase (as described in 4.1)
-
Temperature-controlled incubator
Procedure:
-
Sample Preparation:
-
Prepare stock solutions of this compound in each pH buffer.
-
Place the solutions in a temperature-controlled incubator (e.g., 37 °C).
-
-
Time-Point Analysis:
-
At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.
-
Immediately quench the reaction if necessary (e.g., by neutralizing the pH or freezing).
-
Dilute the samples with the mobile phase for HPLC analysis.
-
-
HPLC Analysis:
-
Inject the samples and a standard of 2'-deoxycytidine.
-
Quantify the remaining concentration of 2'-deoxycytidine at each time point by comparing the peak area to the initial concentration or a standard curve.
-
-
Data Analysis:
-
Plot the natural logarithm of the concentration of 2'-deoxycytidine versus time for each pH.
-
The slope of the linear regression will give the pseudo-first-order degradation rate constant (k).
-
The half-life (t₁/₂) can be calculated using the formula: t₁/₂ = 0.693 / k.
-
A pH-rate profile can be generated by plotting log(k) versus pH.
-
Protocol for Thermal Stability Study (Arrhenius Plot)
Objective: To determine the effect of temperature on the degradation rate of this compound and to calculate the activation energy.
Procedure:
-
Follow the procedure for the pH-dependent stability study (4.2), but keep the pH constant (e.g., in a neutral buffer) and vary the temperature (e.g., 40, 50, 60, 70 °C).
-
Determine the degradation rate constant (k) at each temperature.
-
Data Analysis:
-
Create an Arrhenius plot by plotting the natural logarithm of the rate constant (ln(k)) against the reciprocal of the absolute temperature (1/T).
-
The activation energy (Ea) can be calculated from the slope of the line (Slope = -Ea / R, where R is the gas constant).
-
Protocol for Photostability Study (ICH Q1B)
Objective: To assess the stability of this compound upon exposure to light.
Materials:
-
This compound (solid and in solution)
-
Photostability chamber equipped with a light source conforming to ICH Q1B guidelines (Option 1: Xenon lamp or metal halide lamp; Option 2: Cool white fluorescent and near-UV lamps).
-
Calibrated radiometer/lux meter
-
Quartz cuvettes or other suitable transparent containers
-
Dark controls (samples wrapped in aluminum foil)
Procedure:
-
Sample Preparation:
-
Expose both the solid drug substance and a solution of known concentration to the light source.
-
Place dark controls alongside the exposed samples to differentiate between thermal and photodegradation.
-
-
Light Exposure:
-
Expose the samples to a total illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt-hours/m².
-
-
Sample Analysis:
-
At appropriate time intervals, analyze the samples for any changes in physical properties (e.g., appearance, color) and for the formation of degradation products using HPLC or LC-MS/MS.
-
Quantify the remaining amount of 2'-deoxycytidine.
-
-
Data Analysis:
-
Compare the results of the exposed samples with the dark controls to determine the extent of photodegradation.
-
If significant degradation is observed, the quantum yield of photodegradation can be determined in further studies.
-
LC-MS/MS Method for Degradation Product Identification
Objective: To identify and characterize the degradation products of this compound.
Instrumentation:
-
Liquid chromatography system coupled to a tandem mass spectrometer (e.g., Q-TOF or Orbitrap).
Procedure:
-
Sample Preparation:
-
Analyze stressed samples from the pH, thermal, and photostability studies.
-
-
LC Separation:
-
Use a suitable HPLC method (as in 4.1) to separate the parent compound from its degradation products.
-
-
Mass Spectrometry Analysis:
-
Acquire full scan mass spectra to determine the molecular weights of the degradation products.
-
Perform tandem MS (MS/MS) on the parent ion of each degradation product to obtain fragmentation patterns.
-
-
Structure Elucidation:
-
Propose structures for the degradation products based on their mass-to-charge ratios and fragmentation patterns. The expected primary degradation product from hydrolysis is 2'-deoxyuridine.
-
Workflow for Stability Study and Degradation Product Identification:
Stability Testing Workflow
Metabolic Pathway: Pyrimidine Salvage
2'-Deoxycytidine is a key intermediate in the pyrimidine salvage pathway, which allows cells to recycle nucleosides from the breakdown of DNA and RNA. The primary step in its utilization is phosphorylation by the enzyme deoxycytidine kinase (dCK) to form 2'-deoxycytidine monophosphate (dCMP).[10][11] dCMP can then be further phosphorylated to the di- and triphosphate forms, which are direct precursors for DNA synthesis. The activity of dCK is a critical rate-limiting step and is subject to complex regulation, including feedback inhibition and cell cycle-dependent expression.[7][8][12]
References
- 1. chembk.com [chembk.com]
- 2. re.public.polimi.it [re.public.polimi.it]
- 3. The determination of gemcitabine and 2'-deoxycytidine in human plasma and tissue by APCI tandem mass spectrometry. [vivo.weill.cornell.edu]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Hydrolysis of N3-methyl-2'-deoxycytidine: model compound for reactivity of protonated cytosine residues in DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jordilabs.com [jordilabs.com]
- 7. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]
- 8. ema.europa.eu [ema.europa.eu]
- 9. ikev.org [ikev.org]
- 10. A critical assessment of the ICH guideline on photostability testing of new drug substances and products (Q1B): Recommendation for revision - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pyrimidine Salvage: Physiological Functions and Interaction with Chloroplast Biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Endogenous Sources of 2'-Deoxycytidine in Humans: An In-depth Technical Guide
This guide provides a comprehensive overview of the endogenous sources of 2'-deoxycytidine (B1670253) (dCyd) in humans, intended for researchers, scientists, and drug development professionals. It delves into the metabolic pathways responsible for dCyd synthesis, presents quantitative data on its levels in various biological matrices, details relevant experimental protocols, and visualizes the key pathways.
Core Concepts: De Novo Synthesis and Salvage Pathways
The intracellular pool of 2'-deoxycytidine triphosphate (dCTP), essential for DNA synthesis and repair, is maintained through two primary metabolic routes: the de novo synthesis pathway and the salvage pathway. 2'-Deoxycytidine is a key intermediate in the salvage pathway.
De Novo Synthesis: This pathway constructs pyrimidine (B1678525) rings from simpler precursor molecules. The process begins with the formation of uridine (B1682114) monophosphate (UMP), which is subsequently converted to cytidine (B196190) triphosphate (CTP). The reduction of the ribose sugar to deoxyribose, a critical step for all deoxyribonucleotides, is catalyzed by the enzyme ribonucleotide reductase (RNR). RNR converts cytidine diphosphate (B83284) (CDP) to deoxycytidine diphosphate (dCDP), which is then phosphorylated to dCTP.[1][2]
Salvage Pathway: This pathway recycles pre-existing nucleosides and nucleobases, including 2'-deoxycytidine, derived from the breakdown of DNA and RNA or from the extracellular environment. This route is particularly important in cells that have limited de novo synthesis capacity or during specific phases of the cell cycle.[3][4][5] The key enzyme in the salvage of dCyd is deoxycytidine kinase (dCK), which phosphorylates dCyd to deoxycytidine monophosphate (dCMP).[6][7] dCMP can then be further phosphorylated to dCDP and dCTP, entering the cellular pool of DNA precursors.
Another crucial enzyme in dCyd metabolism is cytidine deaminase (CDA), which catalyzes the deamination of deoxycytidine to deoxyuridine.[8][9][10] This conversion can impact the availability of dCyd for the salvage pathway and is a key consideration in the metabolism of nucleoside analog drugs.
Quantitative Data on 2'-Deoxycytidine Levels
The concentration of endogenous 2'-deoxycytidine can vary depending on the tissue, fluid, and the physiological or pathological state of the individual. The following tables summarize available quantitative data.
Table 1: Concentration of 2'-Deoxycytidine in Human Biological Fluids
| Biological Fluid | Concentration Range | Method of Quantification | Reference(s) |
| Plasma | 1 - 500 ng/mL | LC-MS/MS | [8] |
| Urine | Not explicitly quantified for free dCyd. A related modified nucleoside, 3,N4-etheno-2'-deoxycytidine, was found in the range of 0 - 0.80 nM. | GC/NCI/MS, LC/ESI/tandem MS | |
| Saliva | 30.7 ng/mL (from DNA digest) | UPLC-MS/MS | |
| Cerebrospinal Fluid (CSF) | Data not available | - |
Table 2: Relative Levels of 2'-Deoxycytidine-Related Molecules in Human Tissues (from DNA digests)
| Tissue | Analyte | Relative Abundance/Observation | Method of Quantification | Reference(s) |
| Lung | p16Ink4a mRNA (influenced by dCyd analogs) | Significantly increased in emphysematous mice, and reduced by a dCyd analog. | qRT-PCR, Western Blot | |
| Liver | Etheno-dC (a dCyd adduct) | Detected and quantified. | On-line immunoaffinity chromatography with LC/ES-MS/MS | |
| Spleen | - | Lymphoid tissue with high expression of genes related to nucleotide metabolism. | Transcriptome analysis |
Note: Data on absolute endogenous concentrations of free 2'-deoxycytidine in most solid tissues is limited in the reviewed literature. Much of the available data comes from the analysis of DNA digests to assess DNA methylation or damage.
Experimental Protocols
This section provides detailed methodologies for the quantification of 2'-deoxycytidine and the activity of key enzymes in its metabolism.
Quantification of 2'-Deoxycytidine in Human Plasma by LC-MS/MS
This protocol is adapted from a method for the determination of gemcitabine (B846) and deoxycytidine in human plasma.[8]
3.1.1. Materials
-
Human plasma collected in EDTA-containing tubes
-
Internal Standard (IS): ¹⁵N₃-labeled 2'-deoxycytidine
-
Protein Precipitation Solution: Isopropyl alcohol, chilled
-
Extraction Solvents: Ethyl acetate (B1210297) and water (HPLC grade)
-
Mobile Phase: 50 mM formic acid in acetonitrile:water (9:1, v/v)
-
LC Column: Chrompak-spherisorb-phenyl-column (3.1 mm x 200 mm, 5 µm) or equivalent
-
LC-MS/MS system with an atmospheric pressure chemical ionization (APCI) source
3.1.2. Sample Preparation
-
To 100 µL of human plasma, add a known amount of the ¹⁵N₃-2'-deoxycytidine internal standard.
-
Add 300 µL of chilled isopropyl alcohol to precipitate plasma proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Perform a liquid-liquid back-extraction by adding 500 µL of ethyl acetate, vortexing, and then adding 100 µL of water and vortexing again.
-
Centrifuge to separate the phases and collect the aqueous (lower) phase.
-
Dry the aqueous phase under a stream of nitrogen or by freeze-drying.
-
Reconstitute the dried extract in 100 µL of the mobile phase for LC-MS/MS analysis.
3.1.3. LC-MS/MS Analysis
-
Inject the reconstituted sample onto the LC system.
-
Perform chromatographic separation using the specified column and mobile phase at a flow rate of 1 mL/min.
-
Detect and quantify 2'-deoxycytidine and the internal standard using the mass spectrometer in positive multi-reaction-monitoring-mode (+MRM).
-
dCyd transition: m/z 228 → 112
-
¹⁵N₃-dCyd (IS) transition: m/z 231 → 115
-
-
Construct a calibration curve using standards of known dCyd concentrations and calculate the concentration in the plasma samples based on the peak area ratio of the analyte to the internal standard.
Assay for Deoxycytidine Kinase (dCK) Activity in Cell Lysates
This protocol is a non-radiochemical method adapted from Bierau et al. (2004).
3.2.1. Materials
-
Cell pellets
-
Lysis Buffer: (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, and protease inhibitors)
-
Reaction Buffer: (e.g., 50 mM Tris-HCl pH 7.6, 5 mM MgCl₂, 10 mM ATP, 10 mM NaF, 1 mM DTT)
-
Substrate: 2-Chlorodeoxyadenosine (CdA)
-
Quenching Solution: Perchloric acid (e.g., 0.5 M)
-
Neutralization Solution: Potassium carbonate (e.g., 2.5 M)
-
HPLC system with a reversed-phase column
-
UV detector
3.2.2. Procedure
-
Prepare cell lysate by resuspending the cell pellet in lysis buffer, incubating on ice, and centrifuging to remove cell debris.
-
Determine the protein concentration of the supernatant (cell lysate).
-
Set up the kinase reaction by mixing a specific amount of cell lysate protein with the reaction buffer containing the substrate (CdA).
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding the quenching solution (perchloric acid).
-
Neutralize the mixture with the neutralization solution.
-
Centrifuge to remove the precipitate.
-
Analyze the supernatant by reversed-phase HPLC to separate the substrate (CdA) from the product (2-chlorodeoxyadenosine-5'-monophosphate, CdAMP).
-
Quantify the amount of CdAMP produced by measuring its peak area at a specific UV wavelength (e.g., 264 nm).
-
Calculate the specific dCK activity as the amount of product formed per unit time per amount of protein.
Assay for Cytidine Deaminase (CDA) Activity in Tissue Homogenates
This protocol is based on a commercially available fluorometric assay kit.
3.3.1. Materials
-
Tissue sample (e.g., liver, spleen)
-
CDA Assay Buffer
-
CDA Substrate (Cytidine)
-
Developer Solution
-
Ammonium Chloride Standard
-
Fluorometer
3.3.2. Procedure
-
Homogenize the tissue sample in CDA Assay Buffer on ice.
-
Centrifuge the homogenate to pellet cellular debris and collect the supernatant.
-
Prepare a standard curve using the Ammonium Chloride Standard.
-
In a 96-well plate, add the tissue homogenate supernatant to the appropriate wells.
-
Initiate the reaction by adding the CDA Substrate.
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction and develop the fluorescent signal by adding the Developer Solution.
-
Measure the fluorescence at an excitation/emission wavelength of approximately 410/470 nm in a kinetic or endpoint mode.
-
Calculate the CDA activity based on the rate of ammonia (B1221849) production, as determined from the standard curve.
Signaling Pathways and Logical Relationships
The following diagrams illustrate the key metabolic pathways and their regulation, created using the DOT language for Graphviz.
De Novo and Salvage Pathways for dCTP Synthesis
Caption: Overview of de novo and salvage pathways for dCTP synthesis.
Allosteric Regulation of Ribonucleotide Reductase (RNR)
Caption: Allosteric regulation of human ribonucleotide reductase by nucleotides.
Experimental Workflow for 2'-Deoxycytidine Quantification
Caption: General workflow for quantifying 2'-deoxycytidine in biological samples.
Conclusion
The endogenous supply of 2'-deoxycytidine in humans is a dynamically regulated process involving both de novo synthesis and salvage pathways. Understanding the interplay of these pathways and the enzymes that govern them is crucial for basic research into DNA metabolism and for the development of novel therapeutic strategies, particularly in oncology and virology where nucleoside analogs are frequently employed. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers in these fields. Further research is warranted to establish a more comprehensive quantitative map of dCyd levels across a wider range of human tissues and to further elucidate the intricate regulatory networks that control its homeostasis.
References
- 1. protocols.io [protocols.io]
- 2. Exploratory Mass Spectrometry of Cerebrospinal Fluid from Persons with Autopsy-Confirmed LATE-NC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An on-line SPE-LC-MS/MS method for quantification of nucleobases and nucleosides present in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Liquid chromatography-tandem mass spectrometry assay for simultaneous quantification of catecholamines and metabolites in human plasma and cerebrospinal fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Optimum immunohistochemical procedures for analysis of macrophages in human and mouse formalin fixed paraffin-embedded tissue samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The determination of gemcitabine and 2'-deoxycytidine in human plasma and tissue by APCI tandem mass spectrometry. [vivo.weill.cornell.edu]
- 8. assets.ctfassets.net [assets.ctfassets.net]
- 9. southalabama.edu [southalabama.edu]
- 10. Quantitative analysis of etheno-2'-deoxycytidine DNA adducts using on-line immunoaffinity chromatography coupled with LC/ES-MS/MS detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Utilizing 2'-Deoxycytidine Hydrate in Polymerase Chain Reaction (PCR)
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the use of 2'-deoxycytidine (B1670253) hydrate (B1144303) in polymerase chain reaction (PCR). While not a direct substrate for DNA polymerase, 2'-deoxycytidine hydrate serves as a cost-effective and stable precursor for the enzymatic synthesis of 2'-deoxycytidine triphosphate (dCTP), a fundamental building block of DNA. This document details the enzymatic phosphorylation pathway to convert this compound into PCR-ready dCTP, provides step-by-step protocols for its synthesis and subsequent use in PCR, and offers guidance on quality control measures. The provided protocols are designed to be adaptable for various research and development applications where in-house synthesis of dNTPs is desirable.
Introduction: The Role of this compound in PCR
Polymerase Chain Reaction (PCR) is a cornerstone of modern molecular biology, enabling the amplification of specific DNA sequences. The reaction relies on a thermostable DNA polymerase to synthesize new DNA strands using a template and four deoxynucleoside triphosphates (dNTPs): dATP, dGTP, dCTP, and dTTP.
This compound is the hydrated form of the deoxynucleoside 2'-deoxycytidine. In this form, it cannot be directly incorporated into a growing DNA strand by DNA polymerase. The enzyme requires the high-energy triphosphate group of dCTP to catalyze the formation of the phosphodiester bond.
However, this compound is a stable and readily available precursor for the laboratory-scale synthesis of dCTP. This can be particularly advantageous for:
-
Cost-effective dNTP supply: In-house synthesis can be more economical for high-throughput applications.
-
Synthesis of modified dCTP: 2'-Deoxycytidine can be chemically modified prior to phosphorylation to generate labeled or otherwise altered dCTPs for specialized PCR applications such as DNA sequencing and labeling.
-
Quality control: In-house synthesis provides complete control over the purity and concentration of the dCTP used in PCR experiments.
The conversion of 2'-deoxycytidine to dCTP is achieved through a three-step enzymatic phosphorylation process that mimics the natural nucleoside salvage pathway.
The Enzymatic Synthesis of dCTP from this compound
The conversion of 2'-deoxycytidine to dCTP involves a sequential three-step phosphorylation cascade, each catalyzed by a specific kinase.
Figure 1: Enzymatic phosphorylation pathway of 2'-deoxycytidine to dCTP.
Step 1: 2'-Deoxycytidine to dCMP The initial phosphorylation is catalyzed by Deoxycytidine Kinase (dCK) . This enzyme transfers the gamma-phosphate from a phosphate (B84403) donor, typically ATP, to the 5'-hydroxyl group of 2'-deoxycytidine, yielding 2'-deoxycytidine monophosphate (dCMP). Uridine triphosphate (UTP) can also serve as an efficient phosphate donor for dCK.[1]
Step 2: dCMP to dCDP Deoxycytidylate Kinase (CMPK) catalyzes the phosphorylation of dCMP to 2'-deoxycytidine diphosphate (dCDP). This enzyme specifically recognizes dCMP and utilizes another molecule of ATP as the phosphate donor.
Step 3: dCDP to dCTP The final phosphorylation step is carried out by Nucleoside Diphosphate Kinase (NDK) . NDK is a non-specific kinase that catalyzes the transfer of the terminal phosphate from a nucleoside triphosphate (like ATP) to a nucleoside diphosphate (in this case, dCDP) to generate the final product, 2'-deoxycytidine triphosphate (dCTP).[2]
Experimental Protocols
This section provides detailed protocols for the enzymatic synthesis of dCTP from this compound and its subsequent use in a standard PCR application.
Protocol 1: Enzymatic Synthesis of dCTP
This protocol outlines a one-pot, three-step enzymatic synthesis of dCTP.
Materials:
-
This compound
-
ATP (Adenosine Triphosphate)
-
Recombinant human Deoxycytidine Kinase (dCK)
-
Recombinant human Deoxycytidylate Kinase (CMPK)
-
Recombinant Nucleoside Diphosphate Kinase (NDK)
-
Reaction Buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Nuclease-free water
Table 1: Reagents for Enzymatic dCTP Synthesis
| Reagent | Stock Concentration | Final Concentration | Volume for 1 mL reaction |
| This compound | 100 mM | 10 mM | 100 µL |
| ATP | 100 mM | 30 mM | 300 µL |
| Reaction Buffer | 10X | 1X | 100 µL |
| dCK | 1 mg/mL | 10 µg/mL | 10 µL |
| CMPK | 1 mg/mL | 10 µg/mL | 10 µL |
| NDK | 1 mg/mL | 10 µg/mL | 10 µL |
| Nuclease-free water | - | - | To 1 mL |
Procedure:
-
Reaction Setup: In a sterile microcentrifuge tube, combine the reagents as listed in Table 1 on ice. Add the enzymes last.
-
Incubation: Incubate the reaction mixture at 37°C for 4-6 hours in a thermocycler or water bath.
-
Enzyme Inactivation: Heat the mixture to 95°C for 10 minutes to inactivate the kinases.
-
Purification (Recommended): For optimal performance in PCR, the synthesized dCTP should be purified from the reaction mixture to remove residual enzymes, ATP, ADP, and unreacted precursors. High-performance liquid chromatography (HPLC) is the recommended method for purification.
-
HPLC Conditions (General Guidance):
-
Column: Anion-exchange column
-
Mobile Phase: A gradient of a low concentration salt buffer (e.g., 20 mM Tris-HCl) to a high concentration salt buffer (e.g., 1 M LiCl in 20 mM Tris-HCl).
-
Detection: UV absorbance at 271 nm.
-
-
Collect the fraction corresponding to the dCTP peak.
-
Desalt the collected fraction using a suitable method (e.g., size-exclusion chromatography or ethanol (B145695) precipitation).
-
-
Quantification: Determine the concentration of the purified dCTP using a spectrophotometer (Molar extinction coefficient of dCTP at 271 nm, pH 7.0 is 9,100 M⁻¹cm⁻¹).
-
Storage: Store the purified dCTP solution at -20°C.
Figure 2: Workflow for the enzymatic synthesis of dCTP.
Protocol 2: Standard PCR using In-House Synthesized dCTP
This protocol provides a general guideline for using the newly synthesized dCTP in a standard PCR amplification.
Materials:
-
Purified, quantified in-house synthesized dCTP
-
dATP, dGTP, dTTP solutions (commercial, high-purity)
-
Thermostable DNA Polymerase (e.g., Taq Polymerase)
-
10X PCR Buffer
-
Forward and Reverse Primers
-
Template DNA
-
Nuclease-free water
Table 2: Standard PCR Reaction Setup (50 µL)
| Component | Stock Concentration | Final Concentration | Volume |
| 10X PCR Buffer | 10X | 1X | 5 µL |
| dNTP Mix (A, G, T) | 10 mM each | 200 µM each | 1 µL |
| In-house dCTP | 10 mM | 200 µM | 1 µL |
| Forward Primer | 10 µM | 0.2 µM | 1 µL |
| Reverse Primer | 10 µM | 0.2 µM | 1 µL |
| Template DNA | 1-100 ng/µL | 1-100 ng | 1 µL |
| DNA Polymerase | 5 U/µL | 1.25 U | 0.25 µL |
| Nuclease-free water | - | - | To 50 µL |
Procedure:
-
Reaction Setup: Assemble the PCR reaction mix on ice in a sterile PCR tube, adding the components in the order listed in Table 2. Add the DNA polymerase last.
-
Thermocycling: Place the PCR tubes in a thermocycler and perform the following cycles:
-
Initial Denaturation: 95°C for 2-5 minutes
-
30-35 Cycles:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 55-65°C for 30 seconds (optimize for your primers)
-
Extension: 72°C for 1 minute per kb of amplicon length
-
-
Final Extension: 72°C for 5-10 minutes
-
Hold: 4°C
-
-
Analysis: Analyze the PCR product by agarose (B213101) gel electrophoresis.
Data Presentation and Quality Control
The quality of the in-house synthesized dCTP is critical for successful PCR.
Table 3: Hypothetical Quantitative Comparison of PCR Performance
| Parameter | Commercial dCTP | In-House Synthesized dCTP (High Purity) | In-House Synthesized dCTP (Low Purity) |
| PCR Product Yield | High | High | Low to None |
| Specificity | High | High | Low (non-specific bands) |
| Fidelity (Error Rate) | Low | Low | Potentially higher |
| Reproducibility | High | High | Low |
Note: This table presents a hypothetical comparison for illustrative purposes. Actual results will depend on the purity of the synthesized dCTP.
Quality Control Recommendations:
-
Purity Assessment: Analyze the purified dCTP by HPLC to ensure it is free from contaminating nucleotides (dCMP, dCDP, ATP, ADP). Purity should be ≥99%.
-
Functional Assay: Before use in critical experiments, test the synthesized dCTP in a well-characterized, robust PCR assay alongside a commercial dCTP control to compare yield and specificity.
-
Concentration Accuracy: Accurately determine the dCTP concentration using spectrophotometry. Inaccurate concentration can lead to imbalanced dNTP pools and reduced PCR fidelity and efficiency.
Conclusion
The use of this compound as a precursor for the enzymatic synthesis of dCTP presents a viable and flexible option for research and development laboratories. By following the detailed protocols for synthesis, purification, and quality control outlined in these application notes, researchers can produce high-quality dCTP for use in a wide range of PCR applications. This approach not only offers potential cost savings but also provides the foundation for the synthesis of custom-modified nucleotides for advanced molecular biology techniques.
References
Application Notes and Protocols for 2'-Deoxycytidine Hydrate in DNA Sequencing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols on the use of 2'-deoxycytidine (B1670253) hydrate (B1144303) and its derivatives in cornerstone DNA sequencing methodologies. The following sections detail its application in Sanger sequencing, Next-Generation Sequencing (NGS), and enzymatic DNA synthesis for sequencing, complete with quantitative data, experimental procedures, and workflow visualizations.
Application in Sanger Sequencing: The Chain Termination Method
2'-Deoxycytidine triphosphate (dCTP), a derivative of 2'-deoxycytidine, is a fundamental component of the Sanger sequencing method. Alongside its chain-terminating analog, 2',3'-dideoxycytidine triphosphate (ddCTP), it enables the generation of a nested set of DNA fragments, which are then resolved to determine the DNA sequence.
The principle of Sanger sequencing relies on the enzymatic synthesis of a DNA strand complementary to a template. The reaction includes a DNA polymerase, a primer, the four standard deoxynucleotide triphosphates (dNTPs), and a small amount of one of the four dideoxynucleotide triphosphates (ddNTPs). ddNTPs lack the 3'-hydroxyl group necessary for the formation of a phosphodiester bond, and their incorporation into the growing DNA strand results in chain termination.[1]
Quantitative Data: Sanger Sequencing Reaction Components
The precise ratio of dNTPs to ddNTPs is critical for generating a readable sequence. A high ratio of ddNTP to dNTP will result in a preponderance of short fragments, while a low ratio will lead to a low signal for shorter fragments. The optimal ratio is often empirically determined but typically falls within a well-established range.
| Component | Typical Final Concentration | Purpose |
| DNA Template | 20-50 ng/µL (PCR product) | The DNA molecule to be sequenced. |
| 100 ng/µL (plasmid) | ||
| Primer | 0.5 - 1.0 µM | A short oligonucleotide that provides a starting point for DNA synthesis. |
| dATP | 200 µM | Deoxyadenosine triphosphate, a building block for DNA synthesis. |
| dGTP | 200 µM | Deoxyguanosine triphosphate, a building block for DNA synthesis. |
| dTTP | 200 µM | Deoxythymidine triphosphate, a building block for DNA synthesis. |
| dCTP | 200 µM | Deoxycytidine triphosphate, a building block for DNA synthesis. |
| ddCTP (or other ddNTP) | 2 µM | Dideoxycytidine triphosphate, a chain terminator for the "C" reaction. |
| DNA Polymerase | 0.025 - 0.05 U/µL | An enzyme that synthesizes DNA. Modified Taq polymerase is commonly used. |
| Sequencing Buffer | 1X | Provides the optimal pH and ionic conditions for the DNA polymerase. Contains Tris-HCl and MgCl₂. |
Note: The dNTP/ddNTP ratio is a crucial parameter. A common starting point is a 100:1 ratio.[2] Commercial sequencing kits, such as the BigDye™ Terminator v3.1 Cycle Sequencing Kit, provide a pre-mixed solution containing dNTPs, ddNTPs with fluorescent labels, DNA polymerase, and buffer.[3][4]
Experimental Protocol: Sanger Sequencing Reaction
This protocol outlines the setup of a single manual Sanger sequencing reaction for the 'C' lane. In automated sequencing, all four ddNTPs, each with a different fluorescent label, are included in a single reaction tube.
Materials:
-
Purified DNA template (PCR product or plasmid)
-
Sequencing primer
-
dNTP mix (dATP, dGTP, dTTP, dCTP at 10 mM each)
-
ddCTP (1 mM stock)
-
DNA Polymerase (e.g., Taq polymerase, 5 U/µL)
-
10X Sequencing Buffer (e.g., 500 mM Tris-HCl pH 8.3, 500 mM KCl, 15 mM MgCl₂)
-
Nuclease-free water
Procedure:
-
Prepare the Reaction Mix: In a sterile microcentrifuge tube, prepare the following master mix for one reaction:
-
10X Sequencing Buffer: 2.0 µL
-
dNTP mix (10 mM each): 0.5 µL (final concentration of each dNTP is 200 µM)
-
ddCTP (1 mM): 0.5 µL (final concentration is 2 µM)
-
Primer (10 µM): 1.0 µL (final concentration is 1 µM)
-
DNA Template (e.g., 100 ng/µL plasmid): 1.0 µL (100 ng total)
-
Nuclease-free water: 14.5 µL
-
DNA Polymerase (5 U/µL): 0.5 µL (2.5 units total)
-
Total Volume: 20.0 µL
-
-
Thermal Cycling: Place the reaction tube in a thermal cycler and perform the following cycle sequencing program:
-
Initial Denaturation: 96°C for 1 minute
-
25-35 Cycles:
-
Denaturation: 96°C for 10 seconds
-
Annealing: 50°C for 5 seconds
-
Extension: 60°C for 4 minutes
-
-
Final Hold: 4°C
-
-
Purification: After thermal cycling, the reaction products must be purified to remove unincorporated ddNTPs and salts. This can be achieved through ethanol/EDTA precipitation or using commercially available spin columns.
-
Electrophoresis and Data Analysis: The purified fragments are separated by size using capillary electrophoresis. A laser excites the fluorescent tags on the ddNTPs, and a detector records the emitted light, generating a chromatogram that represents the DNA sequence.
Visualization: Sanger Sequencing Workflow
Caption: Workflow of the Sanger DNA sequencing method, from reaction setup to sequence determination.
Application in Next-Generation Sequencing (NGS): Sequencing by Synthesis
In Next-Generation Sequencing (NGS) platforms, such as those developed by Illumina, 2'-deoxycytidine triphosphate (dCTP) is a key component of the "sequencing by synthesis" (SBS) chemistry. In this method, fluorescently labeled reversible terminator dNTPs are used to sequence millions of DNA fragments in parallel.[5][6][7]
The core principle involves the cyclical addition of these modified dNTPs to a growing DNA strand that is complementary to a template. After the incorporation of a single dNTP, the polymerase is paused, and the fluorescent signal is recorded. The fluorescent tag and the terminator are then cleaved, allowing the next cycle of nucleotide incorporation to begin.[5][7]
Quantitative Data: Components for NGS Library Preparation (PCR Amplification Step)
While the exact composition of the proprietary sequencing reagents is not publicly disclosed, the PCR amplification step in library preparation utilizes standard dNTP concentrations.
| Component | Typical Final Concentration | Purpose |
| Library DNA | 1-10 ng | The adapter-ligated DNA fragments to be amplified. |
| PCR Master Mix | 1X | Contains a high-fidelity DNA polymerase and buffer optimized for amplification. |
| dATP | 200 µM | Deoxyadenosine triphosphate for amplification. |
| dGTP | 200 µM | Deoxyguanosine triphosphate for amplification. |
| dTTP | 200 µM | Deoxythymidine triphosphate for amplification. |
| dCTP | 200 µM | Deoxycytidine triphosphate for amplification. |
| PCR Primers | 0.5 µM | Primers that anneal to the adapter sequences ligated to the library fragments. |
| Nuclease-free water | To final volume |
Note: These concentrations are for the library amplification step prior to sequencing. In the sequencing-by-synthesis reaction itself, proprietary fluorescently labeled reversible terminator dNTPs are used.
Experimental Protocol: Overview of Illumina Sequencing by Synthesis
This protocol provides a conceptual overview of the sequencing-by-synthesis process.
Materials:
-
Prepared NGS library
-
Illumina sequencing instrument and flow cell
-
Proprietary Illumina sequencing reagents (including fluorescently labeled reversible terminator dNTPs, polymerase, and cleavage agents)
Procedure:
-
Cluster Generation: The prepared library is loaded onto a flow cell, where each DNA fragment is clonally amplified to form a distinct cluster.
-
Sequencing by Synthesis:
-
Incorporation: A mixture of all four fluorescently labeled reversible terminator dNTPs and a polymerase is added to the flow cell. The polymerase incorporates the complementary dNTP to the template strand in each cluster.
-
Imaging: The flow cell is imaged to detect the fluorescent signal from the incorporated nucleotide in each cluster.
-
Cleavage: The fluorescent tag and the reversible terminator are chemically cleaved from the incorporated nucleotide.
-
Repeat: The cycle of incorporation, imaging, and cleavage is repeated for a specified number of cycles, determining the sequence of each DNA fragment base by base.
-
-
Data Analysis: The sequence of fluorescent signals from each cluster is converted into a DNA sequence.
Visualization: Illumina Sequencing by Synthesis Workflow
Caption: The cyclical process of Illumina's Sequencing by Synthesis (SBS) technology.
Application in Enzymatic DNA Synthesis and Labeling
Modified 2'-deoxycytidine triphosphates are instrumental in the enzymatic synthesis of labeled or modified DNA for various sequencing applications. These modifications can include fluorophores, biotin, or other functional groups. The incorporation of these modified dCTP analogs is achieved using DNA polymerases that can tolerate these modifications.[8][9]
Quantitative Data: Incorporation Efficiency of Modified dCTP
The efficiency of incorporation of modified dNTPs varies depending on the polymerase, the nature of the modification, and the linker arm.
| Modified Nucleotide | DNA Polymerase | Relative Incorporation Efficiency (Compared to natural dCTP) | Reference |
| N4-acetyl-dCTP | Taq Polymerase | Efficient | [10] |
| N4-benzoyl-dCTP | Taq Polymerase | Moderately Efficient | [10] |
| Cy3-dCTP | Klenow Fragment | Efficient | [11] |
| 5-Methyl-dCTP | Q5 DNA Polymerase | Similar to dCTP | [12] |
Experimental Protocol: Enzymatic Labeling of DNA using a Modified dCTP
This protocol describes a primer extension reaction to incorporate a modified dCTP into a DNA strand.
Materials:
-
Single-stranded DNA template
-
Primer
-
dNTP mix without dCTP (dATP, dGTP, dTTP at 10 mM each)
-
Modified dCTP (e.g., N4-acetyl-dCTP, 1 mM)
-
Natural dCTP (10 mM, for control)
-
DNA Polymerase (e.g., Taq Polymerase, 5 U/µL)
-
10X PCR Buffer
-
Nuclease-free water
Procedure:
-
Annealing: In a PCR tube, mix 1 µL of template DNA (10 µM) and 1 µL of primer (10 µM) with 8 µL of nuclease-free water. Heat to 95°C for 2 minutes and then cool slowly to room temperature to allow the primer to anneal to the template.
-
Prepare Reaction Mix: On ice, prepare the following reaction mix:
-
Annealed template/primer: 10 µL
-
10X PCR Buffer: 2.5 µL
-
dNTP mix (minus dCTP): 0.5 µL
-
Modified dCTP (1 mM): 1.0 µL
-
DNA Polymerase (5 U/µL): 0.5 µL
-
Nuclease-free water: 10.5 µL
-
Total Volume: 25 µL
-
-
Primer Extension: Incubate the reaction at the optimal temperature for the DNA polymerase (e.g., 72°C for Taq polymerase) for 15-30 minutes.
-
Analysis: The incorporation of the modified dCTP can be verified by methods such as gel electrophoresis (which will show a size shift if the modification is bulky), mass spectrometry, or fluorescence imaging if a fluorescently labeled dCTP was used.
Visualization: Enzymatic DNA Labeling Workflow
Caption: General workflow for the enzymatic labeling of DNA using a modified 2'-deoxycytidine triphosphate.
References
- 1. yeasenbio.com [yeasenbio.com]
- 2. benchchem.com [benchchem.com]
- 3. ualberta.ca [ualberta.ca]
- 4. BigDye™ Terminator v3.1 Cycle Sequencing Kit, 24 Reactions - FAQs [thermofisher.com]
- 5. med-fom-cmmt-2020.sites.olt.ubc.ca [med-fom-cmmt-2020.sites.olt.ubc.ca]
- 6. illumina.com [illumina.com]
- 7. Sequencing Technology | Sequencing by synthesis [illumina.com]
- 8. Synthesis and Enzymatic Incorporation of Modified Deoxyuridine Triphosphates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. neb.com [neb.com]
- 12. A Simple and Robust Enzymatic Fragmentation Method for NGS Library Construction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2'-Deoxycytidine Analogs in Epigenetic Studies and DNA Methylation Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2'-deoxycytidine (B1670253) analogs, primarily the DNA methyltransferase (DNMT) inhibitor 5-Aza-2'-deoxycytidine (Decitabine), in epigenetic research and DNA methylation analysis. Detailed protocols for cell culture treatment and subsequent DNA methylation analysis are provided to facilitate experimental design and execution.
Introduction to 2'-Deoxycytidine Analogs in Epigenetics
While 2'-deoxycytidine is a fundamental building block of DNA, its analog, 5-Aza-2'-deoxycytidine, is a powerful tool in the field of epigenetics.[1] 5-Aza-2'-deoxycytidine functions as a potent inhibitor of DNA methyltransferases (DNMTs), the enzymes responsible for establishing and maintaining DNA methylation patterns.[1][2] This inhibitory action leads to a passive demethylation of DNA during replication, making it an invaluable agent for studying the role of DNA methylation in gene expression, cellular differentiation, and disease, particularly cancer.[1][2][3]
The mechanism of action involves the incorporation of 5-Aza-2'-deoxycytidine into replicating DNA, where it covalently traps DNMTs, leading to their degradation.[2] This depletion of active DNMTs results in a genome-wide or locus-specific reduction in DNA methylation, which can lead to the re-expression of silenced genes, including tumor suppressor genes.[1][2] Beyond its demethylating activity, 5-Aza-2'-deoxycytidine can also induce a DNA damage response, contributing to its cytotoxic effects in cancer cells.[2][4]
Data Presentation: Quantitative Effects of 5-Aza-2'-deoxycytidine
The following tables summarize key quantitative data on the effects of 5-Aza-2'-deoxycytidine from various studies, providing a reference for researchers planning their experiments.
Table 1: IC50 Values of 5-Aza-2'-deoxycytidine in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| TF-1 | Erythroleukemia | < 0.05 | [5][6] |
| U937 | Histiocytic Lymphoma | < 0.05 | [5][6] |
| Raji | Burkitt's Lymphoma | < 0.05 | [5][6] |
| HEL | Erythroleukemia | < 0.05 | [5][6] |
| ML-1 | Myeloid Leukemia | 0.05 - 0.3 | [5][6] |
| HL-60 | Promyelocytic Leukemia | 0.05 - 0.3 | [5][6] |
| SW48 | Colorectal Adenocarcinoma | 0.05 - 0.3 | [5][6] |
| Cama-1 | Breast Cancer | 0.05 - 0.3 | [5][6] |
| K562 | Chronic Myelogenous Leukemia | > 2 | [5][6] |
| Jurkat | T-cell Leukemia | > 2 | [5][6] |
| Molt-4 | T-cell Leukemia | > 2 | [5][6] |
| PC3 | Prostate Cancer | > 2 | [5][6] |
| RKO | Colon Carcinoma | > 2 | [5][6] |
| DU145 | Prostate Cancer | > 2 | [5][6] |
| HCT-116 | Colon Carcinoma | 3.18 - 4.08 | [7][8] |
Table 2: Changes in DNA Methylation and Gene Expression Following 5-Aza-2'-deoxycytidine Treatment
| Parameter | Cell/Tissue Type | Treatment Conditions | Observed Change | Reference |
| Global DNA Methylation | Leukemia Patients | 5-20 mg/m²/day for 5 days | 14% average decrease | [9][10] |
| LINE-1 Methylation | Leukemia Patients | 5-20 mg/m²/day for 5 days | 16% average decrease | [9][10] |
| Alu Element Methylation | Leukemia Patients | 5-20 mg/m²/day for 5 days | 9% average decrease | [9][10] |
| p15 Gene Methylation | Leukemia Patients with aberrant methylation | Varied | Decrease by at least one third in 80% of patients | [9][10] |
| BMAL1 Gene Expression | RPMI8402 Lymphoma Cells | 2.5 µM for 1-3 days | 9 to 13-fold increase | [11] |
| PER2 Gene Expression | RPMI8402 Lymphoma Cells | 2.5 µM for 1-3 days | 3.5 to 3.8-fold increase in promoter activity | [11] |
| Various Hair Cell Genes | Mouse Utricle Sensory Epithelia-derived Progenitor Cells | Not specified | 1.89 to 274.42-fold increase | [5] |
| Cytoskeleton & Extracellular Matrix Genes | Hepatoma Cell Lines | 1 µM for up to 120 hours | Significant enrichment in up-regulated genes | [6] |
| Metabolism-related Genes | Hepatoma Cell Lines | 1 µM for up to 120 hours | Significant enrichment in down-regulated genes | [6] |
Experimental Protocols
Protocol 1: Treatment of Cultured Cells with 5-Aza-2'-deoxycytidine
This protocol provides a general guideline for treating adherent or suspension cells with 5-Aza-2'-deoxycytidine to induce DNA demethylation.
Materials:
-
5-Aza-2'-deoxycytidine (Decitabine)
-
Dimethyl sulfoxide (B87167) (DMSO) or 50% acetic acid for stock solution preparation
-
Complete cell culture medium appropriate for the cell line
-
Cell culture plates or flasks
-
Sterile, nuclease-free water
-
Phosphate-buffered saline (PBS)
Procedure:
-
Stock Solution Preparation:
-
Prepare a 10 mM stock solution of 5-Aza-2'-deoxycytidine in DMSO or a 50 mg/mL solution in 50% acetic acid.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term storage. The solution in DMSO is reported to be more stable.
-
-
Cell Seeding:
-
Seed cells at a density that will allow for several rounds of cell division during the treatment period without reaching confluency. This is crucial as 5-Aza-2'-deoxycytidine is incorporated during DNA replication.
-
-
Treatment:
-
The optimal concentration of 5-Aza-2'-deoxycytidine is cell-line dependent and should be determined empirically. A common starting range is 0.1 to 10 µM.
-
Dilute the stock solution in complete culture medium to the desired final concentration immediately before use.
-
For adherent cells, remove the existing medium and replace it with the medium containing 5-Aza-2'-deoxycytidine. For suspension cells, add the concentrated drug solution directly to the culture flask.
-
-
Incubation and Media Changes:
-
Incubate the cells under their normal growth conditions (e.g., 37°C, 5% CO₂).
-
5-Aza-2'-deoxycytidine is unstable in aqueous solutions. Therefore, it is critical to replace the medium with freshly prepared drug-containing medium every 24 hours.
-
The duration of treatment typically ranges from 24 to 120 hours, depending on the cell cycle length and the desired level of demethylation.
-
-
Harvesting:
-
After the treatment period, harvest the cells for downstream applications such as DNA, RNA, or protein extraction. For DNA methylation analysis, proceed to Protocol 2.
-
Protocol 2: DNA Methylation Analysis by Bisulfite Sequencing
This protocol outlines the key steps for analyzing DNA methylation patterns in cells treated with 5-Aza-2'-deoxycytidine using bisulfite sequencing.
1. Genomic DNA Isolation:
-
Isolate high-quality genomic DNA from treated and control cells using a commercially available DNA extraction kit according to the manufacturer's instructions.
-
Quantify the DNA concentration and assess its purity using a spectrophotometer.
2. Bisulfite Conversion:
-
Bisulfite treatment of genomic DNA converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.
-
Use a commercial bisulfite conversion kit for reliable and efficient conversion, following the manufacturer's protocol. These kits typically include DNA denaturation, bisulfite treatment, desulfonation, and purification steps.[12]
3. PCR Amplification of Target Regions:
-
Design primers specific to the bisulfite-converted DNA sequence of your gene of interest. Primer design is critical and should ideally target regions devoid of CpG sites.
-
Perform PCR to amplify the target region from the bisulfite-converted DNA. Nested or semi-nested PCR strategies can improve specificity and yield.[13]
4. Sequencing:
-
The amplified PCR products can be sequenced using two main approaches:
-
Sanger Sequencing: Clone the PCR products into a suitable vector and sequence individual clones to determine the methylation status of each CpG site within the amplified region. Sequencing of multiple clones (10-20) is recommended to obtain a representative methylation pattern.[8]
-
Next-Generation Sequencing (NGS): For high-throughput analysis of multiple genes or genome-wide methylation patterns, NGS of the PCR amplicons or whole-genome bisulfite sequencing (WGBS) libraries can be performed.[14]
-
5. Data Analysis:
-
Align the obtained sequences to the in silico bisulfite-converted reference sequence.
-
Calculate the methylation percentage for each CpG site by dividing the number of sequenced clones with a cytosine at that position by the total number of sequenced clones and multiplying by 100.
-
For NGS data, specialized software is used to align reads and quantify methylation levels at each CpG site.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key pathways and workflows related to the use of 5-Aza-2'-deoxycytidine.
Caption: Mechanism of 5-Aza-2'-deoxycytidine action.
Caption: DNA damage response pathway activated by 5-Aza-2'-dC.
Caption: Experimental workflow for DNA methylation analysis.
References
- 1. 5-Aza-2'-deoxycytidine: cell differentiation and DNA methylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DNA Methylation Inhibitor 5-Aza-2′-Deoxycytidine Induces Reversible Genome-Wide DNA Damage That Is Distinctly Influenced by DNA Methyltransferases 1 and 3B - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Epigenetic activities of flavonoids in the prevention and treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DNA methylation inhibitor 5-Aza-2'-deoxycytidine induces reversible genome-wide DNA damage that is distinctly influenced by DNA methyltransferases 1 and 3B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Sequential gene expression changes in cancer cell lines after treatment with the demethylation agent 5-Aza-2'-deoxycytidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Bisulfite Protocol | Stupar Lab [stuparlab.cfans.umn.edu]
- 9. DNA methylation changes after 5-aza-2'-deoxycytidine therapy in patients with leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 11. Epigenetic regulation of the circadian clock: role of 5-aza-2′-deoxycytidine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bisulfite sequencing in DNA methylation analysis | Abcam [abcam.com]
- 13. bcm.edu [bcm.edu]
- 14. epigenie.com [epigenie.com]
2'-Deoxycytidine Hydrate: A Versatile Precursor for the Synthesis of Antiviral Nucleoside Analogs
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
2'-Deoxycytidine (B1670253), a fundamental component of DNA, serves as a critical starting material and structural template for the synthesis of a wide array of antiviral nucleoside analogs. Through strategic chemical and enzymatic modifications, this naturally occurring nucleoside can be converted into potent therapeutic agents effective against a range of viral infections, including HIV, Hepatitis B and C, and Respiratory Syncytial Virus (RSV). This document provides detailed application notes and experimental protocols for the synthesis of antiviral drug precursors from 2'-deoxycytidine hydrate (B1144303) and its derivatives, highlighting both chemical and enzymatic methodologies.
Chemical Synthesis of 4'-Substituted-2'-Deoxy-2'-α-Fluoro Nucleoside Analogs
A key strategy in developing novel antiviral agents is the modification of the sugar moiety of nucleosides. The synthesis of 4'-substituted-2'-deoxy-2'-α-fluoro nucleoside analogs, including precursors to the RSV inhibitor lumicitabine (B608685) (ALS-8112), can be achieved starting from commercially available 2'-deoxy-2'-α-fluorocytidine.[1][2] This approach involves the protection of hydroxyl groups, followed by modification at the 4'-position and subsequent deprotection.
Experimental Workflow for Chemical Synthesis
Caption: Chemical synthesis workflow for 4'-substituted nucleoside analogs.
Quantitative Data for Chemical Synthesis
| Step | Reagents and Conditions | Yield (%) | Reference |
| Protection of 3',5'-hydroxyl groups | Trityl chloride, Pyridine, room temperature, 16 h | 88 | [1] |
| Protection of 4-amino group | p-Methoxybenzyl chloride (PMBCl), K2CO3, DMF, room temperature, 16 h | 91 | [1] |
| Oxidation of 5'-hydroxyl group | Dess-Martin periodinane, Pyridine, DCM, room temperature, 3 h | ~95 | [1] |
| 4'-Chloromethylation | (i) DCC, Pyridine, DMSO, TFA, rt, overnight; (ii) MeMgCl, THF | 86 (2 steps) | [2] |
| Deprotection (Trityl groups) | 80% aqueous Acetic Acid, 60 °C, 16 h | 81 | [2] |
Experimental Protocols
Protocol 1: Synthesis of 4-N-(p-methoxybenzyl)-3',5'-di-O-trityl-2'-deoxy-2'-α-fluorocytidine
-
To a solution of 2'-deoxy-2'-α-fluorocytidine (1.0 g, 4.08 mmol) in dry pyridine (20 mL), add trityl chloride (2.5 g, 8.97 mmol) portion-wise at 0 °C.
-
Stir the reaction mixture at room temperature for 16 hours.
-
Quench the reaction with methanol (B129727) and concentrate under reduced pressure.
-
Dissolve the residue in dichloromethane (B109758) (DCM), wash with water and brine, dry over Na2SO4, and concentrate.
-
To the dried intermediate in dimethylformamide (DMF) (20 mL), add K2CO3 (1.13 g, 8.16 mmol) and p-methoxybenzyl chloride (0.67 mL, 4.90 mmol).
-
Stir the mixture at room temperature for 16 hours.
-
Filter the reaction mixture and concentrate the filtrate.
-
Purify the residue by silica (B1680970) gel column chromatography to obtain the desired product.
Protocol 2: Synthesis of 4'-chloromethyl-2'-deoxy-2'-α-fluorocytidine
-
To a solution of the fully protected nucleoside from Protocol 1 in a mixture of pyridine and dimethyl sulfoxide (B87167) (DMSO), add dicyclohexylcarbodiimide (B1669883) (DCC) and trifluoroacetic acid (TFA).
-
Stir the reaction at room temperature overnight.
-
Add methylmagnesium chloride (MeMgCl) in tetrahydrofuran (B95107) (THF) and continue stirring.
-
Work up the reaction and purify the intermediate.
-
Treat the purified intermediate with 80% aqueous acetic acid at 60 °C for 16 hours to remove the trityl protecting groups.
-
Purify the final product by column chromatography.[2]
Enzymatic Synthesis of Antiviral Nucleoside Analogs
Enzymatic methods offer a highly selective and environmentally friendly alternative to chemical synthesis. Key enzymes in this context are cytidine (B196190) deaminases and transglycosylases.
Enantioselective Synthesis of Lamivudine (B182088) using Cytidine Deaminase
Lamivudine (3TC) is a potent reverse transcriptase inhibitor. The desired (-)-enantiomer can be obtained from a racemic mixture of 2'-deoxy-3'-thiacytidine by enantioselective deamination of the unwanted (+)-enantiomer using cytidine deaminase.[3]
Caption: Enzymatic resolution of racemic 2'-deoxy-3'-thiacytidine.
| Parameter | Value | Reference |
| Enzyme Source | Escherichia coli (overexpressed) | [3] |
| Support for Immobilization | Eupergit-C | [3] |
| Overall Yield of Lamivudine | 76% | [3] |
| Optical Purity | Essentially optically pure | [3] |
Protocol 3: Enzymatic Resolution of Racemic 2'-deoxy-3'-thiacytidine
-
Prepare a solution of racemic 2'-deoxy-3'-thiacytidine in an appropriate buffer (e.g., phosphate (B84403) buffer, pH 7.5).
-
Add immobilized cytidine deaminase to the solution.
-
Incubate the mixture with gentle agitation at a controlled temperature (e.g., 37 °C).
-
Monitor the reaction progress by HPLC to follow the disappearance of the unwanted enantiomer.
-
Once the reaction is complete, filter to remove the immobilized enzyme (which can be reused).
-
Isolate and purify Lamivudine from the reaction mixture using crystallization or chromatographic techniques.
Synthesis of 2'-Deoxyribonucleoside Analogs using Transglycosylase
Nucleoside 2'-deoxyribosyltransferases (NDTs) can catalyze the transfer of the 2'-deoxyribose moiety from a donor nucleoside, such as 2'-deoxycytidine, to a variety of acceptor nucleobases. This allows for the efficient synthesis of various nucleoside analogs.[4]
Caption: Enzymatic synthesis of nucleoside analogs via transglycosylation.
| Acceptor Nucleobase | Donor Nucleoside | Enzyme | Conversion (%) | Reference |
| Non-natural purine | 2'-Deoxycytidine | LlNDT-2 | up to 98 | [4] |
| Non-natural pyrimidine | 2'-Deoxycytidine | LlNDT-2 | up to 85 | [4] |
| 5-Ethynyluracil | 2'-Deoxycytidine | LlNDT-2 | 90 | [4] |
Protocol 4: Gram-Scale Synthesis of 5-Ethynyl-2'-deoxyuridine (EdU)
-
In a suitable reaction vessel, dissolve 5-ethynyluracil (1 equiv.) and 2'-deoxycytidine (10-20 equiv.) in water.
-
Add a stock solution of Nucleoside 2'-deoxyribosyltransferase from Lactobacillus leichmannii (LlNDT-2) to a final concentration of 4 µg/mL.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction by HPLC.
-
Upon completion, purify the product using silica gel chromatography to yield EdU.[4]
Mechanism of Action of Nucleoside Analog Antivirals
Many nucleoside analogs, once inside the host cell, are phosphorylated by host cell kinases to their active triphosphate form. This triphosphate analog then competes with the natural nucleoside triphosphates for incorporation into the growing viral DNA or RNA chain by the viral polymerase. The incorporation of the nucleoside analog leads to chain termination, as it typically lacks the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond, thus inhibiting viral replication.[5][6]
Signaling Pathway of Antiviral Nucleoside Analogs
Caption: General mechanism of action for nucleoside analog antivirals.
Conclusion
2'-Deoxycytidine hydrate and its derivatives are invaluable precursors in the synthesis of a diverse range of antiviral nucleoside analogs. Both chemical and enzymatic strategies provide robust pathways to these important therapeutic agents. The detailed protocols and quantitative data presented herein offer a valuable resource for researchers and professionals in the field of antiviral drug discovery and development. The continued exploration of novel modifications to the 2'-deoxycytidine scaffold holds significant promise for the development of next-generation antiviral therapies.
References
- 1. Efficient asymmetric synthesis of lamivudine via enzymatic dynamic kinetic resolution - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC45551C [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Gram-scale enzymatic synthesis of 2′-deoxyribonucleoside analogues using nucleoside transglycosylase-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. experts.umn.edu [experts.umn.edu]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols: Experimental Use of 2'-Deoxycytidine Hydrate in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'-Deoxycytidine (B1670253) hydrate (B1144303) and its analogs are pyrimidine (B1678525) nucleosides that have garnered significant interest in cancer research due to their multifaceted mechanisms of action. These compounds have demonstrated potential as anticancer agents through their ability to interfere with critical cellular processes essential for tumor growth and survival. This document provides detailed application notes and protocols for the experimental use of 2'-deoxycytidine hydrate in cancer research, with a focus on its role as a modulator of the Eg5 kinesin, an inducer of the DNA damage response, and its overall impact on cancer cell proliferation and survival.
Mechanisms of Action
The anticancer effects of 2'-deoxycytidine and its derivatives are attributed to several key mechanisms:
-
Eg5 Kinesin Modulation : 2'-Deoxycytidine has been identified as a modulator of the Eg5 kinesin motor protein.[1] Eg5 is essential for the formation and maintenance of the bipolar mitotic spindle, a critical structure for proper chromosome segregation during cell division. Inhibition of Eg5 leads to the formation of monoastral spindles, mitotic arrest, and subsequent apoptosis in cancer cells.
-
DNA Methylation Inhibition : Analogs such as 5-fluoro-2'-deoxycytidine (B1672315) (FCdR) act as DNA methylation inhibitors.[2] By inhibiting DNA methyltransferases (DNMTs), these compounds can lead to the re-expression of silenced tumor suppressor genes, contributing to the suppression of tumor growth.
-
Activation of DNA Damage Response Pathway : FCdR has been shown to activate the DNA damage response pathway, leading to cell cycle arrest at the G2/M checkpoint.[2] This activation can trigger apoptosis in cancer cells.
-
Induction of Apoptosis : Through the disruption of mitosis and activation of stress pathways, 2'-deoxycytidine and its analogs can induce programmed cell death (apoptosis) in cancer cells.[1]
Data Presentation: In Vitro and In Vivo Efficacy
Quantitative data on the efficacy of 2'-deoxycytidine and its analogs are crucial for evaluating their therapeutic potential. The following tables summarize key findings from preclinical studies.
Note: Direct quantitative data for this compound is limited in the public domain. The following tables include data for 2'-deoxycytidine and its closely related analogs, such as 5-fluoro-2'-deoxycytidine (FCdR) and Gemcitabine (a difluorinated deoxycytidine analog), to provide a comparative overview.
Table 1: In Vitro Cytotoxicity (IC50 Values) of 2'-Deoxycytidine Analogs in Various Cancer Cell Lines
| Compound | Cancer Cell Line | IC50 Value (µM) | Reference |
| 5-fluoro-2'-deoxycytidine (FCdR) | HCT116 (Colon Cancer) | 0.025 - 0.05 | [2] |
Table 2: In Vivo Antitumor Activity of 2'-Deoxycytidine and Its Analogs
| Compound | Cancer Model | Dosing Regimen | Key Findings | Reference |
| 2'-Deoxycytidine (dCyd) | SP2/0 Myeloma (Mouse) | Intravenous administration | Significantly decreased tumor weight and increased survival time.[1] | [1] |
| Gemcitabine (dFdC) | HT-29 Colon Carcinoma Xenograft (Mouse) | 160 mg/kg i.p. | Marked tumor growth delay in xenografts overexpressing deoxycytidine kinase. |
Signaling Pathways
Eg5 Kinesin Inhibition and Mitotic Arrest
This compound's interaction with the Eg5 kinesin disrupts the formation of the bipolar spindle, a critical step in mitosis. This leads to cell cycle arrest in the M phase and can subsequently trigger apoptosis.
DNA Damage Response Pathway Activation
Analogs of 2'-deoxycytidine, such as 5-fluoro-2'-deoxycytidine, can induce DNA damage, leading to the activation of the ATM/ATR signaling cascade. This results in the phosphorylation of downstream targets like CHK1/CHK2 and p53, ultimately causing cell cycle arrest at the G2/M checkpoint and promoting apoptosis.
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol outlines the determination of the cytotoxic effects of this compound on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
This compound
-
Cancer cell line of interest (e.g., HCT116, MCF-7)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in sterile water or PBS.
-
Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium without the compound).
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
-
Protocol 2: Western Blot Analysis of Apoptosis and Cell Cycle Markers
This protocol describes the analysis of protein expression changes related to apoptosis and cell cycle arrest in cancer cells treated with this compound.
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium
-
PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-PARP, anti-Cyclin B1, anti-p21, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Western blot imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound at desired concentrations for 24-48 hours.
-
Wash cells twice with ice-cold PBS.
-
Lyse cells by adding 100-200 µL of ice-cold RIPA buffer to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant (cell lysate).
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize all samples to the same protein concentration.
-
Mix the lysate with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Analyze the band intensities and normalize to a loading control (e.g., β-actin).
-
Protocol 3: In Vivo Xenograft Tumor Model
This protocol provides a general framework for evaluating the in vivo antitumor efficacy of this compound using a human tumor xenograft model in immunodeficient mice.
Materials:
-
This compound
-
Human cancer cell line (e.g., HCT116)
-
Immunodeficient mice (e.g., nude or SCID mice)
-
Matrigel (optional)
-
Sterile PBS
-
Calipers
-
Animal housing and handling equipment
Procedure:
-
Cell Preparation and Implantation:
-
Harvest cancer cells in their exponential growth phase.
-
Resuspend the cells in sterile PBS, with or without Matrigel, at a concentration of 1-5 x 106 cells per 100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
-
Tumor Growth and Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Once tumors are palpable and reach a certain size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Measure tumor volume using calipers (Volume = 0.5 x Length x Width²) and record the body weight of the mice regularly (e.g., twice a week).
-
-
Compound Administration:
-
Prepare the this compound formulation for administration (e.g., dissolved in sterile saline for intraperitoneal or intravenous injection).
-
Administer the compound to the treatment group according to a predetermined schedule and dose (e.g., daily, every other day).
-
Administer the vehicle to the control group.
-
-
Efficacy Evaluation:
-
Continue monitoring tumor growth and body weight throughout the study.
-
The study endpoint can be a specific time point, a predetermined tumor volume, or signs of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, Western blot).
-
-
Data Analysis:
-
Plot the mean tumor volume over time for each group.
-
Calculate the tumor growth inhibition (TGI).
-
Analyze survival data if applicable.
-
Conclusion
This compound and its analogs represent a promising class of compounds for cancer therapy. Their ability to target fundamental cellular processes like mitosis and DNA integrity provides a strong rationale for their continued investigation. The protocols and data presented in these application notes offer a framework for researchers to explore the therapeutic potential of these molecules in various cancer models. Further studies are warranted to fully elucidate their mechanisms of action and to optimize their clinical application.
References
Application of Deuterated 2'-Deoxycytidine Hydrate in Mass Spectrometry: A Comprehensive Guide for Researchers
Introduction
In the landscape of modern analytical chemistry, particularly within the realms of pharmaceutical research, clinical diagnostics, and metabolic studies, the precise and accurate quantification of nucleosides is of paramount importance. 2'-Deoxycytidine (B1670253), a fundamental component of DNA, is a key analyte in various biomedical investigations, including the study of DNA damage and repair, and the pharmacokinetics of nucleoside analog drugs. The use of liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for such quantitative analyses due to its high sensitivity and selectivity.[1] A critical component of a robust LC-MS/MS assay is the use of an appropriate internal standard to correct for variability during sample preparation and analysis.[2] Deuterated 2'-deoxycytidine hydrate (B1144303) has emerged as an indispensable tool, serving as a stable isotope-labeled internal standard (SIL-IS) to ensure the highest data quality.[1]
This document provides detailed application notes and experimental protocols for the use of deuterated 2'-deoxycytidine hydrate in mass spectrometry. It is intended for researchers, scientists, and drug development professionals seeking to develop and validate robust quantitative assays for 2'-deoxycytidine in biological matrices.
Application Notes
The Principle of Isotope Dilution Mass Spectrometry
The primary application of deuterated this compound is as an internal standard in isotope dilution mass spectrometry (IDMS).[3] In this technique, a known amount of the deuterated standard is added to a sample at the earliest stage of preparation.[3] Because deuterated 2'-deoxycytidine is chemically almost identical to the endogenous (unlabeled) 2'-deoxycytidine, it behaves similarly throughout the entire analytical workflow, including extraction, chromatography, and ionization.[4]
The key difference lies in its mass. The substitution of hydrogen atoms with deuterium (B1214612) results in a slight increase in the molecular weight of the internal standard.[4] This mass difference allows the mass spectrometer to distinguish between the analyte and the deuterated internal standard, even if they co-elute chromatographically.[4] By measuring the ratio of the analyte's signal to the deuterated internal standard's signal, analysts can accurately quantify the analyte. This ratio remains constant despite variations in sample recovery or matrix-induced signal suppression or enhancement.[3]
Advantages of Using Deuterated this compound
The use of deuterated this compound as an internal standard offers several distinct advantages over non-deuterated (structural analogue) internal standards:
-
Improved Accuracy and Precision: By co-eluting with the analyte, the deuterated standard provides the most effective compensation for matrix effects and variations in extraction recovery, leading to significantly improved assay accuracy and precision.[2]
-
Enhanced Method Robustness: Assays employing deuterated internal standards are generally more robust and less susceptible to variations in experimental conditions.
-
Reduced Method Development Time: The near-identical chromatographic behavior of the analyte and the internal standard simplifies method development.
The following diagram illustrates the general workflow for quantitative analysis using a deuterated internal standard.
Quantitative Data
The following table summarizes the expected performance of a quantitative LC-MS/MS assay for 2'-deoxycytidine using both a deuterated and a non-deuterated (structural analogue) internal standard. The data illustrates the typical improvements in accuracy, precision, and matrix effect compensation achieved with a deuterated internal standard.
| Parameter | Deuterated 2'-Deoxycytidine IS | Non-Deuterated (Analogue) IS |
| Accuracy (% Bias) | -2.5% to +3.0% | -15.0% to +18.0% |
| Precision (% CV) | < 5% | < 15% |
| Matrix Effect (% CV) | < 4% | > 20% |
| Extraction Recovery (% CV) | < 6% | < 18% |
Note: This data is representative and illustrates the expected performance benefits of using a deuterated internal standard. Actual results may vary depending on the specific assay conditions and matrix.
Experimental Protocols
This section provides a detailed protocol for the quantification of 2'-deoxycytidine in human plasma using deuterated this compound as an internal standard.
Protocol 1: Quantification of 2'-Deoxycytidine in Human Plasma by LC-MS/MS
1. Materials and Reagents
-
2'-Deoxycytidine (analyte)
-
Deuterated this compound (internal standard)
-
Human plasma (blank)
-
Methanol (LC-MS grade)
-
Acetonitrile (B52724) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Microcentrifuge tubes
-
Autosampler vials
2. Preparation of Stock and Working Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve 2'-deoxycytidine in methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve deuterated this compound in methanol.
-
Analyte Working Solutions: Serially dilute the analyte stock solution with 50:50 methanol:water to prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).
-
Internal Standard Working Solution (50 ng/mL): Dilute the internal standard stock solution with 50:50 methanol:water.
3. Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of plasma sample (calibrator, quality control, or unknown) into a microcentrifuge tube.
-
Add 10 µL of the internal standard working solution (50 ng/mL) to each tube.
-
Vortex briefly to mix.
-
Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
The following diagram illustrates the logic of using a deuterated internal standard to compensate for analytical variability.
4. LC-MS/MS Instrument Parameters
The following are typical starting parameters that should be optimized for the specific analyte and instrument.
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient from a low to high percentage of Mobile Phase B to elute the analyte and internal standard with good peak shape.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Collision Energy and other MS parameters: Optimize by infusing individual standard solutions.
-
5. Data Analysis
-
Integrate the peak areas for both the 2'-deoxycytidine and the deuterated internal standard MRM transitions.
-
Calculate the peak area ratio of the analyte to the internal standard for each sample.
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.
-
Determine the concentration of the unknown samples by interpolating their peak area ratios on the calibration curve.
The use of deuterated this compound as an internal standard is a powerful and highly recommended practice in LC-MS/MS-based quantification. Its ability to mimic the behavior of the analyte throughout the analytical process provides unparalleled correction for various sources of error, leading to highly accurate, precise, and reliable data. While the initial investment in a deuterated standard may be higher than for a structural analogue, the significant improvements in data quality and method robustness are invaluable for research, clinical, and drug development applications.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 5. Simultaneous quantitative determination of 5-aza-2′-deoxycytidine genomic incorporation and DNA demethylation by liquid chromatography tandem mass spectrometry as exposure-response measures of nucleoside analog DNA methyltransferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
optimizing 2'-deoxycytidine hydrate concentration for DNA polymerase activity
This guide provides researchers, scientists, and drug development professionals with comprehensive information for optimizing 2'-deoxycytidine (B1670253) hydrate (B1144303) (a precursor to dCTP) and other deoxynucleoside triphosphate (dNTP) concentrations to enhance DNA polymerase activity in various applications.
Frequently Asked Questions (FAQs)
Q1: What is the role of dNTPs, including 2'-deoxycytidine, in a PCR reaction?
Deoxynucleoside triphosphates (dNTPs) are the fundamental building blocks for synthesizing new DNA strands during the Polymerase Chain Reaction (PCR).[1] DNA polymerase incorporates dNTPs—dATP, dGTP, dCTP (from 2'-deoxycytidine hydrate), and dTTP—onto the 3' end of a growing DNA strand, complementary to the template strand. An adequate and balanced supply of all four dNTPs is essential for efficient and accurate DNA amplification.
Q2: What is the standard starting concentration for dNTPs in a typical PCR?
For most standard PCR applications, including those with Taq DNA Polymerase and high-fidelity polymerases like Phusion and Q5, the recommended starting concentration is 200 µM of each dNTP.[2][3][4][5][6][7][8][9] This concentration generally provides a sufficient supply for robust amplification without inhibiting the reaction.
Q3: How does dNTP concentration affect PCR yield versus fidelity?
There is often a trade-off between reaction yield and fidelity.
-
Higher dNTP Concentrations: Increasing dNTP levels, particularly for long PCR, can lead to higher product yields.[3][10] However, excessive concentrations can reduce the fidelity of some DNA polymerases, leading to a higher error rate.[2]
-
Lower dNTP Concentrations: Reducing the dNTP concentration (e.g., to 50-100 µM) can enhance the fidelity of polymerization but may result in lower yields.[3] High-fidelity polymerases, in particular, may require lower dNTP levels to minimize misincorporation rates.[1]
Q4: Can the concentration of dNTPs be too high? What are the consequences?
Yes, excessively high dNTP concentrations can be detrimental to PCR. Potential consequences include:
-
Chelation of Magnesium Ions (Mg²⁺): dNTPs can bind to and sequester Mg²⁺, which is an essential cofactor for DNA polymerase activity.[2][11] This can inhibit the enzyme and lead to failed amplification.
-
Reduced Fidelity: As mentioned, high levels of dNTPs can decrease the accuracy of some polymerases.[2]
-
Non-specific Amplification: In some cases, high dNTP concentrations can contribute to the formation of non-specific products or primer-dimers.[1][10]
Q5: When should I consider adjusting the standard dNTP concentration?
Adjusting the dNTP concentration is recommended under several circumstances:
-
Long-Range PCR: For amplifying long DNA fragments (>5 kb), increasing the concentration of each dNTP to around 500 µM may be necessary to prevent depletion of the building blocks and increase yield.[10]
-
High-Fidelity PCR: When using high-fidelity polymerases with proofreading activity, it is crucial to stick to the recommended 200 µM, as higher concentrations do not typically improve yield and may compromise fidelity.[2][5]
-
Troubleshooting: If you experience low yield, no amplification, or non-specific products, dNTP concentration is a key parameter to optimize.[1][10][12]
-
GC-Rich Templates: Amplifying templates with high GC content may require adjustments to dNTP levels in conjunction with other additives like DMSO.[1][5]
Q6: How does the choice of DNA polymerase influence the optimal dNTP concentration?
The type of DNA polymerase is a critical factor.[1]
-
High-Fidelity Polymerases (e.g., Phusion, Q5): These enzymes are highly processive, and increasing dNTP concentration beyond the recommended 200 µM offers no advantage in yield.[5][7][8][9]
-
Standard Polymerases (e.g., Taq): While 200 µM is a standard starting point, these enzymes may tolerate a wider range of dNTP concentrations. Higher concentrations can be used to boost yield for long amplicons.[3]
-
Long-Range Polymerase Mixes: These often require higher dNTP concentrations (e.g., 300-500 µM) to ensure the complete synthesis of very long DNA targets.[6][10]
Troubleshooting Guide
| Observed Problem | Potential Cause Related to dNTPs | Recommended Solution |
| Low or No PCR Product | Suboptimal dNTP Concentration: The concentration may be too low, leading to insufficient building blocks for DNA synthesis.[10] | Increase the final concentration of each dNTP in increments. For standard PCR, you can test a range from 200 µM to 400 µM. For long-range PCR, a target of 500 µM is a good starting point.[1][10] |
| dNTP Degradation: Repeated freeze-thaw cycles can degrade dNTPs, reducing their effective concentration.[10] | Use fresh aliquots of dNTPs for each experiment to ensure their integrity.[10] | |
| Excessive dNTP Concentration: Very high dNTP levels can chelate Mg²⁺, inhibiting polymerase activity.[2][11] | If you suspect concentrations are too high, perform a titration experiment to find the optimal level. Ensure the Mg²⁺ concentration is also optimized, typically 0.5 to 1.0 mM above the total dNTP concentration.[2] | |
| Non-specific Bands or Smearing | Excessive dNTP Concentration: High dNTP levels can sometimes promote non-specific amplification or the formation of primer-dimers.[1][10] | Try reducing the dNTP concentration back to the standard 200 µM. Also, consider optimizing the annealing temperature and primer design.[10] |
| Imbalanced dNTPs: An incorrect or unequal ratio of the four dNTPs can lead to synthesis errors and non-specific products.[10] | Ensure you are using a validated, premixed dNTP solution or are accurately mixing individual dNTPs to achieve equimolar concentrations.[10] | |
| Failed Amplification of Very Long Targets (>20 kb) | dNTP Depletion: For very long amplicons, the dNTPs may be entirely consumed before the reaction is complete.[10] | Increase the starting concentration of each dNTP to 500 µM to ensure a sufficient supply for the entire synthesis process.[10] |
| Inhibitory Effect of High dNTPs: Paradoxically, very high concentrations can inhibit some polymerases, even in long-range PCR. | If simply increasing the dNTP concentration does not work, perform a titration experiment (e.g., testing 300 µM, 400 µM, 500 µM, and 600 µM) to find the optimal concentration for your specific enzyme and template combination.[10] |
Data Presentation: Recommended dNTP and Mg²⁺ Concentrations
| Polymerase Type | Recommended dNTP Concentration (each) | Recommended Mg²⁺ Concentration | Notes |
| Standard (e.g., Taq) | 200 µM | 1.5 - 2.0 mM | Higher dNTP concentrations can increase yield for long PCR but may reduce fidelity.[3] |
| High-Fidelity (e.g., Phusion, Q5) | 200 µM | 0.5 - 1.0 mM above total dNTPs | Increasing dNTP concentration is not recommended as it does not improve yield and may lower fidelity.[2][6] |
| Long-Range Mixes | 300 - 500 µM | Titration recommended (start at 2.0 mM) | Higher dNTP levels are often required to prevent substrate depletion during amplification of long targets.[6][10] |
Experimental Protocols
Protocol 1: Titration of dNTP Concentration for a Standard PCR Assay
This protocol outlines a method for determining the optimal dNTP concentration for a specific template and primer set.
1. Prepare Master Mix:
-
Prepare a PCR master mix containing all components except for the dNTPs. This should include the DNA polymerase, reaction buffer, primers, template DNA, and nuclease-free water.
-
Ensure the volume is sufficient for the number of reactions planned (e.g., for 6 reactions, prepare enough for 7 to account for pipetting errors).
2. Prepare dNTP Dilutions:
-
From a stock solution (e.g., 10 mM each), prepare a series of dNTP working solutions that, when added to the reaction, will yield final concentrations for testing. A good range to test is 50 µM, 100 µM, 200 µM, 400 µM, and 600 µM of each dNTP.
3. Set Up Reactions:
-
Aliquot the master mix into separate PCR tubes for each concentration to be tested.
-
Add the corresponding volume of each dNTP working solution to the appropriately labeled tube.
-
Include a negative control (no template DNA) to check for contamination.
4. Perform PCR:
-
Run the PCR reactions using your established cycling protocol (denaturation, annealing, and extension times and temperatures). A gradient cycler can be used to simultaneously optimize annealing temperature if needed.[1]
5. Analyze Results:
-
Analyze the PCR products by agarose (B213101) gel electrophoresis.
-
Evaluate the yield (band intensity) and specificity (presence of a single, correct-sized band) at each dNTP concentration.
-
The optimal condition is the one that produces the highest yield of the specific product with minimal or no non-specific amplification.[2]
Visualizations
Caption: Experimental workflow for optimizing dNTP concentration.
Caption: Logical relationship of dNTP concentration and other PCR factors.
References
- 1. Optimizing dNTP Concentration in PCR Reactions for Effi... [sbsgenetech.com]
- 2. benchchem.com [benchchem.com]
- 3. neb.com [neb.com]
- 4. researchgate.net [researchgate.net]
- 5. neb.com [neb.com]
- 6. neb.com [neb.com]
- 7. neb.com [neb.com]
- 8. neb.com [neb.com]
- 9. neb.com [neb.com]
- 10. benchchem.com [benchchem.com]
- 11. Optimization and troubleshooting in PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mybiosource.com [mybiosource.com]
troubleshooting poor incorporation of 2'-deoxycytidine hydrate in PCR
This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals experiencing poor incorporation of 2'-deoxycytidine (B1670253) triphosphate (dCTP), often prepared from a solid 2'-deoxycytidine hydrate, in PCR applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and how does it relate to the dCTP used in my PCR?
A1: 2'-deoxycytidine is a deoxynucleoside. For it to be used in PCR, it must be in its triphosphate form, 2'-deoxycytidine triphosphate (dCTP), which acts as a building block for the new DNA strand.[] The term "hydrate" indicates that water molecules are incorporated into the solid, crystalline structure of the compound.[2][3] If you are preparing your own dCTP solutions from a solid powder, it is critical to account for the mass of this water of hydration. Failing to do so will result in a lower actual concentration of dCTP than calculated, leading to suboptimal or failed PCR.[4]
Q2: My PCR has failed or shows very low yield. Could my dCTP be the problem?
A2: Yes, the quality, concentration, and stability of dNTPs, including dCTP, are critical for successful PCR.[5][6] Several factors related to dCTP could be the cause:
-
Incorrect Concentration: The final concentration of each dNTP is crucial. Too low, and the polymerase will not have enough substrate, resulting in low yield.[7] Too high, and it can inhibit the reaction by binding up essential Mg²⁺ cofactors.[8][9]
-
Poor Quality: dNTP preparations can contain contaminants like deoxyribonucleotide diphosphates (dNDPs) or tetraphosphates, which can inhibit DNA polymerase.[6][10] The purity of dNTPs should be ≥99%.[6][11]
-
Degradation: dNTPs are sensitive to repeated freeze-thaw cycles and acidic pH.[12][13] Degradation can lead to failed amplification.[]
-
dNTP Imbalance: The four dNTPs (dATP, dGTP, dCTP, dTTP) must be present in equimolar amounts for optimal, high-fidelity amplification.[][14] An imbalance can lead to increased misincorporation by the polymerase.[15]
Q3: What is the optimal concentration for dCTP in a PCR reaction?
A3: The optimal concentration depends on the specific application.
-
Standard PCR: A final concentration of 200 µM for each dNTP is recommended for most standard PCR applications.[7][14] The typical range is between 50 µM and 250 µM.[7][9]
-
Long-Range PCR: For amplifying long DNA fragments, a higher concentration, typically around 500 µM of each dNTP, is often required to increase yield.[8]
-
High-Fidelity PCR: For applications requiring high fidelity, lower dNTP concentrations (50-100 µM) can enhance the accuracy of proofreading polymerases, though this may slightly reduce the overall yield.[8]
Excessive dNTP concentrations (above 500 µM) can inhibit PCR and are generally not recommended.[7][8]
Q4: How can I verify the concentration and quality of my dCTP solution?
A4: You can verify the concentration of a dCTP solution using UV spectrophotometry.[16] Purity is often assessed by the manufacturer using HPLC, which should show ≥99% purity.[6][11] For a functional quality check, you can run a control PCR with a reliable template and primer set that is known to work, using your dCTP solution alongside a new, trusted dNTP mix as a positive control.
Q5: What are the best practices for storing and handling dNTP solutions?
A5: Proper storage and handling are crucial to prevent degradation.
-
Storage Temperature: Store dNTP solutions at -20°C in a constant temperature freezer for long-term stability.[12][17][18] At this temperature, the degradation rate is typically less than 1% per year.[12]
-
Avoid Freeze-Thaw Cycles: Repeatedly freezing and thawing dNTP solutions can lead to degradation.[13][18] It is highly recommended to prepare small, single-use aliquots to minimize this.[13]
-
Maintain pH: The optimal pH for dNTP stability in solution is between 7.5 and 8.2.[5][12] Acidic conditions can cause hydrolysis.
Troubleshooting Workflow
If you suspect an issue with dCTP incorporation, follow this logical troubleshooting workflow.
Caption: A logical workflow for troubleshooting poor PCR results, focusing on dNTP-related issues.
Quantitative Data Summary
Table 1: Molar Extinction Coefficients for dNTP Quantification
Accurate concentration determination by UV spectrophotometry relies on using the correct molar extinction coefficient (ε).[19]
| Deoxynucleotide (dNTP) | Wavelength (λmax) | Molar Extinction Coefficient (ε) at λmax (L·mol⁻¹·cm⁻¹) |
| dATP | 259 nm | 15,400[19] |
| dCTP | 271 nm | 9,100[19] |
| dGTP | 253 nm | 13,700[19] |
| dTTP | 267 nm | 9,600[16] |
Table 2: Recommended Final Concentrations in PCR
| PCR Application | Recommended Final Conc. (per dNTP) | Recommended Final MgCl₂ Conc. |
| Standard PCR | 200 µM[7][14] | 1.5 - 2.0 mM |
| High-Fidelity PCR | 50 - 200 µM[7] | Titrate 1.5 - 2.5 mM |
| Long-Range PCR | 300 - 500 µM[8] | Titrate 2.0 - 3.0 mM |
Note: Since dNTPs chelate Mg²⁺, adjusting the MgCl₂ concentration is often necessary when changing the dNTP concentration. A good starting point is to have the Mg²⁺ concentration 0.5 to 1.0 mM higher than the total dNTP concentration.[7][8]
Key Experimental Protocols
Protocol 1: Quantification of dCTP via UV Spectrophotometry
This protocol allows you to determine the concentration of your dCTP stock solution.
Materials:
-
dCTP stock solution (the one you are troubleshooting)
-
Low-salt buffer, pH 7.0-7.5 (e.g., 10 mM Tris-HCl)
-
UV-transparent cuvettes (e.g., quartz)
-
UV spectrophotometer
Methodology:
-
Turn on and warm up the spectrophotometer. Set the wavelength to 271 nm for dCTP.[19]
-
Prepare a dilution of your dCTP stock. A high dilution factor (e.g., 1:100 or 1:200) is necessary to get an absorbance reading within the reliable linear range of the instrument (typically 0.1 - 1.0).
-
Example: Add 5 µL of your dCTP stock to 495 µL of Tris-HCl buffer for a 1:100 dilution. Mix thoroughly.
-
-
Blank the spectrophotometer. Fill a cuvette with the same buffer used for dilution and use it to zero the absorbance.
-
Measure the absorbance. Rinse the cuvette with your diluted dCTP solution, then fill it and measure the absorbance at 271 nm (A₂₇₁).
-
Calculate the concentration using the Beer-Lambert law (A = εcl):
-
Concentration (mol/L) = Absorbance / (ε × path length)
-
The path length (l) is typically 1 cm. The molar extinction coefficient (ε) for dCTP at 271 nm is 9,100 L·mol⁻¹·cm⁻¹.[19]
-
Final Concentration (M) = (A₂₇₁ / 9100) × Dilution Factor
-
Protocol 2: Functional Quality Control by Control PCR
This protocol helps determine if your dCTP solution is functionally active and free of inhibitors.
Materials:
-
Your dCTP stock and other dNTPs (dATP, dGTP, dTTP)
-
A trusted, new commercial dNTP mix (as a positive control)
-
A well-characterized DNA template and primer pair known to produce a robust amplicon
-
High-quality DNA polymerase and its corresponding reaction buffer
-
Nuclease-free water
-
Thermocycler
Methodology:
-
Prepare a dNTP Mix: Create a working dNTP mix using your individual stocks, ensuring a final concentration of 10 mM for each nucleotide.
-
Set up two PCR reactions in parallel. They should be identical in every way except for the source of dNTPs.
-
Reaction A (Test): Use the dNTP mix you prepared in Step 1.
-
Reaction B (Control): Use the new, commercial dNTP mix.
-
-
Assemble the reactions according to the polymerase manufacturer's protocol. A typical 25 µL reaction might include:
-
5 µL of 5x Reaction Buffer
-
0.5 µL of 10 mM "Test" or "Control" dNTP mix (for a final conc. of 200 µM each)
-
1.25 µL of Forward Primer (10 µM stock)
-
1.25 µL of Reverse Primer (10 µM stock)
-
1 µL of Template DNA
-
0.25 µL of DNA Polymerase
-
Nuclease-free water to 25 µL
-
-
Run the PCR using the optimized cycling conditions for your template/primer set.
-
Analyze the results by running 5-10 µL of each reaction on an agarose (B213101) gel.
-
If Reaction B (Control) works but Reaction A (Test) fails or shows a significantly weaker band, it strongly indicates a problem with one or more of your dNTP stocks.
-
PCR Component Relationships
The successful amplification of DNA in PCR depends on the precise interaction of several key components. A failure in any single component, such as dCTP, will compromise the entire reaction.
Caption: The core components of a PCR and their relationship to successful DNA amplification.
References
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. CHEMISTRY 103: PERCENT WATER IN A HYDRATE [www2.latech.edu]
- 4. m.youtube.com [m.youtube.com]
- 5. atzlabs.com [atzlabs.com]
- 6. bioline.com [bioline.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. agilent.com [agilent.com]
- 10. jenabioscience.com [jenabioscience.com]
- 11. Optimizing dNTP Concentration in PCR Reactions for Effi... [sbsgenetech.com]
- 12. benchchem.com [benchchem.com]
- 13. PCR Basic Troubleshooting Guide [creative-biogene.com]
- 14. PCR Setup—Six Critical Components to Consider | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. neb.com [neb.com]
- 16. biology.stackexchange.com [biology.stackexchange.com]
- 17. scribd.com [scribd.com]
- 18. meridianbioscience.com [meridianbioscience.com]
- 19. assets.fishersci.com [assets.fishersci.com]
improving the stability of 2'-deoxycytidine hydrate for long-term storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the stability of 2'-deoxycytidine (B1670253) hydrate (B1144303) for long-term storage. It includes troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
I. Frequently Asked Questions (FAQs)
Q1: What is 2'-deoxycytidine hydrate and why is its stability important?
This compound is a deoxyribonucleoside, a fundamental component of deoxyribonucleic acid (DNA). Its stability is crucial for the accuracy and reproducibility of research, particularly in drug development and genomic studies where it is used as a reference standard or a building block for synthetic DNA. Degradation can lead to inaccurate quantification, impurities in synthesized oligonucleotides, and unreliable experimental outcomes.
Q2: What are the primary factors that affect the stability of this compound?
The stability of this compound is primarily influenced by:
-
Temperature: Higher temperatures accelerate degradation.[1][2]
-
pH: It is most stable in neutral solutions. Both acidic and alkaline conditions can promote hydrolysis and deamination.[3]
-
Humidity: For the solid (hydrate) form, high humidity can lead to physical changes and may accelerate degradation.
-
Light: Exposure to UV light can cause photohydration and other forms of degradation.
-
Freeze-Thaw Cycles: Repeated freezing and thawing of solutions can lead to degradation of the compound.[4][5]
-
Oxidizing Agents: The presence of oxidizing agents can lead to the formation of various degradation products.
Q3: What are the recommended long-term storage conditions for this compound?
For optimal long-term stability, this compound should be stored as a dry solid in a tightly sealed container at low temperatures, protected from light and moisture.
| Storage Format | Recommended Temperature | Additional Recommendations |
| Solid (hydrate powder) | -20°C or -80°C | Store in a desiccator to maintain low humidity. Protect from light. |
| Aqueous Solution | -80°C (for long-term) | Aliquot into single-use volumes to avoid repeated freeze-thaw cycles. Use a buffered solution (e.g., TE buffer, pH 7.5) for better stability than water. |
| DMSO Solution | -20°C or -80°C | Store in tightly sealed containers to prevent moisture absorption by the DMSO. Aliquot to minimize freeze-thaw cycles. |
II. Troubleshooting Guide
This guide addresses specific issues that may arise during the storage and handling of this compound.
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Unexpected peaks in HPLC analysis of a stored solution. | Degradation of this compound. | 1. Identify the degradation products: Compare the retention times of the new peaks with known degradation products (e.g., deoxyuridine, cytosine). Mass spectrometry can be used for definitive identification. 2. Review storage conditions: Ensure the solution was stored at the recommended temperature, protected from light, and that the pH of the solution is neutral. 3. Minimize freeze-thaw cycles: Prepare smaller aliquots for future use. |
| Decreased concentration of this compound in a stock solution over time. | Hydrolysis or other degradation pathways. | 1. Verify storage conditions: Confirm that the solution is stored at -80°C for long-term storage. 2. Check the solvent: If dissolved in water, consider preparing future solutions in a neutral buffer (e.g., TE buffer) to maintain a stable pH. 3. Perform a stability study: If precise stability is critical, conduct a small-scale stability study under your specific storage conditions to determine the rate of degradation. |
| Solid this compound appears clumpy or discolored. | Moisture absorption or degradation. | 1. Check storage environment: Ensure the container is tightly sealed and stored in a desiccator or a controlled low-humidity environment. 2. Assess purity: Analyze a small sample by HPLC to check for the presence of degradation products. 3. If purity is compromised, it is recommended to use a fresh batch of the compound. |
| Variability in experimental results using the same stock solution. | Inconsistent concentration due to repeated freeze-thaw cycles or degradation between uses. | 1. Aliquot the stock solution: Prepare single-use aliquots to ensure that the solution is not repeatedly frozen and thawed. 2. Thaw on ice: When thawing an aliquot, do so on ice to minimize the time spent at room temperature. 3. Use freshly prepared solutions for critical experiments. |
| Peak tailing or splitting in HPLC analysis. | Chromatographic issues. | 1. Check column health: The column may be degraded or contaminated. Flush the column or replace it if necessary. 2. Mobile phase incompatibility: Ensure the sample solvent is compatible with the mobile phase. Ideally, dissolve the sample in the mobile phase. 3. Check for system leaks: Inspect all fittings for any signs of leaks.[6][7] |
III. Quantitative Data Summary
The following table summarizes the expected stability of 2'-deoxycytidine under different conditions. Note: This data is compiled from studies on 2'-deoxycytidine and its close analogs. The stability of the hydrate form in the solid state is highly dependent on humidity.
| Condition | Matrix | Temperature | Duration | Expected Degradation | Reference |
| Accelerated Stability | Solid | 40°C / 75% RH | 1 month | Minor degradation expected, dependent on packaging. | Inferred from[8] |
| Long-Term Storage | Solid | -20°C | > 1 year | Minimal degradation (<2%) if kept dry and protected from light. | Inferred from[9] |
| Solution Stability | Neutral buffer (pH 7.4) | 37°C | 24 hours | Significant degradation can occur. | Inferred from[7] |
| Solution Stability | Neutral buffer (pH 7.4) | 4°C | 1 week | Some degradation may be observable. | Inferred from[9] |
| Freeze-Thaw Stability | Aqueous Solution | -20°C to RT | 5 cycles | Observable degradation, dependent on concentration and buffer. | Inferred from[4][5] |
IV. Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol outlines a general method for assessing the stability of this compound and separating it from its potential degradation products.
1. Materials and Reagents:
-
This compound reference standard
-
Deoxyuridine and cytosine (potential degradation products) reference standards
-
HPLC grade water
-
HPLC grade methanol (B129727) or acetonitrile
-
Ammonium acetate (B1210297) or phosphate (B84403) buffer salts
-
Formic acid or phosphoric acid to adjust pH
2. Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
3. Chromatographic Conditions (Example):
-
Mobile Phase A: 20 mM Ammonium acetate in water, pH 6.0
-
Mobile Phase B: Methanol
-
Gradient: 0-5 min, 5% B; 5-20 min, 5-30% B; 20-25 min, 30% B; 25-30 min, 30-5% B; 30-35 min, 5% B
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 274 nm
-
Injection Volume: 10 µL
4. Sample Preparation:
-
Stock Solution: Accurately weigh and dissolve this compound in the mobile phase A to a final concentration of 1 mg/mL.
-
Working Standard: Dilute the stock solution with mobile phase A to a concentration of 0.1 mg/mL.
-
Degradation Samples: Subject the stock solution to forced degradation conditions (see Protocol 2) and dilute to a final concentration of 0.1 mg/mL with mobile phase A.
5. Analysis:
-
Inject the working standard to determine the retention time and peak area of the intact 2'-deoxycytidine.
-
Inject the degraded samples and monitor for the appearance of new peaks and a decrease in the peak area of the parent compound.
Protocol 2: Forced Degradation Study
This protocol describes how to subject this compound to stress conditions to generate degradation products and validate the stability-indicating nature of the HPLC method.
1. Acid Hydrolysis:
-
Mix 1 mL of the 1 mg/mL stock solution with 1 mL of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 0.1 M NaOH before HPLC analysis.
2. Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Incubate at 60°C for 4 hours.
-
Neutralize with 0.1 M HCl before HPLC analysis.
3. Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide.
-
Keep at room temperature for 24 hours, protected from light.
4. Thermal Degradation (Solid State):
-
Place a small amount of solid this compound in an oven at 80°C for 48 hours.
-
Dissolve the stressed solid in mobile phase A for HPLC analysis.
5. Photolytic Degradation (Solution):
-
Expose the stock solution in a quartz cuvette to a photostability chamber with a light intensity of 200 W·h/m² (as per ICH Q1B guidelines).
-
Analyze by HPLC.
V. Diagrams
Caption: Experimental workflow for forced degradation studies.
Caption: Major chemical degradation pathways for 2'-deoxycytidine.
References
- 1. Heat degradation of eukaryotic and bacterial DNA: an experimental model for paleomicrobiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of temperature and humidity on insect DNA integrity evaluated by real-time PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hydrolysis of N3-methyl-2'-deoxycytidine: model compound for reactivity of protonated cytosine residues in DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sds.metasci.ca [sds.metasci.ca]
- 5. researchgate.net [researchgate.net]
- 6. lcms.cz [lcms.cz]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. Evaluation of 5-methyl-2'-deoxycytidine stability in hydrolyzed and nonhydrolyzed DNA by HPLC-UV - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2'-Deoxycytidine Hydrate Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 2'-deoxycytidine (B1670253) hydrate (B1144303) analogs.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in the synthesis of 2'-deoxycytidine analogs?
A1: The synthesis of 2'-deoxycytidine analogs is often complicated by several factors:
-
Stereoselectivity: Achieving the desired β-anomer during the glycosylation reaction can be challenging, with the formation of the α-anomer being a common side product.
-
Protecting Group Strategy: The selection, introduction, and removal of protecting groups for the hydroxyl and amino functionalities require careful planning to avoid side reactions and ensure high yields.
-
Stability of the Glycosidic Bond: The N-glycosidic bond in 2'-deoxynucleosides can be susceptible to cleavage under acidic conditions used for deprotection.
-
Purification: Separation of the desired product from closely related impurities and diastereomers often requires careful chromatographic techniques.
-
Hydrate Formation and Characterization: Controlling and characterizing the hydration state of the final product can be complex.
Q2: How do I choose the right protecting groups for my synthesis?
A2: The choice of protecting groups is critical and depends on the overall synthetic strategy. Key considerations include:
-
Orthogonality: Select protecting groups that can be removed under different conditions without affecting other groups.
-
Stability: The protecting groups must be stable to the reaction conditions used in subsequent steps.
-
Ease of Introduction and Removal: The protecting group should be introduced and removed in high yield with readily available reagents.
-
Impact on Reactivity: The protecting group should not adversely affect the reactivity of other functional groups.
Common protecting groups for the 5'- and 3'-hydroxyl groups include silyl (B83357) ethers (e.g., TBDMS, TIPS) and trityl ethers (e.g., DMT, MMT). The N4-amino group of cytidine (B196190) is often protected with an acyl group, such as a benzoyl (Bz) group.
Q3: What are the key parameters to control during the glycosylation reaction?
A3: The glycosylation step is crucial for establishing the correct stereochemistry at the anomeric center. Important parameters to control include:
-
Lewis Acid Catalyst: The choice and stoichiometry of the Lewis acid (e.g., TMSOTf, SnCl₄) can significantly influence the α/β ratio.
-
Solvent: The polarity and coordinating ability of the solvent can affect the reaction mechanism and stereochemical outcome.
-
Temperature: Lower temperatures often favor the desired β-anomer.
-
Nature of the Glycosyl Donor: The leaving group on the sugar donor (e.g., halide, acetate (B1210297), trichloroacetimidate) impacts its reactivity and the stereoselectivity of the glycosylation.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the synthesis of 2'-deoxycytidine hydrate analogs.
| Problem | Possible Cause(s) | Troubleshooting Solution(s) |
| Low Yield in Glycosylation Step | 1. Incomplete activation of the glycosyl donor.2. Poor nucleophilicity of the cytosine base.3. Decomposition of starting materials or product under reaction conditions.4. Suboptimal Lewis acid or promoter. | 1. Ensure anhydrous conditions. Use freshly distilled solvents and dried reagents. Increase the stoichiometry of the activating agent.2. Use a silylated cytosine derivative to enhance its nucleophilicity.3. Run the reaction at a lower temperature and monitor by TLC/LC-MS to determine the optimal reaction time.4. Screen different Lewis acids (e.g., TMSOTf, SnCl₄, BF₃·OEt₂) and promoters. |
| Formation of α-Anomer | 1. Reaction conditions favoring thermodynamic control.2. Use of a participating group at the C2' position of the sugar donor is not possible.3. Inappropriate solvent choice. | 1. Perform the reaction at lower temperatures to favor the kinetically controlled β-anomer.2. Employ a glycosyl donor with a non-participating group and optimize the reaction conditions for Sₙ2-like displacement.3. Use of a nitrile solvent (e.g., acetonitrile) can sometimes favor the formation of the β-anomer through the "nitrile effect". |
| Cleavage of Glycosidic Bond during Deprotection | 1. Strongly acidic conditions for the removal of acid-labile protecting groups (e.g., trityl).2. Prolonged reaction times in acidic media. | 1. Use milder acidic conditions (e.g., dichloroacetic acid in a non-polar solvent) for detritylation.2. Carefully monitor the deprotection reaction by TLC or LC-MS and quench the reaction as soon as the starting material is consumed. |
| Incomplete Deprotection | 1. Steric hindrance around the protecting group.2. Insufficient reagent or reaction time. | 1. For sterically hindered silyl ethers, use a more potent fluoride (B91410) source like TBAF or HF-Pyridine.2. Increase the equivalents of the deprotecting agent and/or the reaction time. Gentle heating may be required in some cases. |
| Difficult Purification of Final Product | 1. Presence of closely eluting impurities (e.g., anomers, incompletely deprotected intermediates).2. Poor solubility of the product. | 1. Utilize high-performance liquid chromatography (HPLC) with a suitable stationary phase (e.g., C18, phenyl-hexyl) and an optimized gradient elution.[1][2][3][4][5]2. Screen different solvent systems for crystallization or chromatography. |
Data Presentation
Table 1: Comparison of Glycosylation Methods for the Synthesis of a Protected 2'-Deoxycytidine Analog
| Glycosyl Donor | Promoter/Lewis Acid | Solvent | Temperature (°C) | α:β Ratio | Yield (%) | Reference |
| 1-chloro-3,5-di-O-p-toluoyl-2-deoxy-α-D-ribofuranose | N/A | Acetonitrile | Reflux | 1:4 | 65 | Fictionalized Data |
| 1-O-acetyl-3,5-di-O-benzoyl-2-deoxy-D-ribofuranose | TMSOTf | Dichloromethane | 0 to rt | 1:9 | 85 | Fictionalized Data |
| 2-deoxy-3,5-di-O-(p-toluoyl)-α-D-ribofuranosyl-trichloroacetimidate | BF₃·OEt₂ | Dichloromethane | -20 | >1:20 | 92 | Fictionalized Data |
Note: The data presented in this table is representative and may vary depending on the specific substrates and reaction conditions.
Experimental Protocols
Protocol 1: Glycosylation of N4-Benzoyl-cytosine with a 2-Deoxy-sugar Donor
-
Preparation of Silylated Cytosine: To a suspension of N4-benzoyl-cytosine (1.0 eq) in anhydrous acetonitrile, add N,O-bis(trimethylsilyl)acetamide (BSA, 2.5 eq).
-
Heat the mixture at 60 °C under an argon atmosphere until a clear solution is obtained (approximately 1-2 hours).
-
Cool the solution to room temperature.
-
Glycosylation: In a separate flask, dissolve the 1-chloro-3,5-di-O-p-toluoyl-2-deoxy-α-D-ribofuranose donor (1.2 eq) in anhydrous dichloromethane.
-
Cool the donor solution to 0 °C and add the silylated cytosine solution via cannula.
-
Add trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf, 1.2 eq) dropwise to the reaction mixture.
-
Stir the reaction at 0 °C and allow it to slowly warm to room temperature while monitoring the progress by TLC.
-
Work-up: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica (B1680970) gel column chromatography using a gradient of ethyl acetate in hexanes to afford the protected nucleoside.
Protocol 2: Deprotection of Hydroxyl and Amino Protecting Groups
-
Silyl Ether Deprotection: Dissolve the protected nucleoside (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF).
-
Add tetrabutylammonium (B224687) fluoride (TBAF, 1.1 eq per silyl group) as a 1 M solution in THF.
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, concentrate the reaction mixture.
-
Acyl Group Deprotection: Dissolve the residue in a saturated solution of ammonia (B1221849) in methanol.
-
Stir the mixture in a sealed vessel at room temperature overnight.
-
Concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the final product by reverse-phase HPLC to obtain the pure 2'-deoxycytidine analog.[1][2][3][4][5]
Mandatory Visualizations
Signaling Pathway Diagrams
Certain 2'-deoxycytidine analogs, such as gemcitabine (B846), are potent anticancer agents that function by interfering with DNA synthesis and repair pathways.
Caption: Mechanism of action of Gemcitabine.[6][7][8][9][10]
Zidovudine (AZT), an analog of thymidine (B127349) (structurally related to 2'-deoxycytidine), is an antiviral agent used in the treatment of HIV. It acts by inhibiting the viral reverse transcriptase.
Caption: Mechanism of action of Zidovudine (AZT).[11][12][13][14][15]
Experimental Workflow Diagram
Caption: General synthetic workflow.
References
- 1. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. HPLC method development, validation, and impurity characterization of a potent antitumor nucleoside, T-dCyd (NSC 764276) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. オリゴヌクレオチド精製 [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Promising molecular mechanisms responsible for gemcitabine resistance in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ClinPGx [clinpgx.org]
- 10. What is the mechanism of Gemcitabine? [synapse.patsnap.com]
- 11. ClinPGx [clinpgx.org]
- 12. Zidovudine - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. What is the mechanism of Zidovudine? [synapse.patsnap.com]
- 15. droracle.ai [droracle.ai]
preventing non-specific binding of 2'-deoxycytidine hydrate in assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address the common challenge of non-specific binding (NSB) in assays involving 2'-deoxycytidine (B1670253) hydrate (B1144303).
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding in the context of a small molecule like 2'-deoxycytidine hydrate?
A1: Non-specific binding (NSB) refers to the interaction and adhesion of this compound, or other assay reagents like detection antibodies, to surfaces other than the intended target.[1] In a typical immunoassay, this means binding to the plastic of the microplate wells or other components of the assay matrix, rather than specifically to the capture antibody. This phenomenon is driven by forces like hydrophobic interactions and electrostatic forces between the molecule and the surface.[2]
Q2: Why is non-specific binding a significant problem in my assay?
A2: Non-specific binding is a major source of error in quantitative assays. It can lead to high background signals, which obscure the specific signal from your target. This reduces the assay's sensitivity and signal-to-noise ratio, making it difficult to detect low concentrations of this compound.[3] Ultimately, NSB can result in inaccurate and unreliable data, including false-positive results.[1]
Q3: What are the primary causes of non-specific binding for small molecules?
A3: Several factors contribute to the NSB of small molecules like this compound:
-
Hydrophobic and Ionic Interactions: Lipophilic (hydrophobic) molecules tend to adsorb to plastic surfaces. Similarly, charged molecules can bind non-specifically to oppositely charged areas on the assay surface or blocking proteins.[4]
-
Inadequate Blocking: If the unoccupied sites on a microplate well are not fully saturated by a blocking agent, they remain available for assay components to bind non-specifically.[3]
-
Suboptimal Buffer Composition: The pH, ionic strength (salt concentration), and absence of detergents in the assay buffer can fail to disrupt the weak interactions that cause NSB.[4]
-
High Reagent Concentration: Using excessively high concentrations of detection antibodies or other reagents can increase the likelihood of low-affinity, non-specific interactions.
Q4: How do I choose the right blocking agent for a this compound assay?
A4: The choice of blocking agent is critical and often requires empirical testing.[3] For small molecule assays, smaller blocking molecules may be more effective.
-
Proteins: Bovine Serum Albumin (BSA) and casein (or non-fat dry milk) are common choices. Studies have shown that smaller casein molecules (<10 kD) can be more effective at preventing the penetration of assay reagents than larger proteins like BSA.[5]
-
Polymers: Synthetic polymers like Polyethylene Glycol (PEG) or Polyvinylpyrrolidone (PVP) can also be effective as they coat hydrophobic surfaces.[6]
-
Commercial Buffers: Many specialized commercial blocking buffers are available, some of which are protein-free and designed to provide a very stable and uniform blocking layer.[3]
Troubleshooting Guide
| Problem / Symptom | Possible Cause | Recommended Solution |
| High background signal across the entire plate | Inadequate blocking of the microplate surface. | 1. Optimize Blocking Agent: Test different blocking agents (e.g., 1-5% BSA, 0.5-5% Casein, commercial blockers). See Protocol 1. 2. Increase Blocking Time/Temp: Extend incubation time (e.g., 2 hours at room temp or overnight at 4°C). |
| Non-specific binding of the detection antibody. | 1. Add Detergent to Buffers: Include a non-ionic surfactant like 0.05% Tween-20 in your wash and antibody dilution buffers.[7] 2. Increase Ionic Strength: Increase the salt (NaCl) concentration in your buffers to 300-500 mM to disrupt electrostatic interactions.[7] | |
| Detection antibody concentration is too high. | Perform an antibody titration to find the optimal concentration that maximizes the specific signal while minimizing background. | |
| Poor standard curve in a competitive ELISA | Non-specific binding of this compound to the plate. | 1. Modify Assay Buffer: Add a non-ionic surfactant (e.g., 0.05% Tween-20) to the buffer used for diluting standards and samples.[4] 2. Use Protein Carrier: Add BSA (e.g., 0.1%) to the standard/sample diluent. This can act as a carrier protein and reduce adsorption to surfaces.[8][9] |
| Cross-reactivity of the antibody. | Ensure the monoclonal antibody used is highly specific for 2'-deoxycytidine. Published assays have successfully used specific monoclonal antibodies.[10][11] | |
| High variability between replicate wells | Inconsistent pipetting or washing. | 1. Improve Washing: Increase the number of wash steps (e.g., from 3 to 5) and ensure vigorous but consistent washing technique. 2. Review Pipetting Technique: Ensure accurate and consistent pipetting, especially for small volumes. Change pipette tips for every standard and sample.[12] |
| Edge effects on the plate. | Avoid using the outermost wells of the microplate, as they are more susceptible to temperature fluctuations and evaporation. Ensure the plate is properly sealed during incubations. |
Data Presentation: Comparison of Blocking Strategies
The effectiveness of different strategies can be quantified by their impact on the signal-to-noise (S/N) ratio. The following tables summarize potential outcomes from optimization experiments.
Table 1: Effect of Blocking Agents on Assay Background
| Blocking Agent | Concentration | Incubation | Resulting Background (OD) | Signal-to-Noise Ratio |
| BSA | 1% | 1 hr, RT | 0.450 | 8 |
| BSA | 3% | 2 hr, RT | 0.310 | 12 |
| Casein | 1% | 2 hr, RT | 0.250 | 16 |
| Commercial Blocker A | 1X | 1 hr, RT | 0.150 | 25 |
| No Blocker | N/A | N/A | 1.200 | 1.5 |
Note: Data is illustrative. Optimal conditions must be determined empirically for each specific assay.
Table 2: Effect of Buffer Additives on Non-Specific Binding
| Buffer Base | Additive | Concentration | Resulting Background (OD) | Signal-to-Noise Ratio |
| PBS | None | N/A | 0.350 | 10 |
| PBS | Tween-20 | 0.05% | 0.180 | 22 |
| PBS | Tween-20 + NaCl | 0.05% + 350mM | 0.150 | 26 |
| PBS | BSA | 0.1% | 0.210 | 19 |
| PBS | Tween-20 + BSA | 0.05% + 0.1% | 0.160 | 24 |
Note: Data is illustrative. Additives should be tested for compatibility with all assay components.
Visual Guides and Workflows
Caption: A logical workflow for troubleshooting non-specific binding.
Caption: Mechanism of non-specific binding and its prevention.
Experimental Protocols
Protocol 1: Optimizing Blocking Conditions in a Competitive ELISA
This protocol outlines a method to test various blocking agents to minimize background signal.
-
Antigen Coating: Coat the wells of a 96-well microplate with your capture antigen (e.g., 2'-deoxycytidine-protein conjugate) according to your standard protocol. Wash wells three times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Prepare Blocking Buffers: Prepare several different blocking solutions:
-
1%, 3%, and 5% BSA in PBST (PBS + 0.05% Tween-20).
-
1%, 3%, and 5% Non-Fat Dry Milk in PBST.
-
A commercial protein-free blocking buffer.
-
-
Blocking Step: Add 200 µL of each blocking buffer to different sets of wells. Include a "no blocker" control. Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
Wash: Wash the wells three times with wash buffer.
-
Competition & Detection:
-
Add your detection antibody to all wells (at a pre-determined concentration) without any 2'-deoxycytidine competitor. This is your "zero analyte" or B₀ condition.
-
Incubate according to your standard protocol.
-
Wash thoroughly to remove unbound antibody.
-
Add substrate and develop the signal.
-
-
Analysis: Read the absorbance (or fluorescence/luminescence). The blocking condition that yields the lowest signal in this "zero analyte" test is the most effective at preventing non-specific binding of the detection antibody and is likely the best choice for your assay.
Protocol 2: Modifying Assay Buffer to Reduce Small Molecule NSB
This protocol helps optimize the buffer used for diluting standards and samples.
-
Plate Preparation: Coat and block a 96-well plate using the optimal blocking condition determined in Protocol 1.
-
Prepare Assay Buffers: Prepare a set of assay buffers with different additives:
-
Buffer 1 (Control): Optimized blocking buffer.
-
Buffer 2: Control buffer + 0.1% BSA.
-
Buffer 3: Control buffer + additional 150 mM NaCl (for a total of ~300 mM).
-
Buffer 4: Control buffer + additional 350 mM NaCl (for a total of ~500 mM).
-
Buffer 5: Control buffer + 0.1% Triton X-100.
-
-
Blank Control Test: Add each buffer type to a set of wells (without adding any detection antibody). Incubate for the standard sample incubation time.
-
Detection: Proceed with the antibody and substrate steps as usual.
-
Analysis: Measure the signal in these "blank" wells. A high signal indicates that some component (likely the enzyme conjugate) is binding non-specifically in that buffer system. The buffer that provides the lowest signal is preferred.
-
Confirmation: Re-run your standard curve for this compound using the top 2-3 best-performing buffers to confirm that the additives do not negatively impact the specific binding and overall assay performance.
References
- 1. Understanding and Controlling Non-Specific Binding in SPR Experiments - Amerigo Scientific [amerigoscientific.com]
- 2. Nonspecific Binding: Main Factors of Occurrence and Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. hiyka.com [hiyka.com]
- 4. nicoyalife.com [nicoyalife.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. corning.com [corning.com]
- 7. Reducing Non-Specific Binding [reichertspr.com]
- 8. biosensingusa.com [biosensingusa.com]
- 9. sartorius.com [sartorius.com]
- 10. researchgate.net [researchgate.net]
- 11. Development of enzyme immunoassay of 2'-deoxycytidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
Technical Support Center: Overcoming Resistance to 2'-Deoxycytidine Analogs
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with 2'-deoxycytidine (B1670253) analogs and encountering resistance in cell lines.
Frequently Asked Questions (FAQs)
Q1: My cell line has become resistant to a 2'-deoxycytidine analog (e.g., gemcitabine (B846), cytarabine). What are the most common mechanisms of resistance?
A1: Resistance to 2'-deoxycytidine analogs is a multifactorial issue. The most commonly observed mechanisms include:
-
Reduced drug activation: Decreased expression or inactivating mutations of deoxycytidine kinase (dCK), the key enzyme responsible for the initial phosphorylation and activation of these analogs.[1][2][3][4]
-
Altered drug metabolism: Increased activity of enzymes that deactivate the drug, such as cytidine (B196190) deaminase (CDA), which converts the analog to an inactive form.
-
Increased drug efflux: Overexpression of multidrug resistance-associated proteins (MRPs), which act as pumps to actively remove the drug from the cell.[5][6][7] Specifically, MRP4 and MRP5 have been implicated in resistance to nucleoside analogs.[5][7][8]
-
Alterations in drug targets: Changes in the target enzymes, such as ribonucleotide reductase (RNR), can contribute to resistance.[9]
-
Enhanced DNA repair mechanisms: Increased capacity of the cancer cells to repair the DNA damage induced by the incorporated drug analog.[1][2]
Q2: How can I confirm the mechanism of resistance in my cell line?
A2: To elucidate the resistance mechanism, a combination of the following approaches is recommended:
-
Gene and Protein Expression Analysis: Use qPCR and Western blotting to quantify the expression levels of key genes and proteins involved in drug metabolism and transport, such as dCK, CDA, RRM1, RRM2, and various MRPs.[1][3]
-
Enzyme Activity Assays: Directly measure the enzymatic activity of dCK and RNR in cell lysates to determine if their function is compromised.
-
Drug Accumulation Assays: Use techniques like HPLC or radiolabeled analogs to measure the intracellular concentration of the drug, which can indicate altered transport or increased efflux.[10]
-
Gene Sequencing: Sequence the DCK gene to identify potential inactivating mutations.[2]
-
Functional Assays: Perform siRNA-mediated knockdown of potential resistance-conferring genes (e.g., MRPs) to see if sensitivity to the drug is restored.[3]
Q3: What are some initial troubleshooting steps if I observe a sudden increase in the IC50 of my 2'-deoxycytidine analog?
A3: If you observe an unexpected increase in the IC50 value, consider the following:
-
Cell Line Authenticity and Passage Number: Verify the identity of your cell line using short tandem repeat (STR) profiling. High passage numbers can lead to genetic drift and altered phenotypes, so it is advisable to use cells from a low-passage stock.
-
Reagent Quality: Ensure the 2'-deoxycytidine analog solution is fresh and has been stored correctly. Degradation of the compound can lead to apparent resistance.
-
Assay Conditions: Review your cell viability assay protocol for any inconsistencies in cell seeding density, incubation times, or reagent concentrations.[11][12][13]
-
Mycoplasma Contamination: Test your cell culture for mycoplasma contamination, as this can significantly impact cellular metabolism and drug response.
Q4: Are there established strategies to overcome resistance to 2'-deoxycytidine analogs?
A4: Yes, several strategies are being explored to overcome resistance:
-
Combination Therapies: Combining the 2'-deoxycytidine analog with other chemotherapeutic agents or targeted drugs can often circumvent resistance mechanisms.[14][15][16] For example, combining gemcitabine with a Chk1 inhibitor has shown promise.[15]
-
Targeting Resistance Pathways: Using small molecule inhibitors to target the specific resistance mechanism. For instance, inhibiting RNR can enhance the efficacy of cytarabine (B982).[17][18][19]
-
Modulating Drug Metabolism: Using inhibitors of drug-inactivating enzymes like CDA.
-
Reversing Drug Efflux: Employing inhibitors of MRPs to increase intracellular drug accumulation.[20][21]
-
Epigenetic Modulation: Using hypomethylating agents like 5-aza-2'-deoxycytidine to potentially re-express silenced genes, including dCK.[21][22]
Troubleshooting Guides
Guide 1: Inconsistent Results in Cell Viability Assays
| Problem | Potential Cause | Troubleshooting Steps |
| High variability between replicates | Inconsistent cell seeding, edge effects in the plate, pipetting errors. | Ensure a homogenous cell suspension before and during plating. Avoid using the outer wells of the plate, which are prone to evaporation. Use a multichannel pipette and mix the cell suspension between pipetting steps.[12] |
| Low signal or no dose-response | Cell line is highly resistant, incorrect drug concentration range, insufficient incubation time, or the chosen assay is not sensitive enough. | Confirm the drug's IC50 from the literature for your cell line. Test a wider range of drug concentrations. Perform a time-course experiment (e.g., 24, 48, 72 hours). Consider a more sensitive assay, such as an ATP-based luminescent assay.[11] |
| "Hook effect" in dose-response curve (for some combination studies) | At high concentrations, one or both drugs may have off-target effects or engage in non-productive binding, leading to reduced efficacy. | Test a wider range of concentrations, especially lower ones, to fully characterize the dose-response curve. |
| Drug precipitation in culture medium | The drug has poor solubility at the tested concentrations. | Visually inspect the wells after adding the drug. If precipitation is observed, consider using a different solvent or lowering the final concentration. Ensure the final solvent concentration is not toxic to the cells (typically <0.5% for DMSO).[11] |
Quantitative Data Summary
Table 1: Examples of Acquired Resistance to 2'-Deoxycytidine Analogs in Cancer Cell Lines
| Parental Cell Line | Resistant Cell Line | Drug | Fold Resistance (IC50 Resistant / IC50 Parental) | Primary Mechanism of Resistance | Reference |
| Panc-1 (Pancreatic) | Panc-1/Gem | Gemcitabine | ~1790 | Not specified | [11] |
| MIA-PaCa-2 (Pancreatic) | MIA-PaCa-2/Gem | Gemcitabine | ~6558 | Not specified | [11] |
| SW1990 (Pancreatic) | SW1990-GZ | Gemcitabine | >5000 | Not specified | [10] |
| CCRF-CEM (Leukemia) | CEM/4xAraC | Cytarabine | 4 | Mutations in SLC29A1 (hENT1) | [23] |
| CCRF-CEM (Leukemia) | CEM/20xAraC | Cytarabine | 20 | Not specified | [23] |
| HL60 (Leukemia) | HL60R | 5-aza-2'-deoxycytidine | >100 | Loss of dCK activity due to mutation | [24] |
Experimental Protocols
Protocol 1: Development of a Drug-Resistant Cell Line
This protocol describes a general method for generating a resistant cell line through continuous exposure to escalating drug concentrations.[10][25]
Materials:
-
Parental cancer cell line of interest
-
2'-deoxycytidine analog (e.g., gemcitabine)
-
Complete cell culture medium
-
Cell culture flasks/plates
-
Cell counting solution (e.g., trypan blue)
-
Incubator (37°C, 5% CO2)
Procedure:
-
Determine the initial IC50: Perform a cell viability assay (e.g., MTT, CellTiter-Glo®) to determine the 50% inhibitory concentration (IC50) of the drug on the parental cell line.
-
Initial Exposure: Culture the parental cells in a medium containing the drug at a concentration equal to the IC50.
-
Monitor Cell Growth: Observe the cells daily. Initially, a significant number of cells will die. The remaining cells are cultured until they reach 70-80% confluency.
-
Gradual Dose Escalation: Once the cells are growing steadily at the initial concentration, increase the drug concentration by a factor of 1.5-2.
-
Repeat Cycles: Repeat step 4, gradually increasing the drug concentration over several months. It is advisable to cryopreserve cells at each stage of increased resistance.
-
Establish a Stable Resistant Line: A stable resistant cell line is established when the cells can proliferate consistently in a high concentration of the drug (e.g., 10-20 times the initial IC50).
-
Characterize the Resistant Line: Once established, characterize the resistant cell line by determining its IC50 and comparing it to the parental line. Investigate the underlying resistance mechanisms.
Protocol 2: Deoxycytidine Kinase (dCK) Activity Assay
This protocol is based on a luminescent assay that measures ATP depletion resulting from dCK-catalyzed phosphorylation of a substrate.[26]
Materials:
-
Cell lysate from parental and resistant cells
-
dCK substrate (e.g., deoxycytidine or gemcitabine)
-
ATP
-
Reaction buffer (e.g., Tris-HCl buffer)
-
Luminescent ATP detection reagent (e.g., Kinase-Glo®)
-
White opaque 96-well plates
-
Luminometer
Procedure:
-
Prepare Cell Lysates: Lyse the parental and resistant cells and determine the protein concentration of the lysates.
-
Set up the Reaction: In a 96-well plate, prepare the reaction mixture containing the cell lysate, reaction buffer, and dCK substrate.
-
Initiate the Reaction: Add ATP to each well to start the phosphorylation reaction. Incubate at 37°C for a defined period (e.g., 30 minutes).
-
Measure ATP Levels: Stop the reaction and add the luminescent ATP detection reagent according to the manufacturer's instructions.
-
Read Luminescence: Measure the luminescence using a plate reader.
-
Calculate dCK Activity: The dCK activity is inversely proportional to the remaining ATP levels. A decrease in luminescence compared to a no-substrate control indicates dCK activity. Compare the activity between parental and resistant cell lysates.
Protocol 3: Ribonucleotide Reductase (RNR) Activity Assay
This protocol describes a non-radioactive method to measure RNR activity by quantifying the conversion of CDP to dCDP.[27]
Materials:
-
Cell lysate from parental and resistant cells
-
Reaction mixture: Hepes buffer, DTT, FeCl3, magnesium acetate, ATP
-
Substrate: Cytidine diphosphate (B83284) (CDP)
-
Perchloric acid
-
Thin-layer chromatography (TLC) plate
-
Phosphorimager or scintillation counter (if using radiolabeled substrate)
Procedure:
-
Prepare Cell Lysates: Prepare cell lysates and determine the protein concentration.
-
Set up the Reaction: Incubate the cell lysate with the reaction mixture and CDP substrate at 37°C for 1 hour.
-
Stop the Reaction: Add perchloric acid to stop the reaction.
-
Separate Substrate and Product: Centrifuge the mixture and spot the supernatant onto a TLC plate to separate CDP and the product, dCDP.
-
Quantify RNR Activity: Quantify the spots corresponding to CDP and dCDP. The RNR activity is calculated as the ratio of dCDP to the total (CDP + dCDP).
Protocol 4: siRNA-mediated Knockdown of dCK
This protocol provides a general guideline for transiently knocking down dCK expression using siRNA.[28][29][30]
Materials:
-
Cancer cell line of interest
-
siRNA targeting dCK and a non-targeting control siRNA
-
Transfection reagent (e.g., Lipofectamine™ RNAiMAX)
-
Opti-MEM™ I Reduced Serum Medium
-
Complete cell culture medium
-
6-well plates
Procedure:
-
Cell Seeding: One day before transfection, seed the cells in a 6-well plate so that they are 30-50% confluent at the time of transfection.
-
Prepare siRNA-Lipid Complexes:
-
In one tube, dilute the dCK siRNA or control siRNA in Opti-MEM™.
-
In another tube, dilute the transfection reagent in Opti-MEM™.
-
Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate at room temperature for 5-20 minutes to allow the formation of siRNA-lipid complexes.
-
-
Transfection: Add the siRNA-lipid complexes drop-wise to the cells in each well.
-
Incubation: Incubate the cells at 37°C for 24-72 hours.
-
Verify Knockdown: After incubation, harvest the cells and verify the knockdown efficiency by qPCR (for mRNA levels) and/or Western blotting (for protein levels).
-
Functional Assay: Following confirmation of knockdown, perform a cell viability assay with the 2'-deoxycytidine analog to assess if the knockdown of dCK affects drug sensitivity.
Visualizations
Signaling and Resistance Pathways
Caption: Mechanisms of action and resistance to 2'-deoxycytidine analogs.
Experimental Workflow: Investigating Drug Resistance
Caption: Workflow for investigating the mechanisms of resistance to 2'-deoxycytidine analogs.
References
- 1. Combination strategies to promote sensitivity to cytarabine-induced replication stress in acute myeloid leukemia with and without DNMT3A mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combination strategies to promote sensitivity to cytarabine-induced replication stress in acute myeloid leukemia with and without DNMT3A mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. DOT Language | Graphviz [graphviz.org]
- 5. benchchem.com [benchchem.com]
- 6. Deoxycytidine Kinase Phosphorylation Assay Kit [novocib.com]
- 7. Deoxycytidine Kinase Phosphorylation Assay Kit- dCK Phosphorylation Assay Kit [novocib.com]
- 8. Problems related to resistance to cytarabine in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Artwork and media instructions | Elsevier policy [elsevier.com]
- 10. Establishment and characterization of the gemcitabine-resistant human pancreatic cancer cell line SW1990/gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 14. Cytarabine - Wikipedia [en.wikipedia.org]
- 15. A new method for a quantitative assessment of P-glycoprotein-related multidrug resistance in tumour cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Acute myeloid leukemia - Wikipedia [en.wikipedia.org]
- 17. A rapid and sensitive assay for quantifying the activity of both aerobic and anaerobic ribonucleotide reductases acting upon any or all substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. go.drugbank.com [go.drugbank.com]
- 20. Ribonucleotide Reductase Inhibition Enhances Chemoradiosensitivity of Human Cervical Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 21. CN108315303B - A method for preparing gemcitabine-resistant cell line of human gallbladder carcinoma - Google Patents [patents.google.com]
- 22. m.youtube.com [m.youtube.com]
- 23. aacrjournals.org [aacrjournals.org]
- 24. Inhibitors of Chemoresistance Pathways in Combination with Ara-C to Overcome Multidrug Resistance in AML. A Mini Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 26. Facile method for determination of deoxycytidine kinase activity in biological milieus - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Ribonucleotide reductase activity assay [bio-protocol.org]
- 28. Distinguishing parallel from series circuits with a double knockdown procedure in human cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 29. benchchem.com [benchchem.com]
- 30. siRNAs with decreased off-target effect facilitate the identification of essential genes in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Synthesized 2'-Deoxycytidine Hydrate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of synthesized 2'-deoxycytidine (B1670253) hydrate (B1144303).
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of 2'-deoxycytidine hydrate via recrystallization and preparative High-Performance Liquid Chromatography (HPLC).
Recrystallization Troubleshooting
| Issue | Possible Cause | Solution |
| Compound does not dissolve in the hot solvent. | Insufficient solvent volume. | Add a small amount of additional hot solvent until the solid dissolves completely. Avoid adding a large excess, as this will reduce recovery yield. |
| Incorrect solvent choice. | 2'-Deoxycytidine is a polar molecule. Suitable solvents include water, ethanol (B145695), methanol (B129727), or mixtures of these. If the compound remains insoluble, a different solvent system should be tested on a small scale. | |
| No crystals form upon cooling. | Solution is not saturated (too much solvent was added). | Concentrate the solution by boiling off some of the solvent and allow it to cool again. |
| Cooling is too rapid. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can promote slower cooling and the formation of larger, purer crystals.[1][2][3] | |
| Solution is supersaturated but nucleation has not occurred. | Induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution, or by adding a seed crystal of pure this compound. | |
| Oiling out (a liquid layer separates instead of crystals). | The boiling point of the solvent is too high, causing the solute to melt before dissolving. | Use a lower-boiling point solvent or a solvent mixture. |
| The rate of cooling is too fast. | Ensure a slow and gradual cooling process. | |
| High concentration of impurities. | Consider a preliminary purification step, such as column chromatography, before recrystallization. | |
| Low recovery of purified crystals. | Too much solvent was used, leading to significant loss of product in the mother liquor. | Use the minimum amount of hot solvent necessary to dissolve the crude product. |
| Premature crystallization during hot filtration. | Ensure the filtration apparatus (funnel and receiving flask) is pre-heated. Use a slight excess of hot solvent before filtration. | |
| Crystals were washed with a solvent that was not ice-cold. | Always wash the collected crystals with a minimal amount of ice-cold recrystallization solvent to minimize dissolution of the product. | |
| Poor purity of the final product. | The cooling process was too rapid, trapping impurities within the crystal lattice. | Allow for slow crystal growth by cooling the solution gradually. |
| The crude material was highly impure. | A single recrystallization may not be sufficient. A second recrystallization or an alternative purification method may be necessary. |
Preparative HPLC Troubleshooting
| Issue | Possible Cause | Solution |
| Poor separation of 2'-deoxycytidine from impurities. | Inappropriate mobile phase composition. | Optimize the mobile phase. For reversed-phase HPLC, a common mobile phase is a gradient of acetonitrile (B52724) or methanol in water or an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or triethylammonium (B8662869) acetate).[4] |
| Incorrect column stationary phase. | A C18 stationary phase is commonly used for the separation of nucleosides.[4] Consider other phases like phenyl-hexyl for different selectivity. | |
| Column overloading. | Reduce the amount of sample injected onto the column. Perform a loading study on an analytical column first to determine the maximum sample load that maintains resolution. | |
| Peak fronting or tailing. | Column degradation. | Flush the column or, if necessary, replace it. |
| Inappropriate mobile phase pH. | Adjust the pH of the mobile phase to ensure 2'-deoxycytidine is in a single ionic state. | |
| Presence of interfering impurities. | Pre-treat the sample to remove interfering substances before injection. | |
| Low recovery of the purified compound. | Adsorption of the compound to the column. | Add a small amount of a competing agent to the mobile phase, or try a different column type. |
| Degradation of the compound on the column. | Ensure the mobile phase pH is compatible with the stability of 2'-deoxycytidine. | |
| Inconsistent retention times. | Fluctuations in mobile phase composition or flow rate. | Ensure the HPLC system is properly equilibrated and that the pumps are functioning correctly. |
| Changes in column temperature. | Use a column oven to maintain a constant temperature. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in synthesized 2'-deoxycytidine?
A1: Impurities can arise from starting materials, byproducts of the synthesis, or degradation products. Common impurities may include other nucleosides (e.g., cytidine, deoxyuridine), protected intermediates from the synthesis, and isomers. The specific impurities will depend on the synthetic route employed.
Q2: Which purification method is better, recrystallization or preparative HPLC?
A2: The choice of purification method depends on the level of purity required and the nature of the impurities.
-
Recrystallization is a cost-effective method for removing small amounts of impurities and for large-scale purification. It is most effective when the desired compound is significantly less soluble than the impurities in the chosen solvent at low temperatures.
-
Preparative HPLC offers higher resolution and is capable of separating compounds with very similar structures. It is often used for achieving very high purity, especially when dealing with complex mixtures of impurities.[5][6][7]
Q3: What is a good starting solvent system for the recrystallization of this compound?
A3: Based on its polar nature, good starting solvents to screen are water, ethanol, methanol, or a mixture of water and a water-miscible organic solvent like ethanol or methanol. An ethanol/water mixture is a commonly used solvent pair for the recrystallization of polar organic compounds.
Q4: How can I monitor the purity of my this compound during the purification process?
A4: The purity can be monitored using analytical techniques such as:
-
High-Performance Liquid Chromatography (HPLC): This is a highly sensitive method for quantifying the purity and detecting impurities. A reversed-phase C18 column with a mobile phase gradient of acetonitrile or methanol in an aqueous buffer is typically used.[4]
-
Thin-Layer Chromatography (TLC): A quicker, qualitative method to assess the number of components in a sample.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information and can be used to identify and quantify impurities if their signals do not overlap with the product signals.
-
Mass Spectrometry (MS): Can be used to identify the molecular weights of the main component and any impurities.
Experimental Protocols
Detailed Methodology for Recrystallization (Single Solvent)
-
Solvent Selection: On a small scale, test the solubility of the crude this compound in various polar solvents (e.g., water, ethanol, methanol) at room temperature and at their boiling points. An ideal solvent will show low solubility at room temperature and high solubility at its boiling point.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent and heat the mixture on a hot plate with stirring until the solid completely dissolves.[1][2]
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution by gravity through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.[1]
-
Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[3]
-
Chilling: Once the flask has reached room temperature and crystal formation has begun, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Detailed Methodology for Preparative Reversed-Phase HPLC
-
Method Development (Analytical Scale):
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).[4]
-
Mobile Phase A: 0.1 M Ammonium Acetate in water, pH 6.8.
-
Mobile Phase B: Acetonitrile or Methanol.
-
Gradient: Develop a linear gradient from a low percentage of B to a higher percentage of B to achieve good separation of 2'-deoxycytidine from its impurities.
-
Flow Rate: Typically 1 mL/min for an analytical column.
-
Detection: UV at 270 nm.
-
-
Scale-Up to Preparative Scale:
-
Column: Select a preparative C18 column with the same stationary phase as the analytical column but with a larger diameter (e.g., 20-50 mm).
-
Flow Rate: Scale the flow rate according to the cross-sectional area of the preparative column.
-
Sample Loading: Dissolve the crude this compound in the initial mobile phase. Determine the maximum injection volume and concentration that does not compromise the separation.
-
-
Purification:
-
Equilibrate the preparative column with the initial mobile phase conditions.
-
Inject the sample solution.
-
Run the scaled-up gradient.
-
-
Fraction Collection:
-
Collect fractions corresponding to the 2'-deoxycytidine peak based on the UV chromatogram.
-
-
Post-Purification:
-
Analyze the collected fractions for purity using analytical HPLC.
-
Pool the pure fractions.
-
Remove the mobile phase solvents by lyophilization or rotary evaporation to obtain the purified this compound.
-
Data Presentation
Table 1: Comparison of Purification Methods for this compound (Illustrative Data)
| Purification Method | Starting Purity (%) | Final Purity (%) | Typical Yield (%) | Advantages | Disadvantages |
| Recrystallization (Ethanol/Water) | 85 | >98 | 70-85 | Cost-effective, scalable. | May not remove closely related impurities. |
| Preparative HPLC (C18, ACN/H₂O) | 85 | >99.5 | 60-80 | High resolution, excellent for removing trace impurities. | More expensive, lower throughput, requires solvent removal. |
Visualizations
Caption: General workflow for the purification of synthesized this compound.
References
- 1. athabascau.ca [athabascau.ca]
- 2. LabXchange [labxchange.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. High-performance liquid chromatography determination of 5-methyl-2'-deoxycytidine, 2'-deoxycytidine, and other deoxynucleosides and nucleosides in DNA digests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. de.gilson.com [de.gilson.com]
- 7. warwick.ac.uk [warwick.ac.uk]
impact of pH on 2'-deoxycytidine hydrate stability and activity
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the impact of pH on the stability and activity of 2'-deoxycytidine (B1670253) hydrate (B1144303). Below you will find troubleshooting guides and frequently asked questions to assist in your experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for storing aqueous solutions of 2'-deoxycytidine?
A1: Based on stability data from its analogs, 2'-deoxycytidine is most stable in neutral to slightly acidic aqueous solutions.[1] For short-term storage, a pH range of 6.0 to 7.4 is recommended to minimize degradation.[1][2][3] Long-term storage of aqueous solutions is generally not recommended.
Q2: How does pH affect the stability of 2'-deoxycytidine in solution?
A2: The stability of 2'-deoxycytidine is significantly influenced by pH. Both acidic and alkaline conditions can lead to its degradation. In strongly acidic conditions, the glycosidic bond can be cleaved.[2] In alkaline solutions, the pyrimidine (B1678525) ring is susceptible to hydrolytic opening.[1] For its analog, 5-aza-2'-deoxycytidine, decomposition is observed in both acidic and alkaline solutions, with maximal stability around neutral pH.[1]
Q3: What are the primary degradation products of 2'-deoxycytidine at different pH values?
A3: The degradation of 2'-deoxycytidine and its analogs can result in several products depending on the pH. Under acidic conditions, cleavage of the glycosidic bond can occur, releasing the cytosine base and the deoxyribose sugar.[2] In alkaline conditions, hydrolytic opening of the triazine ring can occur, as seen with 5-aza-2'-deoxycytidine, leading to the formation of various ring-opened derivatives.[1][2]
Q4: How does pH influence the biological activity of 2'-deoxycytidine?
A4: The biological activity of 2'-deoxycytidine is linked to its metabolic conversion by enzymes such as deoxycytidine kinase and cytidine (B196190) deaminase. The activity of these enzymes is pH-dependent. For instance, cytidine deaminase, which converts cytidine to uridine, has an optimal pH of around 7.0 for this conversion.[4] Therefore, changes in cellular or experimental pH can alter the metabolic fate of 2'-deoxycytidine and consequently its biological effects.
Q5: What is the solubility of 2'-deoxycytidine hydrate in aqueous buffers at different pH values?
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of 2'-deoxycytidine stock solution due to improper pH or storage. | Prepare fresh solutions of 2'-deoxycytidine for each experiment. Ensure the pH of the stock solution and experimental buffers are within the stable range (pH 6.0-7.4). Store stock solutions at -20°C or -80°C for short periods and avoid repeated freeze-thaw cycles.[6] |
| Loss of biological activity | The pH of the cell culture medium or assay buffer may be outside the optimal range for the enzymes that metabolize 2'-deoxycytidine. | Calibrate your pH meter and verify the pH of all solutions.[7] Ensure that the experimental pH is maintained within the physiological range (typically 7.2-7.4) for cellular assays to ensure optimal enzymatic activity. |
| Precipitation of 2'-deoxycytidine in solution | The pH of the solution may have shifted, affecting the solubility of the compound. | Check the pH of the solution and adjust if necessary. If preparing a concentrated stock, consider using a small amount of a co-solvent like DMSO before diluting into the aqueous buffer, ensuring the final concentration of the organic solvent is low enough not to affect the experiment.[5] |
| Unexpected peaks in HPLC analysis | These may be degradation products of 2'-deoxycytidine due to pH instability. | Analyze the degradation products by comparing them to known standards or using mass spectrometry for identification.[2][8] Optimize the pH of your mobile phase and sample preparation to minimize degradation during analysis.[9] |
Quantitative Data Summary
Table 1: pH-Dependent Stability of 2'-Deoxycytidine Analogs
| Compound | pH | Temperature (°C) | Half-life (t½) | Degradation Characteristics |
| 5-aza-2'-deoxycytidine | 7.4 | 37 | ~10.2 - 12.9 hours | Decomposes into multiple products via hydrolytic ring opening.[2] |
| 5-aza-2'-deoxycytidine | 6.0 | 37 | More stable than at pH 7.0 | |
| 5-aza-2'-deoxycytidine | 9.0 | 37 | Less stable than at pH 7.0 | |
| 5-fluoro-2'-deoxycytidine (B1672315) | 1.0 - 7.4 | 37 | pH-dependent | Degradation is acid-catalyzed and follows first-order kinetics.[10] |
| 2'-deoxyxanthosine (B1596513) (as a nucleoside) | 2.0 | Not specified | 3.7 minutes | |
| 2'-deoxyxanthosine (as a nucleoside) | 6.0 | Not specified | 1104 hours | |
| 2'-deoxyxanthosine (in single-stranded DNA) | 7.0 | 37 | 17,700 hours | Stability is substantially increased when incorporated into DNA.[11] |
Table 2: Solubility of 2'-Deoxycytidine Hydrochloride
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) |
| DMSO | 3.0 | 11.38 |
| PBS (pH 7.2) | 10.0 | 37.92 |
| Water | 41.0 | 155.49 |
| (Data for 2'-deoxycytidine hydrochloride)[5] |
Experimental Protocols
Protocol: Determination of pH-Dependent Stability of 2'-Deoxycytidine by High-Performance Liquid Chromatography (HPLC)
Objective: To quantify the degradation of 2'-deoxycytidine over time at various pH values.
Materials:
-
This compound
-
HPLC-grade water, methanol, and acetonitrile
-
Phosphate buffers (or other appropriate buffers) at various pH values (e.g., 4.0, 6.0, 7.4, 9.0)
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 25 cm x 4.6 mm, 5 µm)[2]
-
pH meter
Methodology:
-
Preparation of Stock Solution:
-
Prepare a stock solution of this compound in HPLC-grade water at a known concentration (e.g., 1 mg/mL).
-
-
Preparation of Stability Samples:
-
For each pH to be tested, dilute the stock solution with the corresponding buffer to a final concentration of, for example, 0.1 mg/mL.
-
Prepare a sufficient volume for sampling at multiple time points.
-
-
Incubation:
-
Incubate the prepared samples at a constant temperature (e.g., 37°C).
-
-
Sampling:
-
At designated time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each sample.
-
Immediately quench the degradation by freezing the sample at -80°C or by mixing with a quenching solution if necessary.
-
-
HPLC Analysis:
-
Set up the HPLC system. An example of HPLC conditions for a related compound is a C18 column with an isocratic mobile phase of 20 mM ammonium (B1175870) acetate (B1210297) (pH 6.8) at a flow rate of 1 mL/min.[2]
-
Set the UV detector to a wavelength where 2'-deoxycytidine has maximum absorbance (around 270-280 nm).
-
Inject the samples from each time point onto the HPLC column.
-
Record the peak area of the intact 2'-deoxycytidine.
-
-
Data Analysis:
-
Plot the natural logarithm of the peak area of 2'-deoxycytidine against time for each pH.
-
If the degradation follows first-order kinetics, the plot will be linear. The slope of the line will be the negative of the degradation rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Visualizations
References
- 1. High-performance liquid chromatographic analysis of chemical stability of 5-aza-2'-deoxycytidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Chemical Decomposition of 5-aza-2′-deoxycytidine (Decitabine): Kinetic Analyses and Identification of Products by NMR, HPLC, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-AZA-2'-DEOXYCYTIDINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. researchgate.net [researchgate.net]
- 5. 2'-Deoxycytidine hydrochloride | 3992-42-5 [m.chemicalbook.com]
- 6. Evaluation of 5-methyl-2'-deoxycytidine stability in hydrolyzed and nonhydrolyzed DNA by HPLC-UV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. HPLC method development, validation, and impurity characterization of a potent antitumor nucleoside, T-dCyd (NSC 764276) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. High-performance liquid chromatography determination of 5-methyl-2'-deoxycytidine, 2'-deoxycytidine, and other deoxynucleosides and nucleosides in DNA digests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Stability of 5-fluoro-2'-deoxycytidine and tetrahydrouridine in combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Stability of 2'-deoxyxanthosine in DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Cytotoxicity of 2'-Deoxycytidine Hydrate Derivatives
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the cytotoxic effects of 2'-deoxycytidine (B1670253) hydrate (B1144303) and its derivatives during in vitro experiments. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and summaries of key data to facilitate successful and reproducible research.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of cytotoxicity associated with 2'-deoxycytidine derivatives?
A1: The cytotoxic effects of 2'-deoxycytidine derivatives primarily stem from their interference with nucleic acid metabolism and function. After cellular uptake, these analogues are phosphorylated to their active triphosphate forms. These active metabolites can then:
-
Inhibit DNA Synthesis: By competing with natural deoxycytidine triphosphate (dCTP) for incorporation into replicating DNA. This incorporation can lead to chain termination, stalling replication forks and inducing DNA damage.[1][2]
-
Induce DNA Damage: The incorporation of these analogues can distort the DNA structure, triggering DNA damage responses and ultimately leading to programmed cell death (apoptosis).[1][2][3]
-
Inhibit Key Enzymes: Some derivatives can inhibit enzymes crucial for nucleotide metabolism, such as ribonucleotide reductase and thymidylate synthetase, further disrupting DNA synthesis and repair.[4][5]
-
Mitochondrial Toxicity: Certain nucleoside analogues can interfere with mitochondrial DNA polymerase gamma (pol γ), leading to mitochondrial dysfunction and toxicity.[6][7]
Q2: How can I reduce the off-target cytotoxicity of 2'-deoxycytidine derivatives in my cell culture experiments?
A2: Minimizing off-target cytotoxicity is crucial for obtaining relevant experimental data. Consider the following strategies:
-
Co-administration with Deoxycytidine (dCyd): Supplementing the culture medium with dCyd can help protect normal cells from the toxic effects of some 2'-deoxycytidine analogues by competing for uptake and activation.[8][9][10][11]
-
Optimize Concentration and Exposure Time: Conduct dose-response and time-course experiments to determine the lowest effective concentration and shortest exposure time that elicits the desired biological effect with minimal toxicity.
-
Consider the Dosing Regimen: Intermittent dosing schedules, rather than continuous exposure, may allow cells to recover and reduce overall cytotoxicity.[12]
-
Modulate Nucleoside Transporter Activity: The expression and activity of human nucleoside transporters (hNTs) can significantly influence the uptake and cytotoxicity of these derivatives.[13][14][15][16][17] Understanding the transporter profile of your cell line can help in interpreting and potentially modulating cytotoxicity.
Q3: My cell viability assay results are highly variable between replicates. What are the common causes and solutions?
A3: High variability in cell viability assays is a common issue. Here are some potential causes and troubleshooting tips:
-
Uneven Cell Seeding: Ensure a homogenous cell suspension before and during plating to have a consistent number of cells in each well.
-
Edge Effects: Wells on the perimeter of the plate are prone to evaporation. To minimize this, avoid using the outer wells or fill them with sterile phosphate-buffered saline (PBS) or media.
-
Pipetting Errors: Use calibrated pipettes and consistent pipetting techniques. When performing serial dilutions, change pipette tips between each dilution.
-
Compound Precipitation: At high concentrations, the derivative may precipitate. Visually inspect the wells for any precipitates that could interfere with absorbance or fluorescence readings.
-
Inconsistent Incubation Times: Ensure that incubation times with the derivative and assay reagents are consistent across all plates.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High background signal in MTT/XTT assay | - Compound directly reduces the tetrazolium salt.- Microbial contamination. | - Run a cell-free control with the compound and media to check for direct reduction.- Regularly check cultures for contamination and use aseptic techniques.[18] |
| Unexpected U-shaped dose-response curve (higher viability at high concentrations) | - Compound precipitation at high concentrations scattering light.- Direct chemical interference with the assay reagent. | - Visually inspect wells for precipitation.- Consider an alternative cytotoxicity assay that measures a different endpoint (e.g., LDH release for membrane integrity).[19] |
| Low signal or poor dynamic range in apoptosis assay | - Insufficient induction of apoptosis.- Inappropriate timing of the assay. | - Optimize the concentration and incubation time of the 2'-deoxycytidine derivative.- Perform a time-course experiment to identify the optimal window for detecting apoptosis. |
| Discrepancy between different cytotoxicity assays (e.g., MTT vs. Annexin V) | - Different assays measure different cellular events (metabolic activity vs. apoptosis). | - This is not necessarily an error. The data from different assays provide a more complete picture of the cellular response. For example, a compound could be cytostatic (inhibit proliferation, affecting MTT) without being strongly apoptotic (low Annexin V staining). |
Data Presentation
The following tables summarize the half-maximal inhibitory concentration (IC50) values for common 2'-deoxycytidine derivatives in various cancer cell lines, providing a reference for experimental design.
Table 1: IC50 Values of Gemcitabine in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Incubation Time (h) |
| MIA PaCa-2 | Pancreatic | 25.00 ± 0.47 | 72 |
| PANC-1 | Pancreatic | 48.55 ± 2.30 | 72 |
| AsPC-1 | Pancreatic | Varies | 72 |
| Capan-1 | Pancreatic | Varies | 72 |
| 293 | Embryonic Kidney | 48.82 ± 3.27 | 72 |
Data compiled from multiple sources.[18][20][21]
Table 2: IC50 Values of Decitabine (B1684300) in Leukemia Cell Lines
| Cell Line | Leukemia Type | IC50 (µM) | Incubation Time (h) |
| K562 | Chronic Myeloid Leukemia | 0.26 ± 0.02 | 96 |
| K562/DAC (resistant) | Chronic Myeloid Leukemia | 3.16 ± 0.02 | 96 |
| HL60 | Acute Promyelocytic Leukemia | Varies | - |
| ML-1 | Acute Myeloid Leukemia | Varies | - |
| Raji | Burkitt's Lymphoma | Varies | - |
| Jurkat | Acute T-cell Leukemia | Varies | - |
Data compiled from multiple sources.[3][22][23]
Table 3: IC50 Values of Cytarabine (B982) in Leukemia Cell Lines
| Cell Line | Leukemia Type | IC50 (nM) | Incubation Time (h) |
| CCRF-CEM | Acute Lymphoblastic Leukemia | ~90 ± 5 | - |
| Jurkat | Acute T-cell Leukemia | ~159.7 ± 8 | - |
| KG-1 | Acute Myeloid Leukemia | Varies | - |
| MOLM13 | Acute Myeloid Leukemia | Varies | - |
| Nalm-6 | Acute Lymphoblastic Leukemia | 4.58 (4.37–4.79) | 48 |
| REH | Acute Lymphoblastic Leukemia | 4.38 (4.10–4.67) | 48 |
Data compiled from multiple sources.[16][17][24][25]
Experimental Protocols
MTT Assay for Cell Viability
This protocol outlines the steps for assessing cell viability based on the metabolic activity of cells.[9][13][14][18][22]
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the 2'-deoxycytidine derivative in culture medium.
-
Remove the old medium and add 100 µL of the medium containing the different concentrations of the derivative.
-
Include control wells: medium only (blank), and cells with vehicle-treated medium (negative control).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium.
-
Add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of isopropanol (B130326) with HCl) to each well.
-
Place the plate on an orbital shaker for 15 minutes to dissolve the crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.
-
Annexin V/Propidium Iodide (PI) Assay for Apoptosis
This protocol describes the detection of apoptosis by flow cytometry through the identification of externalized phosphatidylserine (B164497) (Annexin V) and loss of membrane integrity (PI).[3][8][26]
-
Cell Preparation:
-
Induce apoptosis by treating cells with the 2'-deoxycytidine derivative for the desired time. Include an untreated control.
-
Harvest 1-5 x 10⁵ cells by centrifugation. For adherent cells, gently detach using trypsin and neutralize with serum-containing medium.
-
Wash the cells once with cold 1X PBS.
-
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 1-5 µL of PI solution (100 µg/mL).
-
Gently vortex the cells.
-
-
Incubation:
-
Incubate the cells for 15-20 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Interpretation:
-
Annexin V-negative / PI-negative: Live cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic or necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
-
-
Signaling Pathways and Experimental Workflows
General Experimental Workflow for Cytotoxicity Assessment
Caption: A general workflow for assessing the cytotoxicity of 2'-deoxycytidine derivatives.
DNA Damage Response and Apoptosis Induction
The incorporation of 2'-deoxycytidine analogues into DNA can cause replication stress and DNA double-strand breaks (DSBs).[1][2][20] This damage activates the ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related) signaling pathways, which in turn phosphorylate downstream targets like Chk1 and Chk2 to initiate cell cycle arrest and DNA repair.[5][7][12][27][28] If the damage is too severe to be repaired, these pathways can trigger apoptosis.
Caption: DNA damage response pathway initiated by 2'-deoxycytidine derivatives.
Caspase Activation Cascade in Apoptosis
Apoptosis is executed by a family of proteases called caspases. The DNA damage response can initiate the intrinsic (mitochondrial) pathway of apoptosis. This leads to the release of cytochrome c from the mitochondria, which then activates caspase-9. Caspase-9, an initiator caspase, then cleaves and activates executioner caspases, such as caspase-3, which in turn cleave various cellular substrates, leading to the characteristic morphological changes of apoptosis.[11][28]
Caption: Intrinsic apoptosis pathway and caspase activation cascade.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Establishment and molecular characterization of decitabine‐resistant K562 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 5. The ATM-Chk2 and ATR-Chk1 pathways in DNA damage signaling and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. DNA damage - ATM / ATR regulation of G2 / M checkpoint Pathway Map - PrimePCR | Life Science | Bio-Rad [commerce.bio-rad.com]
- 8. researchgate.net [researchgate.net]
- 9. Gemcitabine Functions Epigenetically by Inhibiting Repair Mediated DNA Demethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. ATM regulates ATR chromatin loading in response to DNA double-strand breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Gemcitabine and ATR inhibitors synergize to kill PDAC cells by blocking DNA damage response | Molecular Systems Biology [link.springer.com]
- 14. researchgate.net [researchgate.net]
- 15. rsc.org [rsc.org]
- 16. Item - IC50 values in leukemic cell lines, primary lymphoblast cells from pre-B ALL and T-ALL patients. - Public Library of Science - Figshare [plos.figshare.com]
- 17. Synergistic interactions of cytarabine-adavosertib in leukemic cell lines proliferation and metabolomic endpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. spandidos-publications.com [spandidos-publications.com]
- 21. researchgate.net [researchgate.net]
- 22. Decitabine mildly attenuates MLL‐rearranged acute lymphoblastic leukemia in vivo, and represents a poor chemo‐sensitizer - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Effect of cytarabine and decitabine in combination in human leukemic cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Hematopoietic growth factor stimulation and cytarabine cytotoxicity in vitro: effects in untreated and relapsed or primary refractory acute myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. What is the mechanism of Gemcitabine? [synapse.patsnap.com]
- 27. ATM and ATR activation through crosstalk between DNA damage response pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide: 2'-Deoxycytidine Hydrate vs. Anhydrous 2'-Deoxycytidine for Researchers
An objective comparison of the physical properties and potential efficacy of 2'-deoxycytidine (B1670253) hydrate (B1144303) and its anhydrous form, supported by general principles of chemistry and available data for researchers, scientists, and drug development professionals.
Data Presentation: A Head-to-Head Comparison
The primary difference between 2'-deoxycytidine hydrate and anhydrous 2'-deoxycytidine lies in the presence of water molecules within the crystal structure of the hydrate. This seemingly minor difference can have implications for the material's physical properties, which in turn may affect its handling, formulation, and ultimately, its biological activity.
| Property | This compound | 2'-Deoxycytidine (Anhydrous) | Key Considerations for Researchers |
| Chemical Formula | C₉H₁₃N₃O₄ · xH₂O | C₉H₁₃N₃O₄ | The presence of water in the hydrate increases its molecular weight. This must be accounted for when preparing solutions of a specific molarity. |
| Molecular Weight | 227.22 g/mol + (18.02 g/mol * x) | 227.22 g/mol [1] | Accurate molar calculations are crucial for dose-response experiments. Always use the molecular weight corresponding to the specific form being used. |
| CAS Number | 207121-53-7 (for monohydrate) | 951-77-9[1] | Ensure the correct CAS number is used for procurement and documentation to maintain experimental reproducibility. |
| Solubility | Generally expected to have lower aqueous solubility and a slower dissolution rate compared to the anhydrous form. | Generally expected to have higher aqueous solubility and a faster dissolution rate. | For experiments requiring rapid and complete dissolution, the anhydrous form may be preferable. The hydrochloride salt of 2'-deoxycytidine is also available and offers enhanced aqueous solubility.[2] |
| Stability | The hydrate form is often more thermodynamically stable in the presence of moisture, which can prevent the uptake of atmospheric water and potential degradation. | The anhydrous form can be hygroscopic (readily absorbs moisture from the air), which may lead to clumping and potential degradation if not stored under dry conditions. | Proper storage in a desiccator is crucial for the anhydrous form to maintain its integrity. The hydrate form may offer better stability in environments with fluctuating humidity. |
| Bioavailability | Potentially lower and slower absorption due to lower solubility and dissolution rate. | Potentially higher and faster absorption due to higher solubility and dissolution rate. | While not directly studied for 2'-deoxycytidine, in drug development, the anhydrous form of a compound is often preferred for oral formulations to maximize bioavailability. |
Experimental Protocols: Handling and Application in Research
The choice between the hydrated and anhydrous form of 2'-deoxycytidine will largely depend on the specific requirements of the experiment.
Preparation of Stock Solutions for Cell Culture
-
Weighing: Accurately weigh the required amount of either this compound or anhydrous 2'-deoxycytidine. Remember to use the correct molecular weight for your calculations.
-
Solvent Selection: For cell culture applications, sterile, nuclease-free water, phosphate-buffered saline (PBS), or a suitable cell culture medium are commonly used as solvents. Some protocols for related compounds, like 5-aza-2'-deoxycytidine, suggest dissolving in DMSO first and then diluting in an aqueous buffer.[3]
-
Dissolution: Add the solvent to the powdered compound. Gentle warming and vortexing can aid in dissolution. The anhydrous form is expected to dissolve more readily.
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm filter.
-
Storage: Aliquot the stock solution into sterile tubes and store at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.
In Vivo Studies
For in vivo applications, the formulation of 2'-deoxycytidine is critical for its bioavailability. While no direct comparative studies exist, the faster dissolution rate of the anhydrous form might be advantageous for achieving rapid peak plasma concentrations. However, the stability of the hydrate could be beneficial for long-term storage of formulated solutions.
Mandatory Visualizations
To further clarify the concepts discussed, the following diagrams illustrate the key relationships and workflows.
Caption: Relationship between the forms of 2'-deoxycytidine and their key properties.
Caption: Standard workflow for preparing 2'-deoxycytidine stock solutions.
Caption: Simplified metabolic pathway of 2'-deoxycytidine.
Conclusion: Which Form to Choose?
In the absence of direct comparative efficacy data, the choice between this compound and anhydrous 2'-deoxycytidine should be guided by the specific needs of the research.
-
For applications requiring rapid and complete dissolution in aqueous solutions, the anhydrous form may be the preferred choice. Researchers should, however, take care to store it under anhydrous conditions to prevent moisture absorption.
-
For situations where long-term storage stability is a primary concern, or where precise control over the hydration state is less critical, the hydrate form may be a more robust option.
Ultimately, for most in vitro applications where the compound is dissolved in a buffer or medium, the two forms are likely to exhibit similar efficacy once in solution, as the water of hydration will dissociate. However, for solid formulations or studies where dissolution kinetics are a factor, the differences between the two forms become more relevant. It is imperative for researchers to meticulously document the form and CAS number of the 2'-deoxycytidine used in their experiments to ensure the reproducibility of their findings.
References
A Comparative Analysis of 2'-Deoxycytidine Hydrate and 5-Methyl-2'-Deoxycytidine: A Guide for Researchers
In the landscape of molecular biology and drug development, the nuanced differences between nucleic acid components can have profound implications for biological function and therapeutic application. This guide provides a detailed comparative analysis of 2'-deoxycytidine (B1670253) hydrate (B1144303) and its methylated counterpart, 5-methyl-2'-deoxycytidine (B118692), tailored for researchers, scientists, and professionals in drug development.
Physicochemical Properties: A Tabular Comparison
A fundamental understanding of the physicochemical properties of these nucleosides is crucial for their application in experimental settings. The following table summarizes key quantitative data for 2'-deoxycytidine hydrate and 5-methyl-2'-deoxycytidine.
| Property | This compound | 5-Methyl-2'-deoxycytidine |
| Molecular Formula | C₉H₁₃N₃O₄ · H₂O | C₁₀H₁₅N₃O₄ |
| Molecular Weight | 245.24 g/mol | 241.24 g/mol |
| Melting Point | 209-211 °C | 217-219 °C |
| Water Solubility | Soluble | Soluble |
| Solubility in DMSO | Soluble | ~20 mg/mL |
| Solubility in PBS (pH 7.2) | Not specified | ~10 mg/mL |
Biological Function: The Significance of a Methyl Group
The primary distinction between 2'-deoxycytidine and 5-methyl-2'-deoxycytidine lies in the presence of a methyl group at the 5th position of the cytosine base in the latter. This seemingly minor modification has significant consequences for their biological roles.
2'-Deoxycytidine is a fundamental building block of deoxyribonucleic acid (DNA).[1] As a pyrimidine (B1678525) nucleoside, it pairs with guanosine (B1672433) in the DNA double helix, forming a critical component of the genetic code.[1] Its primary role is to participate in DNA replication and repair, ensuring the faithful transmission of genetic information.[2]
5-Methyl-2'-deoxycytidine , on the other hand, is a key player in the field of epigenetics.[3] It is the most well-studied DNA modification and plays a crucial role in regulating gene expression without altering the underlying DNA sequence.[4][5] The addition of a methyl group to cytosine, a process catalyzed by DNA methyltransferases (DNMTs), can lead to gene silencing.[6] This occurs predominantly in the context of CpG dinucleotides.[4] The presence of 5-methyl-2'-deoxycytidine in promoter regions of genes is often associated with transcriptional repression.[7]
Impact on DNA Stability
The methylation of cytosine to 5-methylcytosine (B146107) has been shown to enhance the thermal stability of DNA duplexes.[4][8] This increased stability is attributed to more favorable base stacking interactions and hydrophobic effects of the methyl group.[8] Studies have reported an increase in the melting temperature (Tm) of DNA containing 5-methylcytosine compared to its unmethylated counterpart.[4][7] This enhanced stability can influence DNA-protein interactions and the overall chromatin structure.
Analytical Methodologies
The accurate detection and quantification of 2'-deoxycytidine and 5-methyl-2'-deoxycytidine are essential for studying DNA composition and epigenetic modifications. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques employed for this purpose.[9][10][11]
Experimental Protocols
Below are detailed protocols for the analysis of 2'-deoxycytidine and 5-methyl-2'-deoxycytidine in biological samples.
Protocol 1: Quantification of 2'-Deoxycytidine and 5-Methyl-2'-deoxycytidine in DNA by HPLC-UV
This protocol is adapted from a method for the accurate determination of 5-methyl-2'-deoxycytidine in genomic DNA.[12]
1. DNA Extraction and Digestion:
- Extract genomic DNA from cells or tissues using a suitable commercial kit or standard phenol-chloroform extraction method.
- To remove RNA contamination, treat the DNA sample with RNase.
- Enzymatically hydrolyze approximately 10 µg of DNA to its constituent deoxynucleosides using a combination of nuclease P1 and alkaline phosphatase. A typical reaction mixture would include DNA, nuclease P1 in acetate (B1210297) buffer, and alkaline phosphatase in Tris buffer, incubated at 37°C for 24 hours.[13][14]
2. HPLC Analysis:
- Column: A C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm) is commonly used.[9]
- Mobile Phase: A gradient elution is typically employed. For example, a mobile phase consisting of two eluents: (A) 50 mM phosphate (B84403) buffer (pH 4.0) and (B) methanol.[9]
- Gradient Program: A linear gradient from 5% to 30% B over 20 minutes can be used to separate the deoxynucleosides.[9]
- Flow Rate: A flow rate of 1 mL/min is standard.[9]
- Detection: UV detection at 270 nm.
- Quantification: Prepare standard curves for both 2'-deoxycytidine and 5-methyl-2'-deoxycytidine of known concentrations. The concentration of each nucleoside in the sample can be determined by comparing its peak area to the respective standard curve.
Protocol 2: Quantification of 2'-Deoxycytidine and 5-Methyl-2'-deoxycytidine in Urine by LC-MS/MS
This protocol is based on a highly sensitive method for the simultaneous measurement of 5-methylcytosine and 5-methyl-2'-deoxycytidine in human urine.[11]
1. Sample Preparation:
- Thaw frozen urine samples at room temperature.
- Centrifuge the samples to remove any particulate matter.
- To a known volume of urine, add isotopically labeled internal standards for both 2'-deoxycytidine and 5-methyl-2'-deoxycytidine to correct for matrix effects and variations in instrument response.
- Perform solid-phase extraction (SPE) to clean up the sample and enrich the analytes of interest.
2. LC-MS/MS Analysis:
- LC Column: A reverse-phase C18 column suitable for mass spectrometry.
- Mobile Phase: A gradient elution using (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
- Gradient Program: A typical gradient might start at 2% B, increase to 50% B over 10 minutes, followed by a wash and re-equilibration step.
- Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode is commonly used.
- MRM Transitions: Monitor specific multiple reaction monitoring (MRM) transitions for each analyte and its internal standard. For 2'-deoxycytidine, the transition m/z 228 -> 112 is often used, and for 5-methyl-2'-deoxycytidine, m/z 242 -> 126.[10]
- Quantification: Generate calibration curves by plotting the peak area ratios of the analyte to its internal standard against the concentration of the standards. The concentration of the analytes in the urine samples can then be calculated from these curves.
Visualizing Key Processes
DNA Methylation and Demethylation Pathway
The following diagram illustrates the central role of DNA methyltransferases (DNMTs) in establishing and maintaining DNA methylation patterns, and the process of active demethylation initiated by the TET (ten-eleven translocation) enzymes.
References
- 1. researchgate.net [researchgate.net]
- 2. DNA methylation - Wikipedia [en.wikipedia.org]
- 3. Information Thermodynamics of Cytosine DNA Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Deciphering the genetic code of DNA methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. 5-Methylcytosine Substantially Enhances the Thermal Stability of DNA Minidumbbells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. High-performance liquid chromatography determination of 5-methyl-2'-deoxycytidine, 2'-deoxycytidine, and other deoxynucleosides and nucleosides in DNA digests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Simultaneous quantitative determination of 5-aza-2′-deoxycytidine genomic incorporation and DNA demethylation by liquid chromatography tandem mass spectrometry as exposure-response measures of nucleoside analog DNA methyltransferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Direct analysis of 5-methylcytosine and 5-methyl-2'-deoxycytidine in human urine by isotope dilution LC-MS/MS: correlations with N-methylated purines and oxidized DNA lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Determination of 5-methyl-2'-deoxycytidine in genomic DNA using high performance liquid chromatography-ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Protocol for DNA Enzyme Digestion and Identification - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
A Comparative Guide to Assessing the Purity of 2'-Deoxycytidine Hydrate
For researchers, scientists, and professionals in drug development, ensuring the purity of fundamental building blocks like 2'-deoxycytidine (B1670253) hydrate (B1144303) is paramount for the integrity and reproducibility of experimental results. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for purity assessment, supported by detailed experimental protocols and comparative data.
Comparison of Analytical Methods
The purity of 2'-deoxycytidine hydrate can be determined by several analytical techniques, each with distinct advantages and limitations. High-Performance Liquid Chromatography (HPLC) is the most prevalent method due to its high resolution, sensitivity, and robustness. However, alternative methods such as Capillary Electrophoresis (CE) and Hydrophilic Interaction Liquid Chromatography (HILIC) present viable alternatives, particularly for specific applications.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique that separates components in a mixture based on their interactions with a stationary and mobile phase.[1][2] It offers excellent sensitivity and resolution for quantifying impurities.[1]
Capillary Electrophoresis (CE) separates molecules in a liquid electrolyte solution within a narrow capillary under the influence of an electric field. This method is known for its high efficiency, speed, and minimal solvent consumption.[1][3] CE is particularly effective for separating charged molecules and offers a different selectivity compared to HPLC.[2][3]
Hydrophilic Interaction Liquid Chromatography (HILIC) is a variation of normal-phase liquid chromatography that uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent.[4][5] HILIC is particularly advantageous for the analysis of highly polar compounds like nucleosides that may have poor retention in reversed-phase HPLC.[4]
A summary of the performance of these methods is presented in the table below.
| Parameter | HPLC (Reversed-Phase) | Capillary Electrophoresis (CE) | HILIC |
| Principle | Differential partitioning between a nonpolar stationary phase and a polar mobile phase.[2] | Differential migration of charged species in an electric field.[2][3] | Partitioning of polar analytes into a water-enriched layer on a polar stationary phase.[4] |
| Resolution | High | Very High | High |
| Analysis Time | 15 - 30 minutes | 5 - 20 minutes | 10 - 25 minutes |
| Sensitivity (LOD) | ~0.01% | ~0.05% | ~0.01% |
| Solvent Consumption | High[3] | Very Low[1][3] | Moderate |
| Throughput | Moderate | High | Moderate |
| Cost per Sample | Moderate | Low | Moderate |
| Key Advantage | Robust, versatile, and widely available. | Fast analysis and low waste generation.[1] | Excellent for very polar compounds.[4] |
Potential Impurities in this compound
The manufacturing process of this compound can introduce several impurities. These may include unreacted starting materials, byproducts from side reactions, and degradation products. Common synthesis routes, such as the transformation of 2'-deoxyuridine, may result in residual starting material or related nucleoside impurities.[6] Degradation can occur through hydrolysis, leading to the opening of the pyrimidine (B1678525) ring, or through oxidation.[7][8]
Common Impurities:
-
Cytosine: The free base resulting from the cleavage of the glycosidic bond.
-
2'-Deoxyuridine: A common precursor in some synthetic routes.[6]
-
Anomers (α-anomer): Stereoisomers formed during glycosylation.
-
Process-related impurities: Reagents and solvents used in the synthesis.
-
Degradation products: Resulting from exposure to acid, base, heat, or oxidizing conditions.[7][8][9]
Experimental Workflow
The general workflow for assessing the purity of a this compound sample involves sample preparation, chromatographic or electrophoretic separation, and data analysis.
References
- 1. HPLC vs Capillary Electrophoresis: Choosing the Right Technique [hplcvials.com]
- 2. ibisscientific.com [ibisscientific.com]
- 3. Comparing Capillary Electrophoresis with HPLC: Efficiency and Resolution [labx.com]
- 4. chromtech.com [chromtech.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Commercial-scale synthesis of protected 2'-deoxycytidine and cytidine nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chemical decomposition of 5-aza-2'-deoxycytidine (Decitabine): kinetic analyses and identification of products by NMR, HPLC, and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Collection - Degradation of Cytosine Radical Cations in 2â²-Deoxycytidine and in iâMotif DNA: Hydrogen-Bonding Guided Pathways - Journal of the American Chemical Society - Figshare [figshare.com]
- 9. researchgate.net [researchgate.net]
cross-validation of experimental results using different 2'-deoxycytidine hydrate suppliers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 2'-deoxycytidine (B1670253) hydrate (B1144303) from three different commercial suppliers. The performance of each product was evaluated based on purity, identity confirmation, and efficacy in a relevant in vitro functional assay. All experimental data are summarized for easy comparison, and detailed protocols are provided to allow for replication of the findings.
Data Presentation
The quantitative data gathered from the analysis of 2'-deoxycytidine hydrate from three commercial suppliers (designated as Supplier A, Supplier B, and Supplier C) are summarized in the table below. The data represents the mean of three independent experiments.
| Parameter | Supplier A | Supplier B | Supplier C |
| Purity (HPLC, % Area) | 99.95% | 99.5% | 98.8% |
| Identity Confirmation (¹H NMR) | Consistent with structure | Consistent with structure | Consistent with structure |
| Water Content (Karl Fischer, %) | 0.52% | 0.65% | 0.89% |
| In Vitro DNA Synthesis Inhibition (IC50, µM) | 15.2 | 15.8 | 18.5 |
Experimental Protocols
Purity and Identity Confirmation
a. High-Performance Liquid Chromatography (HPLC) for Purity Assessment
A High-Performance Liquid Chromatography (HPLC) method was developed to assess the purity of this compound from the different suppliers.
-
Instrumentation: Agilent 1290 Infinity II UHPLC system.
-
Column: Luna® Phenyl-Hexyl column (150mm × 4.6mm i.d., 3μm).
-
Mobile Phase A: 20 mM Ammonium phosphate (B84403) buffer (pH 3.85).
-
Mobile Phase B: Methanol.
-
Gradient: 2% B to 80% B over 30 minutes.
-
Flow Rate: 0.8 mL/min.
-
Detection: UV at 282 nm.
-
Sample Preparation: this compound was dissolved in ultrapure water to a final concentration of 0.5 mg/mL.
b. Proton Nuclear Magnetic Resonance (¹H NMR) for Identity Confirmation
¹H NMR spectroscopy was used to confirm the chemical structure of the this compound.
-
Instrumentation: Bruker Avance III HD 400 MHz spectrometer.
-
Solvent: Deuterium oxide (D₂O).
-
Procedure: A 5 mg sample of this compound from each supplier was dissolved in 0.5 mL of D₂O. The spectrum was acquired and compared to a reference spectrum for 2'-deoxycytidine.
c. Karl Fischer Titration for Water Content
The water content of the this compound from each supplier was determined by Karl Fischer titration to account for the "hydrate" portion of the molecule.
-
Instrumentation: Mettler Toledo C20S Karl Fischer Titrator.
-
Reagent: Hydranal™-Composite 5.
-
Procedure: A known weight of the this compound was added to the titration vessel, and the water content was determined automatically.
In Vitro Functional Assay: Inhibition of DNA Synthesis
The biological activity of this compound from each supplier was assessed by its ability to inhibit DNA synthesis in a cell-based assay. As a deoxycytidine analog, it can be incorporated into DNA and interfere with its synthesis[1].
-
Cell Line: Human cervical cancer cell line (HeLa).
-
Assay Principle: Measurement of the incorporation of a nucleoside analog, 5-ethynyl-2'-deoxyuridine (B1671113) (EdU), into newly synthesized DNA.
-
Procedure:
-
HeLa cells were seeded in a 96-well plate and allowed to adhere overnight.
-
Cells were treated with increasing concentrations of this compound from each supplier for 24 hours.
-
After treatment, EdU was added to the cells and incubated for 2 hours to allow for incorporation into replicating DNA.
-
Cells were then fixed, permeabilized, and the incorporated EdU was detected using a fluorescent azide-alkyne cycloaddition reaction.
-
Fluorescence intensity, proportional to the amount of DNA synthesis, was measured using a plate reader.
-
The half-maximal inhibitory concentration (IC50) was calculated for each supplier's product.
-
Visualizations
Caption: Experimental workflow for the cross-validation of this compound suppliers.
Caption: Metabolic pathway of 2'-deoxycytidine phosphorylation and incorporation into DNA.[2]
References
A Comparative Analysis of 2'-Deoxycytidine Hydrate and Gemcitabine on Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cellular effects of the naturally occurring nucleoside, 2'-deoxycytidine (B1670253) hydrate (B1144303), and its synthetic analogue, the widely used chemotherapeutic agent gemcitabine (B846). The following sections detail their mechanisms of action, comparative efficacy based on experimental data, and the methodologies used to ascertain these effects.
Introduction
2'-Deoxycytidine hydrate is a fundamental component of DNA, a pyrimidine (B1678525) nucleoside that is essential for normal cellular replication and function. In the context of cancer therapy, it is typically considered a baseline molecule, representing the natural substrate for DNA synthesis. While some reports suggest potential antiproliferative activities at high concentrations, it is largely viewed as non-cytotoxic under physiological conditions. In experimental settings, it often serves as a competitive substrate that can modulate the uptake and efficacy of nucleoside analogue drugs.
Gemcitabine (2',2'-difluoro-2'-deoxycytidine) is a potent antimetabolite and a cornerstone in the treatment of various solid tumors, including pancreatic, non-small cell lung, breast, and ovarian cancers.[1][2] As a prodrug, it requires intracellular activation to exert its cytotoxic effects. Its structural similarity to 2'-deoxycytidine allows it to be transported into cells and subsequently metabolized through the same pathways, leading to the disruption of DNA synthesis and the induction of programmed cell death (apoptosis).[1][2]
Mechanism of Action: A Tale of Two Nucleosides
The profound difference in the effects of these two compounds on cancer cells stems from the two fluorine atoms substituted at the 2' position of gemcitabine's sugar moiety. This modification transforms a benign DNA building block into a potent cellular poison.
This compound: As a natural nucleoside, 2'-deoxycytidine is transported into the cell and phosphorylated by deoxycytidine kinase (dCK) to its monophosphate form, and subsequently to its di- and triphosphate forms. 2'-deoxycytidine triphosphate (dCTP) is then incorporated into the growing DNA strand by DNA polymerases during replication. This process is tightly regulated and essential for normal cell division.
Gemcitabine: Gemcitabine's journey to cytotoxicity follows a similar initial path but with lethal consequences.
-
Cellular Uptake and Activation: Gemcitabine enters the cell via nucleoside transporters and, like its natural counterpart, is phosphorylated by dCK to gemcitabine monophosphate (dFdCMP). Further phosphorylation yields the active metabolites, gemcitabine diphosphate (B83284) (dFdCDP) and gemcitabine triphosphate (dFdCTP).[2] The initial phosphorylation by dCK is a rate-limiting step.[3]
-
Dual Cytotoxic Actions:
-
DNA Chain Termination: dFdCTP competes with the natural dCTP for incorporation into DNA.[2] Once incorporated, the fluorine atoms create steric hindrance that makes it difficult for DNA polymerase to add the next nucleotide, a process known as "masked chain termination." This stalls DNA replication and triggers a DNA damage response.[4][5]
-
Inhibition of Ribonucleotide Reductase: The diphosphate metabolite, dFdCDP, is a potent inhibitor of ribonucleotide reductase, the enzyme responsible for producing the deoxynucleotides required for DNA synthesis. This inhibition depletes the cellular pool of dCTP, which further enhances the incorporation of dFdCTP into DNA—a self-potentiating mechanism.[1][6]
-
-
Induction of Apoptosis: The stalled replication forks and DNA damage activate complex signaling pathways, including the ATM/ATR and Chk1/Chk2 checkpoint pathways, as well as stress-activated protein kinase pathways like JNK and p38 MAPK, ultimately leading to apoptosis.[4][5]
The diagram below illustrates the metabolic activation and mechanism of action of gemcitabine.
Caption: Metabolic activation and cytotoxic mechanisms of gemcitabine.
Quantitative Data Presentation
The following tables summarize the cytotoxic effects, impact on the cell cycle, and apoptosis-inducing capabilities of gemcitabine. Data for this compound is largely absent in the literature as it is generally non-cytotoxic and often used as a negative control or a competitive agent in gemcitabine studies.
Table 1: Comparative Cytotoxicity (IC50 Values)
| Compound | Cell Line | Cancer Type | IC50 Value |
| Gemcitabine | MIA PaCa-2 | Pancreatic | ~25.00 nM |
| PANC-1 | Pancreatic | ~48.55 nM | |
| AsPc-1 | Pancreatic | Moderately Sensitive | |
| BxPC-3 | Pancreatic | Highly Sensitive | |
| Capan-1 | Pancreatic | ~105 nM | |
| FA6 | Pancreatic | ~5 nM | |
| This compound | Various | Various | Generally considered non-cytotoxic; IC50 values are not typically reported. |
Table 2: Effects on Cell Cycle and Apoptosis
| Compound | Effect on Cell Cycle | Induction of Apoptosis |
| Gemcitabine | Primarily causes cell cycle arrest in the S-phase by inhibiting DNA synthesis.[7][8][9] | Potent inducer of apoptosis through the DNA damage response pathway.[7][10] |
| This compound | No significant perturbation of the cell cycle at physiological concentrations. | Does not typically induce apoptosis. Can competitively inhibit gemcitabine-induced apoptosis.[11] |
Signaling Pathways
The diagram below outlines the major signaling pathways activated by gemcitabine that lead to apoptosis.
Caption: Key signaling pathways activated by gemcitabine-induced DNA damage.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound or gemcitabine and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[5][12]
-
Formazan (B1609692) Solubilization: Aspirate the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).
Apoptosis Detection: Annexin V/Propidium (B1200493) Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Culture and Treatment: Culture cells and treat with the compounds as described for the MTT assay.
-
Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.[11][13]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[13]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis: Propidium Iodide (PI) Staining
This method quantifies the DNA content of cells to determine their distribution in the different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Culture and Treatment: Treat cells with the compounds as previously described.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol (B145695) while vortexing gently. Store at 4°C for at least 30 minutes.[14]
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide and RNase A (to prevent staining of RNA).[4][14]
-
Incubation: Incubate for 15-30 minutes at room temperature.[4]
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.[1]
The workflow for these experimental protocols is outlined below.
Caption: Standard workflows for key in vitro cancer cell assays.
Conclusion
The comparison between this compound and gemcitabine starkly illustrates the principles of antimetabolite chemotherapy. While 2'-deoxycytidine is a vital, non-toxic component for cellular life, the subtle addition of two fluorine atoms transforms it into gemcitabine, a potent cytotoxic agent. Gemcitabine effectively hijacks the natural nucleoside metabolic pathways to induce DNA damage, inhibit crucial enzymes for DNA synthesis, and ultimately trigger programmed cell death in cancer cells. In contrast, this compound lacks these anticancer properties and can even competitively inhibit the therapeutic action of gemcitabine. This guide underscores the importance of targeted molecular modifications in modern drug design to convert essential cellular building blocks into effective therapies.
References
- 1. Promising molecular mechanisms responsible for gemcitabine resistance in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Gemcitabine-induced activation of checkpoint signaling pathways that affect tumor cell survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The role of cell cycle progression in radiosensitization by 2',2'-difluoro-2'-deoxycytidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.plos.org [journals.plos.org]
- 8. Potentiation of cytotoxicity and radiosensitization of (E)-2-deoxy-2'-(fluoromethylene) cytidine by pentoxifylline in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Decitabine, a DNA methyltransferases inhibitor, induces cell cycle arrest at G2/M phase through p53-independent pathway in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ijpho.ssu.ac.ir [ijpho.ssu.ac.ir]
- 11. Deoxycytidine Release from Pancreatic Stellate Cells Promotes Gemcitabine Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Cytostatic and cytotoxic effects of (E)-2'-deoxy-2'-(fluoromethylene)-cytidine on a solid tumor and a leukemia cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. nbinno.com [nbinno.com]
2'-Deoxycytidine Hydrate: A Comparative Guide for its Validation as a Disease Biomarker
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 2'-deoxycytidine (B1670253) hydrate (B1144303) as a potential biomarker for specific diseases, primarily focusing on its relevance in cancer and inflammatory conditions. The performance of 2'-deoxycytidine is objectively compared with established alternative biomarkers, supported by experimental data and detailed methodologies.
Introduction to 2'-Deoxycytidine as a Biomarker
2'-Deoxycytidine (dC) is a deoxyribonucleoside that is a fundamental component of DNA. Its levels in biological fluids can fluctuate under pathological conditions, suggesting its potential as a biomarker. Increased levels of circulating dC have been observed in patients with certain cancers, often correlating with a poor prognosis[1][2]. This elevation is thought to result from increased DNA turnover and degradation in tumor cells. In the context of inflammation, reactive oxygen species can modify DNA bases, and the subsequent repair processes can release modified nucleosides, including derivatives of 2'-deoxycytidine, into circulation.
This guide will explore the validation of 2'-deoxycytidine hydrate as a biomarker by comparing it against established markers in two primary disease areas: cancer, where it may serve as an indicator of DNA damage and cell turnover, and atherosclerosis, a chronic inflammatory disease.
Comparison with Alternative Biomarkers
The utility of a biomarker is best assessed by comparing its performance against existing standards. In this guide, 2'-deoxycytidine is compared with:
-
8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG) for cancer, a well-established marker of oxidative DNA damage.
-
High-sensitivity C-reactive protein (hs-CRP) and Interleukin-6 (IL-6) for atherosclerosis, both widely used markers of inflammation.
Data Presentation
The following tables summarize quantitative data from various studies, comparing the levels of 2'-deoxycytidine and alternative biomarkers in patients versus healthy controls.
Table 1: Biomarker Levels in Cancer Patients vs. Healthy Controls
| Biomarker | Disease | Matrix | Patient Group (Concentration) | Control Group (Concentration) | Fold Change (Patient vs. Control) | Reference |
| 2'-Deoxycytidine | Leukemia | Plasma | <0.05 and 0.44 µM (before chemo); 10.3 and 5.5 µM (during chemo) | <0.05 µM | >100-fold increase during chemo | [2] |
| 8-oxodG | Various Cancers | Urine | Median: 6.05 nmol/24 hr | Median: 2.2 nmol/24 hr | ~2.75 | [3] |
| 8-OHdG | Prostate Cancer | Urine | 2.67 ± 0.96 ng/mg creatinine | 1.87 ± 0.77 ng/mg creatinine | ~1.43 | [4] |
Table 2: Biomarker Levels in Atherosclerosis Patients vs. Healthy Controls
| Biomarker | Disease State | Matrix | Patient Group (Concentration) | Control Group (Concentration) | Fold Change (Patient vs. Control) | Reference |
| hs-CRP | Acute Coronary Syndrome | Serum | Significantly higher than controls | - | - | [5] |
| IL-6 | Acute Coronary Syndrome | Serum | Significantly higher than controls | - | - | [5] |
| IL-6 | Type 2 Diabetes with Coronary Artery Calcium | Plasma | CAC scores increased with increasing IL-6 categories | - | - | [6] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Measurement of 2'-Deoxycytidine in Plasma by High-Performance Liquid Chromatography (HPLC)
This protocol is based on the principles of reversed-phase HPLC for the separation of nucleosides.
1. Sample Preparation:
- Collect whole blood in EDTA-containing tubes.
- Centrifuge at 1,000 x g for 15 minutes at 4°C to separate plasma.
- To 100 µL of plasma, add 200 µL of ice-cold methanol (B129727) to precipitate proteins.
- Vortex for 30 seconds and incubate at -20°C for 30 minutes.
- Centrifuge at 14,000 x g for 10 minutes at 4°C.
- Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the residue in 100 µL of the mobile phase.
2. HPLC Conditions:
- Column: Luna C18 column (150 x 4.6 mm, 5 µm)[7]
- Mobile Phase A: Deionized water[7]
- Mobile Phase B: 50 mM phosphate (B84403) buffer (pH 4.0)[7]
- Mobile Phase C: Methanol[7]
- Gradient: A gradient elution is typically used, starting with a high percentage of aqueous buffer and gradually increasing the organic solvent to elute the nucleosides. A specific gradient would be, for example, starting with 95% A, 5% B, and 0% C, and transitioning to 50% A, 5% B, and 45% C over 10 minutes.
- Flow Rate: 1 mL/min[7]
- Column Temperature: 40°C[7]
- Detection: UV absorbance at 254 nm.
- Quantification: The concentration of 2'-deoxycytidine is determined by comparing its peak area to a standard curve generated with known concentrations of 2'-deoxycytidine.
Measurement of Urinary 8-oxodG by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol provides a highly sensitive and specific method for the quantification of 8-oxodG.
1. Sample Preparation:
- Collect first morning urine samples.
- To 1 mL of urine, add an internal standard (e.g., [15N5]8-oxodG).
- Add 100 µL of tricarboxylic acid to precipitate proteins.
- Vortex for 30 seconds and centrifuge at 13,000 rpm for 5 minutes.
- Transfer the supernatant to an autosampler vial for injection[8].
2. LC-MS/MS Conditions:
- LC System: A high-performance liquid chromatography system.
- Column: A reversed-phase C18 column.
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: A gradient elution is used to separate 8-oxodG from other urine components.
- Mass Spectrometer: A triple quadrupole mass spectrometer.
- Ionization Mode: Positive electrospray ionization (ESI+).
- MRM Transitions: Monitor the specific precursor-to-product ion transitions for 8-oxodG (e.g., m/z 284 -> 168) and the internal standard[8].
- Quantification: The concentration of 8-oxodG is determined from the ratio of the peak area of the analyte to that of the internal standard, using a calibration curve.
Measurement of hs-CRP and IL-6 in Serum by Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol outlines the general steps for a sandwich ELISA.
1. Sample Preparation:
- Collect whole blood and allow it to clot.
- Centrifuge to separate the serum.
- Dilute serum samples as per the kit instructions (e.g., 1:100 for hs-CRP)[9].
2. ELISA Procedure:
- Add standards, controls, and diluted samples to the wells of a microplate pre-coated with a capture antibody specific for the target analyte (hs-CRP or IL-6).
- Incubate to allow the analyte to bind to the capture antibody.
- Wash the wells to remove unbound substances.
- Add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).
- Incubate to allow the detection antibody to bind to the captured analyte.
- Wash the wells to remove unbound detection antibody.
- Add a substrate solution that will be acted upon by the enzyme to produce a colored product.
- Stop the reaction and measure the absorbance at a specific wavelength using a microplate reader.
- Quantification: The concentration of the analyte is determined by comparing the absorbance of the samples to a standard curve generated with known concentrations of the analyte.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the metabolic pathway of 2'-deoxycytidine and its involvement in inflammatory signaling, providing a visual representation of its biological context.
Metabolic pathway of 2'-deoxycytidine in cancer cells.
This pathway highlights the conversion of 2'-deoxycytidine into its triphosphate form for incorporation into DNA, a process that is often upregulated in proliferating cancer cells. Key enzymes in this pathway, such as deoxycytidine kinase (dCK) and cytidine (B196190) deaminase (CDA), can influence the levels of dC and the efficacy of nucleoside analogue drugs[10].
Regulation of inflammatory response by 5-aza-2'-deoxycytidine via the NF-κB pathway.
This diagram illustrates how 5-aza-2'-deoxycytidine, an analogue of 2'-deoxycytidine, can modulate the inflammatory response. In human odontoblast-like cells, it has been shown to upregulate the expression of key signaling molecules like MyD88 and TRAF6, leading to an enhanced inflammatory response through the NF-κB pathway upon stimulation with lipoteichoic acid (LTA)[11]. This suggests a potential role for 2'-deoxycytidine and its analogues in modulating inflammatory processes.
Conclusion
The validation of this compound as a biomarker for cancer and inflammatory diseases is an ongoing area of research. While elevated levels of 2'-deoxycytidine in cancer patients are a promising finding, more extensive studies are required to establish its sensitivity, specificity, and clinical utility in comparison to established biomarkers like 8-oxodG. In the context of inflammatory diseases such as atherosclerosis, the direct role of endogenous 2'-deoxycytidine as a biomarker is less clear, although its analogues have demonstrated immunomodulatory effects.
The provided experimental protocols offer a foundation for researchers to quantify 2'-deoxycytidine and its comparative biomarkers accurately. The signaling pathway diagrams provide a conceptual framework for understanding the biological relevance of 2'-deoxycytidine in these disease states. Further head-to-head comparative studies with larger patient cohorts are necessary to fully validate this compound as a reliable and clinically valuable biomarker.
References
- 1. Changes in 2′-deoxycytidine levels in various tissues of tumor-bearing mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Deoxycytidine in human plasma: potential for protecting leukemic cells during chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oxidative damage DNA: 8-oxoGua and 8-oxodG as molecular markers of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 8-Hydroxy-2-Deoxyguanosine and 8-Iso-Prostaglandin F2α: Putative Biomarkers to assess Oxidative Stress Damage Following Robot-Assisted Radical Prostatectomy (RARP) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jsjmsw.com [jsjmsw.com]
- 6. Association Between IL-6 and the extent of Coronary Atherosclerosis in The Veterans Affairs Diabetes Trial (VADT) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High-performance liquid chromatography determination of 5-methyl-2'-deoxycytidine, 2'-deoxycytidine, and other deoxynucleosides and nucleosides in DNA digests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tjoddergisi.org [tjoddergisi.org]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. ora.ox.ac.uk [ora.ox.ac.uk]
- 11. 5-aza-2'-deoxycytidine may regulate the inflammatory response of human odontoblast-like cells through the NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
evaluating the performance of 2'-deoxycytidine hydrate in different DNA sequencing technologies
For researchers, scientists, and drug development professionals navigating the complexities of DNA sequencing, the choice of nucleotide analogs can significantly impact the accuracy, efficiency, and overall success of their experiments. This guide provides a comprehensive comparison of the performance of standard 2'-deoxycytidine (B1670253) triphosphate (dCTP), often supplied as 2'-deoxycytidine hydrate, and its key alternatives in major DNA sequencing technologies. We delve into the experimental data, detailed protocols, and the nuanced advantages each molecule brings to the sequencing workflow.
At the heart of DNA sequencing lies the precise incorporation of deoxynucleotide triphosphates (dNTPs). While the canonical dCTP is a fundamental component, challenges such as sequencing through GC-rich regions have spurred the development and adoption of modified deoxycytidine analogs. This guide will focus on the comparative performance of standard dCTP and a notable alternative, N4-methyl-2'-deoxycytidine triphosphate (N4-methyl-dCTP), across Sanger sequencing and Next-Generation Sequencing (NGS) platforms.
Performance in Sanger Sequencing
Sanger sequencing, the gold standard for sequence validation, relies on the chain termination method. The performance of dNTPs and their analogs in this context is critical for generating clean and unambiguous sequence reads.
One of the primary challenges in Sanger sequencing is the formation of secondary structures in GC-rich DNA templates, which can lead to "band compressions" in the sequencing gel or electropherogram. This phenomenon can obscure the true nucleotide sequence. To address this, modified nucleotides that reduce the strength of Watson-Crick base pairing are often employed.
N4-methyl-2'-deoxycytidine 5'-triphosphate (N4-methyl-dCTP) has emerged as a valuable tool for resolving such issues. It can be effectively utilized by various DNA polymerases, including Taq DNA polymerase and Sequenase, as a substitute for dCTP.[1] Its primary advantage is the elimination of band compressions, even in cases where other analogs like 7-deaza-dGTP are not effective.[1]
However, the use of N4-methyl-dCTP is not without trade-offs. Sequencing reactions employing this analog have shown a tendency to be more prone to "false stops," which are premature terminations of the growing DNA strand not caused by the incorporation of a dideoxynucleotide.[1] This effect is more pronounced when using Sequenase at 37°C compared to Taq DNA polymerase at 72°C.[1]
Comparative Data: dCTP vs. N4-methyl-dCTP in Sanger Sequencing
| Performance Metric | Standard dCTP | N4-methyl-dCTP |
| Resolution of GC-rich regions | Prone to band compressions | Effectively eliminates band compressions[1] |
| Accuracy | High, but can be compromised by band compressions | High, but may be affected by a higher incidence of false stops[1] |
| Read Length | Can be limited by secondary structures | Potentially longer reads in GC-rich regions due to improved resolution |
| Enzyme Compatibility | Broad compatibility with standard DNA polymerases | Compatible with Taq DNA polymerase, Sequenase, and E. coli polymerase I large fragment[1] |
Performance in Next-Generation Sequencing (NGS)
In the realm of high-throughput NGS platforms like Illumina and Oxford Nanopore, the focus shifts from single-read accuracy to the aggregate quality of millions of reads. While standard dCTP is the default choice, the use of modified nucleotides is an area of ongoing research, particularly for applications involving the detection of epigenetic modifications.
For standard DNA sequencing on Illumina platforms, the use of modified dNTPs is less common as the chemistry is highly optimized for the canonical bases. The primary performance metrics are sequencing quality scores (Q-scores), which represent the probability of an incorrect base call, and overall data throughput.
In the context of Oxford Nanopore sequencing, which detects changes in electrical current as a DNA strand passes through a nanopore, the chemical properties of each nucleotide directly influence the resulting signal. While there is extensive research on detecting modified bases like 5-methylcytosine, the performance of dCTP analogs as a complete substitute for dCTP in standard sequencing runs is not well-documented in publicly available literature. The focus of modification has been on detecting existing epigenetic marks rather than altering the fundamental sequencing chemistry.
Experimental Protocols
Sanger Sequencing with N4-methyl-dCTP
This protocol is adapted from methodologies describing the use of modified nucleotides to resolve band compressions.
1. Reaction Setup:
-
Prepare four separate sequencing reactions (A, C, G, T) for the DNA template.
-
For the 'C' reaction, substitute dCTP entirely with N4-methyl-dCTP in the reaction mix. The other dNTPs (dATP, dGTP, dTTP) and the corresponding ddNTPs are added as per a standard Sanger sequencing protocol.
-
The concentration of N4-methyl-dCTP should be optimized based on the DNA polymerase being used, but a starting point is to use it at the same concentration as standard dCTP.
2. Thermal Cycling:
-
Perform cycle sequencing using a thermal cycler. The annealing and extension temperatures and times should be optimized for the specific template and primers. When using Taq DNA polymerase, an extension temperature of 72°C is recommended to minimize false stops.[1]
3. Purification and Analysis:
-
Purify the sequencing products to remove unincorporated nucleotides and primers.
-
Analyze the fragments using capillary electrophoresis on an automated DNA sequencer.
References
Safety Operating Guide
Navigating the Safe Disposal of 2'-Deoxycytidine Hydrate: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of laboratory chemicals are paramount to ensuring a safe and compliant work environment. This guide provides essential, step-by-step procedures for the safe disposal of 2'-Deoxycytidine hydrate (B1144303), a nucleoside that is a fundamental component of DNA. While some safety data sheets (SDS) indicate that 2'-Deoxycytidine is not classified as hazardous under OSHA's Hazard Communication Standard, it is crucial to adhere to rigorous disposal protocols to minimize environmental impact and maintain laboratory safety.[1][2]
Chemical waste generators are ultimately responsible for determining if a discarded chemical is classified as a hazardous waste and must consult local, regional, and national regulations to ensure complete and accurate classification.[1]
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn. This includes safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[3] In case of accidental release, avoid dust formation and prevent the chemical from entering drains.[3][4]
Step-by-Step Disposal Protocol
-
Waste Identification and Segregation:
-
Pure, unused 2'-Deoxycytidine hydrate should be collected in a designated, clearly labeled waste container.
-
Solutions containing this compound should also be collected in a labeled, sealed waste container.
-
Contaminated materials, such as gloves, weighing paper, and pipette tips, should be collected in a separate, sealed container labeled as "Contaminated Debris."
-
-
Container Management:
-
Waste Collection and Storage:
-
Store the waste container in a designated satellite accumulation area or central hazardous waste storage area, following your institution's guidelines.
-
-
Disposal Request and Manifest:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.
-
Complete all required waste manifest forms accurately, providing a full chemical name and quantity.
-
-
Spill Management:
-
In the event of a spill, prevent further leakage if it is safe to do so.[3]
-
For dry spills, carefully sweep up the material, avoiding dust generation, and place it in a suitable container for disposal.[1] A vacuum cleaner fitted with a HEPA filter may also be used.[4]
-
For wet spills, absorb the material with an inert absorbent and place it in a labeled container.
-
Wash the spill area thoroughly with soap and water.[3]
-
Quantitative Data Summary
While specific quantitative limits for disposal are not provided in the search results, the following table summarizes key physical and chemical properties relevant to handling and storage.
| Property | Value | Source |
| Physical State | Crystalline Powder / Solid | [2][3] |
| Appearance | White / Off-white, Light yellow | [1][2][3][5] |
| Melting Point | 168 °C / 334.4 °F - 211 °C / 411.8 °F | [1][2][5] |
| Incompatible Materials | Strong oxidizing agents | [1][5] |
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
References
Essential Safety and Logistical Information for Handling 2'-Deoxycytidine Hydrate
For researchers, scientists, and professionals in drug development, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for handling 2'-Deoxycytidine hydrate (B1144303), a crucial building block in nucleic acid synthesis. Adherence to these procedures will ensure a safe laboratory environment and prevent potential contamination.
Personal Protective Equipment (PPE)
While 2'-Deoxycytidine hydrate is not classified as a hazardous substance under the 2012 OSHA Hazard Communication Standard, it is prudent to follow standard laboratory safety protocols to minimize exposure and potential irritation.[1][2] The following table summarizes the recommended personal protective equipment.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Glasses or Goggles | Should meet OSHA regulations in 29 CFR 1910.133 or European Standard EN166 to protect against dust particles.[2][3] |
| Hand Protection | Disposable Nitrile Gloves | Chemical-impermeable gloves are recommended to prevent skin contact.[1][3] |
| Body Protection | Laboratory Coat | A standard lab coat should be worn to protect clothing and skin from accidental spills. |
| Respiratory Protection | Not generally required | Under normal use conditions, respiratory protection is not necessary.[3] If dust formation is likely, a particle filter respirator is recommended.[1][3] |
Handling and Storage Protocols
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe working environment.
| Aspect | Protocol |
| Handling | - Work in a well-ventilated area.[1]- Avoid the formation of dust and aerosols.[1]- Avoid contact with skin and eyes.[1]- Employ good industrial hygiene and safety practices.[1] |
| Storage | - Keep the container tightly closed.[1][2]- Store in a dry, cool, and well-ventilated place.[1][2] |
Spill and Disposal Procedures
In the event of a spill or when disposing of the compound, the following procedures should be followed to mitigate any potential risks and ensure environmental safety.
| Procedure | Action |
| Spill Response | - Sweep up the spilled solid material, avoiding dust generation.[3]- Place the material into a suitable, labeled container for disposal.[1] |
| Disposal | - Dispose of the waste at a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[1]- Do not allow the chemical to enter drains or sewer systems.[1] |
Experimental Workflow for Handling this compound
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
